Chromoionophore II
Description
Properties
IUPAC Name |
nonan-5-yl 11-[2-[4-[[9-(dimethylamino)benzo[a]phenoxazin-5-ylidene]amino]phenyl]acetyl]oxyundecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H59N3O5/c1-5-7-19-37(20-8-6-2)53-44(50)23-15-13-11-9-10-12-14-18-30-52-45(51)31-34-24-26-35(27-25-34)47-41-33-43-46(39-22-17-16-21-38(39)41)48-40-29-28-36(49(3)4)32-42(40)54-43/h16-17,21-22,24-29,32-33,37H,5-15,18-20,23,30-31H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOXJPWUWJDGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)CC1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H59N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402893 | |
| Record name | Chromoionophore II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136499-31-5 | |
| Record name | Chromoionophore II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Chromoionophore II
This guide provides a comprehensive overview of the synthesis and purification of Chromoionophore II, a sophisticated analytical reagent crucial for researchers, scientists, and drug development professionals. With full editorial control, this document is structured to offer not just procedural steps, but a deep dive into the chemical principles and practical considerations that ensure a successful and reproducible outcome.
Introduction: The Significance of this compound
This compound, systematically named 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine, is a highly specialized phenoxazine derivative.[1][2][3] Its unique molecular architecture, featuring a proton-responsive benzo[a]phenoxazine core coupled with a lipophilic ionophore-like side chain, makes it an invaluable tool in the development of ion-selective optical sensors (optodes). These sensors are pivotal for the quantitative determination of ion activities, such as Na⁺ and Ca²⁺, in various biological and chemical systems.[2][3] The chromoionophore's utility in drug discovery and development stems from its ability to facilitate the creation of robust assays for monitoring ion fluxes across cellular membranes, a key process in numerous physiological and pathological pathways.
Molecular Profile of this compound
| Property | Value | Reference(s) |
| CAS Number | 136499-31-5 | [1][3] |
| Molecular Formula | C₄₆H₅₉N₃O₅ | [1][3] |
| Molecular Weight | 733.98 g/mol | [1][3] |
Strategic Approach to Synthesis
The synthesis of this compound is a multi-step process that can be logically divided into three main stages:
-
Synthesis of the Chromophoric Core: Preparation of the 9-(dimethylamino)benzo[a]phenoxazin-5-imine, the light-absorbing and pH-sensitive part of the molecule.
-
Synthesis of the Lipophilic Side Chain: Construction of the 4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)aniline, which provides the ion-carrying functionality and ensures membrane compatibility.
-
Final Condensation and Purification: Coupling of the chromophoric core with the lipophilic side chain to yield the final product, followed by rigorous purification.
This modular approach allows for the careful control of each synthetic step and facilitates the purification of intermediates, which is critical for achieving a high-purity final product.
Synthesis of the Chromophoric Core: 9-(dimethylamino)benzo[a]phenoxazin-5-imine
The benzo[a]phenoxazine core is analogous to the well-known Nile Blue and Nile Red dyes. Its synthesis is typically achieved through the acid-catalyzed condensation of a nitrosophenol derivative with a naphthol derivative.[4][5]
Synthesis of 5-(dimethylamino)-2-nitrosophenol (Intermediate 1)
The first key intermediate is 5-(dimethylamino)-2-nitrosophenol. This is prepared by the nitrosation of 3-(dimethylamino)phenol.
-
Reaction Principle: The nitrosation of phenols is an electrophilic aromatic substitution reaction where the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and an acid, attacks the electron-rich phenol ring. The dimethylamino group is a strong activating group, directing the substitution to the ortho and para positions. In this case, the para position to the hydroxyl group is targeted.
Step-by-Step Protocol:
-
Dissolve 3-(dimethylamino)phenol in a suitable acidic medium, such as dilute hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the low temperature.
-
Stir the reaction mixture for 1-2 hours at 0-5 °C.
-
The product, 5-(dimethylamino)-2-nitrosophenol, will precipitate out of the solution.[6]
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Condensation to form 9-(dimethylamino)benzo[a]phenoxazin-5-imine (Intermediate 2)
Intermediate 1 is then condensed with 1-naphthylamine in the presence of an acid catalyst to form the tricyclic benzo[a]phenoxazine core.
-
Reaction Principle: This reaction is a classic synthesis of phenoxazine dyes. The acid protonates the nitroso group, making it a better electrophile. The nucleophilic amine of 1-naphthylamine then attacks the nitroso group, and a series of condensation and cyclization reactions ensue, ultimately forming the stable aromatic phenoxazine ring system.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve 5-(dimethylamino)-2-nitrosophenol (Intermediate 1) and 1-naphthylamine in a suitable solvent like ethanol or acetic acid.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
The crude 9-(dimethylamino)benzo[a]phenoxazin-5-imine (Intermediate 2) will precipitate.
-
Collect the product by filtration, wash with water, and dry. Further purification can be achieved by column chromatography.
Synthesis of the Lipophilic Side Chain: 4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)aniline
The synthesis of this complex side chain is a multi-step process involving esterification and amide bond formation.
Synthesis of Intermediate 3: Esterification of a Dicarboxylic Acid Monoester
The synthesis begins with a long-chain dicarboxylic acid monoester, which is then further esterified.
-
Reaction Principle: The Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst.[7][8][9] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used.
Step-by-Step Protocol:
-
React a suitable long-chain dicarboxylic acid (e.g., a C10 dicarboxylic acid) with a protecting group to form a monoester.
-
The resulting monoester carboxylic acid is then reacted with a long-chain alcohol (e.g., a C10 alcohol) under Fischer esterification conditions (e.g., refluxing in the alcohol with a catalytic amount of sulfuric acid) to form a diester with a terminal hydroxyl group.
-
Alternatively, a more direct approach would be to use a pre-formed long-chain hydroxy-ester and react it with a dicarboxylic acid anhydride.
Synthesis of Intermediate 4: Coupling with 4-Nitrophenylacetic Acid
The terminal hydroxyl group of Intermediate 3 is then coupled with 4-nitrophenylacetic acid.
-
Reaction Principle: This can be achieved through another esterification reaction, or for better control and higher yields, by converting the 4-nitrophenylacetic acid to its more reactive acyl chloride derivative followed by reaction with the alcohol (Intermediate 3) in the presence of a non-nucleophilic base like pyridine.
Step-by-Step Protocol:
-
Convert 4-nitrophenylacetic acid to 4-nitrophenylacetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
In a separate flask, dissolve Intermediate 3 in a dry, aprotic solvent (e.g., dichloromethane or THF) and add a base (e.g., pyridine or triethylamine).
-
Slowly add the 4-nitrophenylacetyl chloride to the solution of Intermediate 3 at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and evaporate the solvent to obtain the crude nitro-compound (Intermediate 4).
Reduction to form the Aniline Derivative (Intermediate 5)
The final step in the side chain synthesis is the reduction of the nitro group to an amine.
-
Reaction Principle: The reduction of an aromatic nitro group to an aniline is a common and well-established transformation.[1][10] Various reducing agents can be employed, such as catalytic hydrogenation (H₂ with a metal catalyst like Pd/C) or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl or Fe/HCl).
Step-by-Step Protocol:
-
Dissolve the nitro-compound (Intermediate 4) in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr hydrogenator or using a balloon filled with hydrogen gas until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield the desired aniline derivative, 4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)aniline (Intermediate 5).
Final Condensation and Purification of this compound
The final step is the condensation of the chromophoric core (Intermediate 2) with the lipophilic aniline side chain (Intermediate 5).
-
Reaction Principle: This is a condensation reaction where the aniline derivative displaces the imine group on the phenoxazine core, forming a new imine linkage. This reaction is typically carried out under acidic conditions to activate the phenoxazin-5-imine for nucleophilic attack.
Step-by-Step Protocol:
-
In a suitable solvent such as toluene or ethanol, dissolve equimolar amounts of 9-(dimethylamino)benzo[a]phenoxazin-5-imine (Intermediate 2) and 4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)aniline (Intermediate 5).
-
Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux, and if necessary, use a Dean-Stark apparatus to remove the water formed during the reaction to drive the equilibrium towards the product.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and proceed with purification.
Purification of this compound
The purification of the final product is critical to its performance as a selective ionophore. Due to its large, hydrophobic nature and its dye-like properties, a multi-step purification strategy is recommended.
Column Chromatography
-
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent).[2][11][12] For a hydrophobic molecule like this compound, a normal-phase silica gel column is appropriate.
-
Procedure:
-
The crude product is dissolved in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane) and loaded onto a silica gel column.
-
The column is eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The fractions containing the pure product are combined and the solvent is removed under reduced pressure.
-
Recrystallization
-
Principle: Recrystallization is a powerful technique for purifying solid organic compounds.[13][14][15] It relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.
-
Procedure:
-
The partially purified product from column chromatography is dissolved in a minimum amount of a hot solvent in which it is highly soluble.
-
The solution is then allowed to cool slowly. As the solution cools, the solubility of the this compound decreases, and it crystallizes out, leaving the more soluble impurities in the solution.
-
The pure crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried thoroughly. A suitable solvent system might be a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexanes or methanol).
-
Characterization
The identity and purity of the synthesized this compound must be confirmed using modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure of the final product and its intermediates.[16][17][18] The spectra should be consistent with the expected chemical shifts and coupling patterns for all protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.[16][18]
-
Thin Layer Chromatography (TLC): TLC is used throughout the synthesis and purification process to monitor reaction progress and assess the purity of the product. A single spot on the TLC plate in multiple solvent systems is a good indicator of high purity.
Visualization of Synthetic and Purification Workflows
Synthesis Pathway of this compound
Caption: Proposed synthetic pathway for this compound.
Purification Workflow for this compound
Caption: General purification workflow for this compound.
Conclusion
The synthesis and purification of this compound is a challenging yet rewarding endeavor for the experienced synthetic chemist. A thorough understanding of the underlying chemical principles, coupled with meticulous execution of the experimental procedures, is paramount for success. This guide provides a robust framework for the production of high-purity this compound, a critical component in the advancement of ion-selective sensing technologies and a valuable tool in the multifaceted field of drug discovery.
References
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link][7]
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Le, T. C., & Govaerts, C. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Pharmaceutical and Biomedical Analysis, 189, 113463.[16]
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Hornum, M., Mulberg, M. W., Szomek, M., Reinholdt, P., Brewer, J. R., Wüstner, D., Kongsted, J., & Nielsen, P. (2021). Substituted 9-Diethylaminobenzo[ a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties. The Journal of Organic Chemistry, 86(2), 1471–1488.[4]
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Siadati, S. A. (2023). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link][13]
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Singh, R., Kau, R., & Singh, K. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science and Technology, 4(2), 48-52.[19]
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Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link][8]
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Godejohann, M. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7796.[17]
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Hornum, M., Mulberg, M. W., Szomek, M., Reinholdt, P., Brewer, J. R., Wüstner, D., Kongsted, J., & Nielsen, P. (2020). Supporting Information Substituted 9-diethylaminobenzo[a]phenoxazin-5-ones (Nile Red analogs): synthesis and photophysical properties. DOI.[5]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link][20]
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Column Chromatography. (n.d.). Purification of Dyes, Dye Intermediates, Alkaloids Steroids, Liquids, Amino Acids, Hormones, Aliphat. Retrieved from [Link][21]
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Albert, K. (2002). NMR as a Chromatography Detector. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd.[18]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link][22]
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Takagaki, A., I-imura, S., & Hayashi, S. (2011). Esterification of Long-Chain Acids and Alcohols Catalyzed by Ferric Chloride Hexahydrate. Industrial & Engineering Chemistry Research, 50(12), 7233–7236.[23]
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Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1037.[24]
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Rocha, M. A., & Teixeira, J. A. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology, 92(11), 2822–2829.[25]
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Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link][11]
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Fralin Life Sciences Institute. (n.d.). COLUMN CHROMATOGRAPHY KIT. Retrieved from [Link][12]
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Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link][14]
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PubChem. (n.d.). 5-Dimethylamino-2-nitrosophenol. Retrieved from [Link][6]
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G, S., & S, A. (2015). Direct Esterification of Long Chain Acids and Long Chain Alcohols. ResearchGate.[26]
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Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link][27]
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Wikipedia. (2023, November 17). 4-Aminoacetanilide. Retrieved from [Link][10]
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University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link][28]
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A Technical Guide to the Spectroscopic Properties and Application of Chromoionophore II (ETH 2439)
Abstract
This technical guide provides an in-depth exploration of Chromoionophore II (ETH 2439), a key component in the field of ion-selective optical sensors (optodes). Moving beyond a simple data sheet, this document elucidates the fundamental principles governing its spectroscopic behavior, the causality behind its ion-sensing mechanism, and detailed protocols for its practical application. We will examine the molecular structure, the cooperative ion-exchange mechanism that drives its optical response, and the experimental methodologies required for its characterization and deployment. This guide is intended for researchers and development professionals engaged in chemical sensing, diagnostics, and analytical chemistry, offering both foundational knowledge and actionable protocols to leverage the unique properties of this vital analytical tool.
Introduction to this compound
This compound, also known by its ETH designation ETH 2439, is a highly lipophilic, hydrogen ion-selective chromoionophore based on a phenoxazine derivative structure. Its primary role is not to bind the target analyte directly, but to act as a signal transducer in a multi-component sensing membrane. By responding to minute changes in local proton concentration, it provides a robust optical signal (a change in color or absorbance) that correlates to the concentration of a specific target ion.
Key Identifiers:
-
Chemical Name: 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine[1]
-
CAS Number: 136499-31-5[1]
-
Molecular Formula: C₄₆H₅₉N₃O₅[1]
-
Molecular Weight: 733.98 g/mol [1]
Below is the chemical structure of this compound, which features a large, conjugated aromatic system responsible for its chromogenic properties, and a lipophilic side chain that ensures its retention within the hydrophobic sensor membrane.
Caption: Chemical Structure of this compound.
The Ion-Exchange Sensing Mechanism
The core utility of this compound arises from its participation in a cooperative ion-exchange mechanism within a hydrophobic membrane. Understanding this causality is critical for experimental design and data interpretation. The sensor is not a simple "probe" but an integral part of a dynamic system.
Pillar of Expertise: Why a Multi-Component System? A direct-binding chromoionophore, where the dye itself binds the target ion, often suffers from insufficient selectivity and sensitivity. Nature solves this with cooperative systems, and so does analytical chemistry. By pairing a highly selective (but optically silent) ligand, the ionophore , with a generic but potent optical reporter, the chromoionophore , the system achieves both high selectivity and a strong, measurable signal.
The key components of the sensing membrane are:
-
Polymer Matrix: Typically polyvinyl chloride (PVC), providing a flexible, durable, and hydrophobic support.
-
Plasticizer: A water-immiscible organic liquid that dissolves all other components and allows for their mobility within the membrane phase.
-
Ionophore (L): A neutral, highly selective ligand designed to complex with the target cation (e.g., Ca²⁺, Na⁺). Examples include Calcium Ionophore I or Sodium Ionophore V.
-
This compound (Chr): The H⁺-sensitive dye that acts as the optical reporter.
-
Ionic Sites (Optional but recommended): Lipophilic anions are often added to improve ion-exchange kinetics and sensor stability.
The Signaling Cascade:
The process relies on maintaining charge neutrality within the hydrophobic membrane.
-
Initial State: In the absence of the target cation, the chromoionophore exists in its deprotonated, basic form (Chr).
-
Analyte Recognition: When the membrane is exposed to a sample containing the target cation (Mⁿ⁺), the selective ionophore (L) on the membrane surface binds it, forming a charged complex [ML]ⁿ⁺.
-
Charge Compensation: To maintain overall charge neutrality within the organic membrane phase, this influx of positive charge must be balanced. This is achieved by the expulsion of an equivalent number of other cations from the membrane. In this system, the most mobile and available cations are protons (H⁺).
-
Signal Transduction: The expelled protons are immediately captured by the basic chromoionophore (Chr), converting it to its protonated, acidic form (Chr-H⁺).
-
Optical Readout: This protonation event alters the electronic structure of the chromoionophore's conjugated π-system, causing a distinct change in its absorption spectrum. The magnitude of this spectral change is directly proportional to the concentration of the target cation in the sample.
Caption: Ion-Exchange Mechanism in an Optode Membrane.
Core Spectroscopic Properties
The function of this compound is defined by the difference in the absorption spectra between its deprotonated (Chr) and protonated (Chr-H⁺) forms.
Fundamental Principle: Absorbance Spectroscopy The measurement of these properties relies on the Lambert-Beer law, which provides the foundation for quantitative analysis.[2] A = ε * c * d Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorption coefficient (a constant for a given substance at a specific wavelength, in M⁻¹cm⁻¹)
-
c is the concentration of the chromophore (in M)
-
d is the path length of the light through the sample (in cm)
By monitoring the change in absorbance at a wavelength where the two forms of the chromoionophore differ significantly, we can quantify the extent of the ion-exchange reaction.
Expected Spectral Characteristics:
While the exact absorption maxima (λ_max) are highly dependent on the specific composition of the membrane (especially the plasticizer), the general behavior can be predicted. The deprotonated form (Chr) typically exhibits a main absorption band at a longer wavelength compared to the protonated form (Chr-H⁺). Protonation reduces the electron-donating strength of the imino nitrogen, causing a blue-shift (a shift to a shorter wavelength) in the absorption maximum.
Data Presentation: Illustrative Spectroscopic Parameters
The following table summarizes the expected spectroscopic properties for this compound. Researchers must experimentally determine the precise values for their specific membrane composition.
| Form | State | Expected λ_max Range (nm) | Molar Absorptivity (ε) | Observed Color |
| Chr | Deprotonated (Basic) | 640 - 670 | High | Blue/Cyan |
| Chr-H⁺ | Protonated (Acidic) | 520 - 550 | High | Red/Magenta |
Experimental Protocols & Methodologies
Trustworthiness: Self-Validating Protocols The following protocols are designed to be self-validating. A successful membrane preparation will result in a clear, homogenous film. A correctly functioning optode will show a systematic, reversible change in its spectrum upon exposure to the target ion and return to baseline when the ion is removed, demonstrating a robust and reliable sensor.
Protocol 1: Preparation of a Calcium-Selective Optode Membrane
This protocol details the fabrication of a calcium-selective membrane, a common application for this compound.
Materials:
-
This compound (ETH 2439)
-
Calcium Ionophore I (ETH 1001)
-
Polyvinyl chloride (PVC), high molecular weight
-
bis(2-Ethylhexyl) sebacate (DOS) (Plasticizer)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (Ionic Additive)
-
Tetrahydrofuran (THF), inhibitor-free, analytical grade
Procedure:
-
Component Weighing: Accurately weigh the membrane components to achieve the following final composition (e.g., for a 100 mg total cocktail):
-
This compound: ~1 mg
-
Calcium Ionophore I: ~2 mg
-
KTpClPB: ~0.5 mg
-
PVC: ~33 mg
-
DOS (Plasticizer): ~63.5 mg
-
-
Dissolution: Dissolve all weighed components in a glass vial using approximately 1.0 mL of THF. Vortex thoroughly until the solution is completely clear and homogenous. Causality Note: THF is used as a volatile solvent that can dissolve all hydrophobic components and then be evaporated to leave a solid film.
-
Casting: Place a clean, flat glass ring (e.g., 20 mm diameter) on a perfectly level glass plate. Pipette the prepared cocktail solution into the ring.
-
Evaporation: Cover the setup loosely (e.g., with a petri dish) to allow for slow evaporation of the THF over 24 hours at room temperature. Causality Note: Slow evaporation is crucial to prevent the formation of pores and to ensure a uniform, mechanically stable membrane.
-
Membrane Retrieval: Once completely dry, the transparent, flexible membrane can be carefully peeled from the glass plate. Discs of a desired diameter can be punched out for use in experiments.
Protocol 2: Spectroscopic Characterization of Optode Response
This protocol describes how to measure the membrane's response to varying calcium concentrations.
Equipment:
-
UV-Vis Spectrophotometer
-
Cuvette holder or flow-cell compatible with membrane discs
-
Prepared Ca²⁺-selective optode membranes
-
Buffer solution (e.g., 0.1 M TRIS-HCl, pH 7.4)
-
Stock solution of CaCl₂ (e.g., 1 M)
-
Serial dilutions of CaCl₂ in the buffer
Experimental Workflow:
Caption: Workflow for Optode Characterization.
Procedure:
-
Setup: Mount a membrane disc in the spectrophotometer cell, ensuring it is sealed.
-
Baseline: Fill the cell with the buffer solution containing 0 M CaCl₂. Allow the system to equilibrate for 10-15 minutes. Record the full absorbance spectrum (e.g., from 400 nm to 800 nm). This is your baseline, representing the fully deprotonated this compound.
-
Measurement: Replace the buffer with the lowest concentration calcium standard. Allow the system to equilibrate until the absorbance reading is stable (typically 5-10 minutes). Record the new spectrum.
-
Titration: Repeat step 3 with progressively higher concentrations of calcium standards.
-
Data Analysis: For each spectrum, determine the absorbance at the λ_max of both the deprotonated and protonated forms. Plot the change in absorbance at one of these wavelengths against the logarithm of the calcium concentration to generate a calibration curve.
Conclusion
This compound is a powerful tool for optical chemical sensing, but its performance is inextricably linked to the rational design of the entire sensor system. Its spectroscopic properties are not static values but are dynamically modulated by an elegant ion-exchange mechanism. By understanding the causality behind this mechanism—the interplay between ionophore, chromoionophore, and the principle of charge neutrality—researchers can move from simply using a reagent to engineering a highly selective and sensitive analytical device. The protocols provided herein offer a validated starting point for the fabrication and characterization of robust ion-selective optodes for a wide range of applications in environmental monitoring, clinical diagnostics, and industrial process control.
References
- Pond, S. J. K., et al. (2004). Metal-Ion Sensing Fluorophores with Large Two-Photon Absorption Cross Sections. Journal of the American Chemical Society.
- Xie, X. (2016). Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. Analytical and Bioanalytical Chemistry.
-
MURAL - Maynooth University Research Archive Library. (n.d.). Dual ion selective fluorescence sensor with potential applications in sample monitoring and membrane sensing. Retrieved January 15, 2026, from [Link]
-
NIH. (n.d.). Understanding the Relation between Structural and Spectral Properties of Light-Harvesting Complex II - PMC. Retrieved January 15, 2026, from [Link]
Sources
An In-depth Technical Guide to the Ion Transport Mechanism of Chromoionophore II (ETH 2439)
This technical guide provides a comprehensive exploration of the core mechanisms underpinning ion sensing with Chromoionophore II (ETH 2439). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to deliver field-proven insights into the causality behind experimental design and the principles of self-validating sensor systems.
Introduction: The Role of this compound in Optical Ion Sensing
This compound (ETH 2439) is a highly lipophilic, pH-sensitive dye, or more precisely, a neutral H⁺-selective chromoionophore.[1] Its primary application is not as a direct ionophore that binds and transports a variety of ions, but as a crucial signal transducer in ion-selective optodes (ISOs). These optical sensors translate the activity of a specific ion in an aqueous sample into a measurable change in absorbance or fluorescence.[2][3]
The elegance of this system lies in its modularity. Instead of designing a unique chromophore for every target ion, this compound is paired with a highly selective, but optically silent, ionophore for the analyte of interest (e.g., Calcium Ionophore I for Ca²⁺). This guide will dissect the intricate interplay of components within an optode membrane that enables this selective and sensitive detection.
The Core Mechanism: A Competitive Ion-Exchange Equilibrium
The fundamental principle of an ion-selective optode utilizing this compound is a competitive ion-exchange process at the interface between the aqueous sample and a lipophilic sensor membrane.[4][5] The membrane is a polymeric matrix, typically poly(vinyl chloride) (PVC), plasticized to create a viscous organic phase where the sensing components are dissolved.[6][7]
The key players in this mechanism are:
-
This compound (C): The H⁺-sensitive dye that acts as the optical signal transducer.
-
Ionophore (L): A neutral, lipophilic molecule with a high affinity and selectivity for the target cation (e.g., Mⁿ⁺).
-
Ionic Sites (R⁻): Lipophilic anionic additives (e.g., sodium tetraphenylborate derivatives) that are permanently trapped in the membrane to ensure charge neutrality.
The sensing process can be visualized as a dynamic equilibrium:
dot digraph "Ion_Exchange_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
}
Caption: Ion-exchange mechanism at the sample-membrane interface.
Step-by-Step Mechanistic Breakdown:
-
Initial State: In the absence of the target cation (Mⁿ⁺) and at a suitable pH, the this compound (C) is protonated (C-H⁺) by protons from the buffered aqueous sample. The membrane maintains overall charge neutrality, with the positive charge of C-H⁺ balanced by the anionic sites (R⁻). In this protonated state, the chromoionophore exhibits a specific absorbance/fluorescence spectrum (Color 1).[4]
-
Analyte Introduction: When the sensor is exposed to a sample containing the target cation (Mⁿ⁺), the selective ionophore (L) at the membrane interface binds with the cation.
-
Ion Exchange: To maintain charge neutrality within the membrane, the newly formed positively charged ionophore-cation complex ([M(L)ₓ]ⁿ⁺) must be balanced. This is achieved by the expulsion of an equivalent charge from the membrane into the aqueous phase. The most favorable ion to be expelled is the proton from the protonated chromoionophore (C-H⁺).[5]
-
Signal Transduction: The release of H⁺ leads to the deprotonation of this compound (C). This change in protonation state alters its electronic configuration, resulting in a shift in its optical properties to a different absorbance/fluorescence spectrum (Color 2).[2][4]
-
Equilibrium and Quantification: This process continues until a thermodynamic equilibrium is reached. The degree of deprotonation of the chromoionophore is directly related to the concentration of the target cation in the sample.[4] By measuring the change in absorbance at a specific wavelength or the ratio of absorbances at two wavelengths, the ion activity can be precisely quantified. The overall exchange reaction for a monovalent cation (M⁺) can be summarized as:
[C-H⁺]ₘ + [L]ₘ + [M⁺]ₐq ⇌ [C]ₘ + [ML⁺]ₘ + [H⁺]ₐq (where 'm' denotes the membrane phase and 'aq' denotes the aqueous phase)
The Critical Role of the Membrane Environment: A Deeper Dive
The performance of a this compound-based sensor is not solely dependent on the chromoionophore itself but is critically modulated by the composition of the polymeric membrane. The choice of plasticizer is particularly vital as it acts as the solvent medium for all sensing components.[6][7]
Causality of Plasticizer Selection
The plasticizer influences the sensor's response by altering the acidity constant (pKa) of the chromoionophore within the membrane. The pKa is a measure of the chromoionophore's affinity for protons; a lower pKa indicates a stronger acid (less affinity for H⁺).[1] This, in turn, affects the sensor's dynamic range and sensitivity.
The dielectric constant of the plasticizer is a key parameter.[7]
-
High Dielectric Constant Plasticizers (e.g., o-Nitrophenyl octyl ether, o-NPOE): These polar plasticizers can better stabilize charged species. This stabilization makes it more favorable for the chromoionophore to exist in its charged (protonated) state, thus increasing its pKa within the membrane.[1]
-
Low Dielectric Constant Plasticizers (e.g., Bis(2-ethylhexyl) sebacate, DOS): These less polar plasticizers provide less stabilization for charged species, making the protonated state less favorable and resulting in a lower pKa.[1]
This relationship is demonstrated by experimentally determined pKa values for this compound (ETH 2439) in different membrane environments.
| Chromoionophore | Plasticizer | Polymer Matrix | pKa in Membrane |
| ETH 2439 | DOS | PVC | 9.16, 10.2[5] |
| ETH 2439 | o-NPOE | PVC | 12.3[5] |
Expert Insight: The choice of plasticizer is a critical optimization step. For detecting very low concentrations of a target ion, a higher pKa (achieved with a polar plasticizer like o-NPOE) might be desirable, as it makes the deprotonation by the incoming target ion a more thermodynamically favorable event. Conversely, for measuring higher concentrations, a lower pKa (using a non-polar plasticizer like DOS) might be necessary to shift the dynamic range of the sensor.[8]
Experimental Protocol: Fabrication of a Ca²⁺-Selective Optode Membrane
This section provides a representative, self-validating protocol for the preparation of a calcium-selective optical sensor membrane using this compound. The principle of self-validation is inherent in the design; a correctly prepared membrane will exhibit a clear, reversible color change in response to Ca²⁺ in a pH-buffered solution.
Materials and Reagents
-
Polymer: High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS)
-
Chromoionophore: this compound (ETH 2439)
-
Ionophore: Calcium Ionophore I (ETH 1001)
-
Ionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Solvent: Tetrahydrofuran (THF), inhibitor-free
Workflow for Optode Membrane Preparation
dot digraph "Membrane_Preparation_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];
}
Caption: Step-by-step workflow for casting a solvent-polymeric optode membrane.
Representative Membrane Composition
A typical formulation for a Ca²⁺-selective optode membrane is as follows. The exact ratios are a subject of optimization depending on the specific application.
| Component | Typical wt% | Purpose |
| PVC | ~33% | Polymeric support matrix |
| DOS | ~65% | Plasticizer / Organic solvent phase |
| Calcium Ionophore I | ~1% | Selective binding of Ca²⁺ |
| This compound | ~0.5% | H⁺-selective signal transducer |
| KTpClPB | ~0.5% | Anionic sites for charge balance |
Measurement Protocol
-
Conditioning: The membrane is conditioned in a buffered solution (e.g., Tris-HCl, pH 7.4) devoid of the target ion.
-
Baseline Measurement: The absorbance spectrum of the fully protonated chromoionophore is recorded.
-
Calibration: The membrane is exposed to a series of standard solutions with increasing concentrations of the target ion (e.g., CaCl₂) in the same buffer. The absorbance spectrum is recorded at each step until equilibrium is reached.
-
Data Analysis: The degree of protonation (α) of the chromoionophore is calculated from the absorbance changes. A calibration curve is generated by plotting α (or a function of α) against the logarithm of the ion activity.
-
Sample Measurement: The absorbance of the membrane in the unknown sample (prepared in the same buffer) is measured, and the ion activity is determined from the calibration curve.
Conclusion and Future Perspectives
This compound (ETH 2439) is a cornerstone of modern optical ion sensing. Its mechanism of action, based on a competitive ion-exchange equilibrium, provides a versatile and powerful platform for detecting a wide array of ions with high selectivity. Understanding the intricate relationships between the chromoionophore's pKa, the choice of plasticizer, and the selective ionophore is paramount for designing robust and sensitive analytical tools. Future advancements in this field may focus on integrating these well-understood membrane components into novel platforms like nanoparticles and microfluidic devices, further expanding their utility in clinical diagnostics, environmental monitoring, and pharmaceutical research.[9][10]
References
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Innovations in ion-selective optodes: a comprehensive exploration of modern designs and nanomaterial integration. (2024). PubMed Central. [Link]
-
Quantitative binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. (2001). PubMed. [Link]
-
Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. (2021). Sciendo. [Link]
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Influence of the Type and Amount of Plasticizer on the Sensory Properties of Microspheres Sensitive to Lipophilic Ions. (2021). MDPI. [Link]
-
ChemComm. (2022). RSC Publishing. [Link]
-
Recent improvements to the selectivity of extraction-based optical ion sensors. (2022). PubMed Central. [Link]
-
(PDF) Plasticizers and Their Role in Membrane Selective Electrodes. (2016). ResearchGate. [Link]
-
Conducting polymer functionalization in search of advanced materials in ionometry: ion-selective electrodes and optodes. (2024). RSC Publishing. [Link]
-
Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. (2007). SciELO. [Link]
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Polymersome-based ion-selective nano-optodes containing ionophores. (2023). RSC Publishing. [Link]
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Ultrasensitive Ionophore-Based Liquid Sensors for Colorimetric Ion Measurements in Blood. (2023). ACS Publications. [Link]
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Recent improvements to the selectivity of extraction-based optical ion sensors. (2022). ChemComm. [Link]
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An In-depth Technical Guide to ETH 2439: Structure, Properties, and Application in Calcium-Selective Optodes
This technical guide provides a comprehensive overview of the chromoionophore ETH 2439, intended for researchers, scientists, and professionals in drug development and analytical chemistry. The guide delves into its chemical structure, physicochemical properties, and its pivotal role in the fabrication of calcium-selective optical sensors. A detailed experimental protocol for the development of a calcium-selective optode membrane is provided, underpinned by the scientific principles of ion-exchange dynamics.
Unveiling ETH 2439: A Potent Chromoionophore
ETH 2439 is a highly lipophilic, nitrogen-based dye belonging to the phenoxazine class.[1][2] Its formal chemical name is 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine.[1][3] In the realm of ion sensing, ETH 2439 does not function as an ionophore, a molecule that selectively binds a target ion. Instead, it serves as a chromoionophore, which is a pH-sensitive dye that signals the concentration of the target ion indirectly.[4] Specifically, it transduces the chemical recognition of calcium ions by a selective ionophore into a measurable optical signal, typically a change in absorbance or fluorescence.
Chemical Structure and Identity
The intricate molecular architecture of ETH 2439 is key to its function. It features a large, conjugated system derived from the benzo[a]phenoxazine core, which is responsible for its chromophoric properties. A long, lipophilic side chain ensures its retention within the hydrophobic environment of a polymer membrane, a critical requirement for sensor stability.
Physicochemical Properties
A thorough understanding of the physicochemical properties of ETH 2439 is essential for the rational design of ion-selective sensors. The key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 9-(Dimethylamino)-5-{[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenyl]imino}-5H-benzo[a]phenoxazine | [1][3] |
| Synonyms | Chromoionophore II | [1][2] |
| CAS Number | 136499-31-5 | [2] |
| Molecular Formula | C₄₆H₅₉N₃O₅ | [2] |
| Molecular Weight | 733.98 g/mol | [2] |
| Appearance | Solid | [2] |
| SMILES String | CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)Cc1ccc(cc1)N=C2C=C3Oc4cc(ccc4N=C3c5ccccc25)N(C)C | [1] |
| InChI Key | SWOXJPWUWJDGGP-LOKWYOQLSA-N | [1] |
The Symphony of Sensing: Mechanism of Action
The functionality of a calcium-selective optode utilizing ETH 2439 is a finely tuned interplay between three key components embedded within a polymer membrane:
-
Calcium-Selective Ionophore (e.g., Calcium Ionophore I, ETH 1001): This molecule possesses a high affinity and selectivity for calcium ions (Ca²⁺).[5][6]
-
Chromoionophore (ETH 2439): A lipophilic pH indicator that changes its optical properties upon protonation or deprotonation.
-
Polymer Matrix (e.g., Poly(vinyl chloride) - PVC): Provides a stable, hydrophobic environment for the active components.
-
Plasticizer (e.g., Bis(2-ethylhexyl)sebacate - DOS): Ensures the appropriate viscosity and diffusion characteristics of the membrane.
The sensing mechanism is predicated on an ion-exchange equilibrium at the sample-membrane interface. The calcium ionophore selectively binds Ca²⁺ from the sample, and to maintain charge neutrality within the membrane, it releases protons (H⁺). These protons are then taken up by the deprotonated form of ETH 2439. This protonation event alters the electronic structure of the chromoionophore, leading to a discernible change in its absorbance spectrum. The magnitude of this change is directly proportional to the concentration of calcium ions in the sample.
Caption: Ion-exchange mechanism in a calcium-selective optode.
Experimental Protocol: Fabrication and Characterization of a Calcium-Selective Optode Membrane
This section provides a detailed, step-by-step methodology for the preparation and characterization of a calcium-selective optode membrane incorporating ETH 2439.
Materials and Reagents
-
This compound (ETH 2439)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na-TFPB)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Bis(2-ethylhexyl)sebacate (DOS)
-
Tetrahydrofuran (THF), inhibitor-free
-
Calcium chloride (CaCl₂)
-
pH buffer solutions
Preparation of the Membrane Cocktail
The following composition is recommended for a calcium-selective optode membrane:
| Component | Weight Percentage |
| This compound (ETH 2439) | 1.47% |
| Calcium Ionophore I (ETH 1001) | 5.98% |
| Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | 2.56% |
| Bis(2-ethylhexyl)sebacate (DOS) | 60.90% |
| Poly(vinyl chloride) (PVC) | 29.09% |
Procedure:
-
Accurately weigh the components and dissolve them in a minimal amount of fresh, inhibitor-free THF in a clean, dry glass vial.
-
Ensure complete dissolution by gentle vortexing or sonication. The resulting solution should be clear and homogeneous.
Membrane Fabrication
-
Prepare a clean, flat glass plate as a casting surface.
-
Pour the membrane cocktail onto the glass plate and allow the THF to evaporate slowly in a dust-free environment at room temperature for at least 24 hours. A controlled evaporation rate is crucial for a uniform and mechanically stable membrane.
-
Once the membrane is completely dry, carefully peel it off the glass plate.
-
Cut small disks of the desired diameter from the membrane for use in the optode setup.
Caption: Workflow for calcium-selective optode membrane fabrication.
Characterization and Calibration
-
Mounting: Mount the membrane disk in a suitable flow-through cell or at the tip of a fiber optic probe.
-
Conditioning: Condition the membrane by exposing it to a standard calcium solution (e.g., 0.01 M CaCl₂) for several hours to ensure equilibrium of the membrane components.
-
Measurement Setup: Use a spectrophotometer or a dedicated optical sensor reader to measure the absorbance or fluorescence of the membrane.
-
Calibration:
-
Prepare a series of calcium standard solutions of known concentrations in a constant pH buffer.
-
Sequentially expose the optode membrane to each standard solution, starting from the lowest concentration.
-
Record the optical signal at the wavelength of maximum absorbance change for ETH 2439 once the signal stabilizes for each standard.
-
Plot the optical response (e.g., absorbance) against the logarithm of the calcium concentration to generate a calibration curve.
-
Conclusion
ETH 2439 stands as a robust and reliable chromoionophore for the development of calcium-selective optical sensors. Its distinct spectral response to pH changes, coupled with the high selectivity of modern calcium ionophores, enables the precise and sensitive determination of calcium concentrations in various matrices. The experimental protocol detailed herein provides a solid foundation for the fabrication and characterization of high-performance calcium optodes, empowering further research and development in clinical diagnostics, environmental monitoring, and beyond.
References
-
PubChem. This compound. [Link]
-
Mistlberger, G., Crespo, G. A., & Bakker, E. (2014). Ionophore-Based Optical Sensors. Annual Review of Analytical Chemistry, 7, 483-512. [Link]
-
Xie, X., Zhai, J., Crespo, G. A., & Bakker, E. (2016). Ionophore-Based Ion-Selective Optical Nanosensors Operating in Exhaustive Sensing Mode. Analytical Chemistry, 88(17), 8568–8575. [Link]
-
Cui, Y., Zhai, J., Wang, Y., & Xie, X. (2023). Polymersome-based ion-selective nano-optodes containing ionophores. Sensors and Diagnostics, 2(5), 1134-1140. [Link]
- Javanbakht, M., et al. (2020). Calcium measurement using ion selective electrode based on a benzo-18-crown-6 as an ionophore. Journal of Chemical Reaction and Synthesis, 10(4), 175-185.
- Rajeswari, J., & Amarchand, S. (2018). Calcium Ion Selective Electrode Based on Schiff Base as Ionophore and Determination of Thermodynamic Functions and its Analytical Application. Oriental Journal of Chemistry, 34(4), 1968-1976.
-
Amerigo Scientific. Calcium Ionophore I. [Link]
- Spichiger, U. E., et al. (1995). Analyte-selective optode membranes and optical evaluation techniques Characterization of response behaviour by ATR-measurements. Proc. SPIE 2508, Chemical, Biochemical, and Environmental Fiber Sensors VII, 179.
-
Xie, X., et al. (2018). Colorimetric Calcium Probe with Comparison to an Ion-Selective Optode. ACS Omega, 3(10), 14213–14219. [Link]
- Zareh, M. M., et al. (2017). A Highly Selective and Sensitive Calcium(II)-Selective PVC Membrane Based on Dimethyl 1-(4-Nitrobenzoyl)-8-oxo-2,8-dihydro-1H-pyrazolo[5,1-a]isoindole-2,3-dicarboxylate as a Novel Ionophore. Journal of the Brazilian Chemical Society, 28(8), 1461-1470.
-
Kisiel, A., et al. (2022). Prediction of Carbonate Selectivity of PVC-Plasticized Sensor Membranes with Newly Synthesized Ionophores through QSPR Modeling. Molecules, 27(3), 748. [Link]
-
ResearchGate. How to prepare a calcium-selective membrane on thin films using Ca2+ ionophore cocktail?. [Link]
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The Emergence of Phenoxazine-Based Ionophores: A Technical Guide to a Versatile Scaffold
Foreword: The Unfolding Potential of a Privileged Scaffold
In the dynamic landscape of molecular recognition and transport, the quest for novel ionophores — molecules that selectively bind and transport ions across lipid membranes — is relentless. These molecular shuttles are pivotal in diverse fields, from the development of sophisticated biosensors and ion-selective electrodes to the frontier of therapeutic interventions targeting ion channel-related diseases. While nature has provided a rich tapestry of ionophoric compounds, the synthetic chemist's playground offers the allure of custom-designed molecules with tailored selectivity, transport kinetics, and physiological stability.
This technical guide delves into the burgeoning field of phenoxazine-based ionophores. The phenoxazine core, a tricyclic heteroaromatic system, has long been a "privileged scaffold" in medicinal chemistry and materials science, prized for its unique electronic, photophysical, and biological properties.[1][2][3] Its planar, electron-rich nature and amenability to functionalization make it an intriguing candidate for the rational design of novel ionophores.[1][3][4] This guide will navigate the discovery and development of these compounds, from the fundamental principles of their synthesis to their demonstrated ion-binding capabilities and their prospective applications as next-generation ion transport agents. We will explore the causality behind experimental designs, grounding our discussion in the principles of supramolecular chemistry and membrane biophysics to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
The Phenoxazine Scaffold: Synthesis and Intrinsic Properties
The journey into phenoxazine-based ionophores begins with a mastery of its synthesis. The phenoxazine tricycle is composed of two benzene rings fused to a central oxazine ring.[1] This deceptively simple structure offers multiple sites for substitution, allowing for the fine-tuning of its electronic and steric properties.
Core Synthesis Methodologies
The classical synthesis, first reported by Bernthsen in 1887, involves the thermal condensation of o-aminophenol with catechol.[1] While historically significant, modern applications demand more versatile and higher-yielding approaches. Contemporary methods often involve transition metal-catalyzed cross-coupling reactions or oxidative cyclizations, providing access to a wider array of functionalized derivatives.[1]
A common strategy for synthesizing substituted phenoxazines is the reaction of a 2-aminophenol derivative with a substituted catechol or quinone. The reaction conditions can be tailored to favor the desired regioisomer. For instance, the Mizoroki-Heck arylation has been employed to create aza-fused phenoxazine molecules.[1]
Below is a generalized workflow for the synthesis of a functionalized phenoxazine derivative, a foundational step before its development as an ionophore.
Experimental Protocol: Synthesis of a Generic N-Alkylated Phenoxazine Derivative
-
N-Alkylation of Phenoxazine:
-
To a solution of phenoxazine in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxazine anion.
-
Add the desired alkyl halide (e.g., 1-bromobutane) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated phenoxazine.[4]
-
-
Characterization:
-
Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
-
Rationale: N-alkylation is a crucial first step as it allows for the introduction of lipophilic side chains, which are essential for partitioning the molecule into the lipid bilayer of a membrane, a prerequisite for ion transport.[5] The choice of alkyl chain length can be used to modulate the hydrophobicity of the final ionophore.
Caption: General workflow for the synthesis of N-alkylated phenoxazines.
Physicochemical Properties Relevant to Ionophore Function
The inherent properties of the phenoxazine scaffold make it an attractive candidate for ionophore design:
-
Electron-Rich Nature: The nitrogen and oxygen heteroatoms donate electron density to the aromatic system, creating an electron-rich core. This property is conducive to cation-π interactions, a key binding mode for many ionophores.[3]
-
Planarity and Rigidity: The rigid, planar structure provides a pre-organized platform for the attachment of ion-binding moieties, minimizing the entropic penalty associated with ion complexation.[1]
-
Lipophilicity and Membrane Permeability: The aromatic nature of the phenoxazine core imparts significant lipophilicity, which can be further tuned by N- and C-alkylation. This is crucial for ensuring the molecule can reside within and diffuse across the lipid membrane.[5][6]
-
Photophysical Properties: Many phenoxazine derivatives are highly fluorescent, a property that can be exploited for developing fluorescent chemosensors to study ion binding and transport.[1][7]
From Ion Binding to Ion Transport: The Evolution of Phenoxazine-Based Ionophores
The development of a successful ionophore hinges on its ability to selectively bind a target ion and then transport it across a lipid membrane. While the field of phenoxazine-based ion transporters is still in its nascent stages, there is a substantial body of evidence demonstrating their capacity for selective ion binding, primarily from the literature on fluorescent chemosensors.
Evidence of Ion Binding: Phenoxazine-Based Chemosensors
A significant body of research has focused on the synthesis of phenoxazine derivatives as fluorescent "turn-on" or "turn-off" sensors for various metal ions.[8] These sensors typically consist of the phenoxazine fluorophore linked to a specific ion-binding unit (a receptor). Upon binding of the target ion, a conformational or electronic change occurs in the molecule, leading to a detectable change in its fluorescence properties.
For example, benzo[a]phenoxazinium-based derivatives have been developed as red-emitting chemosensors for zinc ions (Zn²⁺) in biological media.[1] Another study reported a phenoxazine-based fluorescent chemosensor for the dual-channel detection of cadmium (Cd²⁺) and cyanide (CN⁻) ions, with applications in bio-imaging.[9]
The success of these chemosensors provides compelling, albeit indirect, evidence for the potential of the phenoxazine scaffold in ionophore design. The key takeaway is that the phenoxazine core can be readily functionalized with moieties that confer selective ion-binding properties.
Designing for Transport: Key Structural Modifications
To transition from a stationary ion binder (a chemosensor) to a mobile ion carrier (an ionophore), several design principles must be considered:
-
Encapsulation of the Ion: The ionophore must create a hydrophilic cavity to bind the cation, while presenting a lipophilic exterior to the membrane. This is often achieved by incorporating macrocyclic structures, such as crown ethers, or by designing molecules with "pre-organized" cavities. The synthesis of phenoxazine-containing crown ethers is a promising strategy in this regard.[10][11]
-
Balanced Lipophilicity: The ionophore must be sufficiently lipophilic to partition into the membrane, but not so lipophilic that it becomes trapped. The overall lipophilicity can be tuned by adjusting the length and number of alkyl chains attached to the phenoxazine core.[5]
-
Reversible Ion Binding: The binding of the ion must be reversible, with appropriate association and dissociation kinetics to allow for efficient pick-up of the ion on one side of the membrane and release on the other.
Caption: Proposed carrier-mediated ion transport mechanism for a phenoxazine-based ionophore.
Prospective Applications and Future Directions
The unique properties of the phenoxazine scaffold open up a wide range of potential applications for phenoxazine-based ionophores.
Ion-Selective Electrodes and Sensors
The demonstrated ability of phenoxazine derivatives to selectively bind ions makes them excellent candidates for use in ion-selective electrodes (ISEs).[1] An ISE is a type of electrochemical sensor that measures the activity of a specific ion in a solution. The selectivity of the electrode is determined by the ionophore incorporated into its membrane. Phenoxazine-based ionophores could lead to the development of novel ISEs with improved selectivity, sensitivity, and stability for a variety of target ions.
Table 1: Potential Phenoxazine-Based Ionophores and their Target Ions
| Phenoxazine Derivative Type | Potential Target Ions | Rationale |
| Crown Ether Conjugates | Alkali and Alkaline Earth Metals (K⁺, Na⁺, Ca²⁺) | The size of the crown ether cavity can be tailored for selective binding.[10][11] |
| Schiff Base Derivatives | Transition Metals (Zn²⁺, Cd²⁺, Cu²⁺) | Schiff bases are known to form stable complexes with transition metals. |
| Aza-Phenoxazines | Anions (e.g., CN⁻) | The nitrogen atoms in the aza-phenoxazine ring can act as hydrogen bond donors for anion binding. |
Therapeutic Potential
The ability to modulate ion concentrations across cell membranes has profound therapeutic implications. Phenoxazine-based ionophores could be developed as:
-
Anticancer Agents: By disrupting ion homeostasis in cancer cells, phenoxazine-based ionophores could induce apoptosis or inhibit cell proliferation. The known anticancer activity of some phenoxazine derivatives may be, in part, related to their effects on ion transport.[1][2]
-
Antimicrobial Agents: Ionophores can act as antibiotics by dissipating the ion gradients that are essential for bacterial survival.
-
Neurological Disorder Treatments: Some neurological disorders are associated with dysfunctional ion channels. Phenoxazine-based compounds have already been investigated as ion channel blockers, and further development could lead to ionophores that restore proper ion balance.[12]
Conclusion and Outlook
The exploration of phenoxazine-based compounds as ionophores represents a compelling fusion of synthetic chemistry, supramolecular chemistry, and biology. While the field is still emerging, the foundational evidence is strong. The phenoxazine scaffold is synthetically versatile, possesses intrinsic properties favorable for ionophore function, and has been successfully incorporated into molecules with proven ion-binding capabilities.
The path forward will involve a more focused effort on designing and synthesizing phenoxazine derivatives specifically for ion transport, moving beyond the realm of stationary chemosensors. This will require a deeper understanding of the structure-activity relationships that govern both ion binding and membrane transport. Key areas of future research will likely include the development of phenoxazine-based macrocycles, computational modeling to predict ion selectivity and transport efficiency, and rigorous testing of these novel ionophores in artificial and biological membrane systems.
As our understanding of the "ionophoric potential" of the phenoxazine scaffold grows, we can anticipate the development of a new class of molecular tools and therapeutic agents with the potential to make a significant impact across a wide range of scientific disciplines.
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A Technical Guide to the Photophysical Characterization of Chromoionophore II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Photophysical Parameters
Chromoionophore II, chemically identified as 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine, belongs to the phenoxazine family of dyes.[1] Like its parent compound, Nile Red, this compound's fluorescence is highly sensitive to the polarity of its microenvironment.[2][3][4][5][6] This solvatochromism is a key feature exploited in its function as an ion sensor. The efficiency of light absorption and subsequent emission are quantified by the molar extinction coefficient and the fluorescence quantum yield, respectively.
-
Molar Extinction Coefficient (ε): This intrinsic property of a molecule quantifies how strongly it absorbs light at a specific wavelength.[7] A high extinction coefficient is desirable for applications requiring high sensitivity, as it allows for the detection of low analyte concentrations. It is a cornerstone of the Beer-Lambert law, which relates absorbance to concentration.[8]
-
Fluorescence Quantum Yield (Φ): This parameter defines the efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons.[9][10] A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon. For fluorescent probes and labels, a high quantum yield is crucial for generating a strong signal.
The accurate determination of these parameters is not merely an academic exercise; it is a prerequisite for the rational design of experiments, the development of robust analytical methods, and the reliable interpretation of results in fields ranging from materials science to drug discovery.
Theoretical Framework
Molar Extinction Coefficient and the Beer-Lambert Law
The Beer-Lambert law is the fundamental principle underlying the measurement of the molar extinction coefficient. It states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution.
A = εcl
The molar extinction coefficient is typically expressed in units of M⁻¹cm⁻¹. Its value is wavelength-dependent, and it is standard practice to report it at the wavelength of maximum absorbance (λmax).[11]
Fluorescence Quantum Yield: Radiative vs. Non-Radiative Decay
Upon absorption of a photon, a fluorophore is elevated to an excited electronic state. It can return to the ground state through several pathways, broadly categorized as radiative and non-radiative decay.
-
Radiative Decay: The emission of a photon, observed as fluorescence.
-
Non-Radiative Decay: Processes such as internal conversion (heat dissipation) and intersystem crossing to a triplet state, which do not result in the emission of a photon.
The fluorescence quantum yield is defined by the ratio of the rate constant for radiative decay (kf) to the sum of the rate constants for all decay pathways:
Φ = kf / (kf + knr)
where knr represents the sum of the rate constants for all non-radiative processes.[10]
Experimental Determination of Photophysical Parameters
This section provides detailed, step-by-step methodologies for the experimental determination of the molar extinction coefficient and fluorescence quantum yield of this compound.
Measurement of the Molar Extinction Coefficient
The determination of the molar extinction coefficient is a direct application of the Beer-Lambert law.
Experimental Protocol:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound (e.g., 1-5 mg) using an analytical balance. Dissolve the solid in a precise volume of a suitable solvent (e.g., spectrophotometric grade ethanol or tetrahydrofuran (THF)) in a volumetric flask to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a range of concentrations that will yield absorbance values between 0.1 and 1.0. This range ensures linearity in the Beer-Lambert plot.
-
Spectrophotometric Measurement:
-
Record the absorbance spectrum of each dilution using a UV-Vis spectrophotometer over a relevant wavelength range to identify the λmax.
-
Measure the absorbance of each solution at the determined λmax. Use the pure solvent as a blank reference.
-
-
Data Analysis:
-
Plot a graph of absorbance at λmax versus concentration.
-
Perform a linear regression analysis on the data points. The slope of the resulting line corresponds to the molar extinction coefficient (ε) if the path length is 1 cm.
-
Causality Behind Experimental Choices:
-
Solvent Selection: this compound is lipophilic, so a non-polar or moderately polar organic solvent is required. The choice of solvent can influence the spectral shape and λmax.[12][13][14][15] It is crucial to report the solvent used when stating the extinction coefficient.
-
Concentration Range: Working within the linear range of the spectrophotometer (typically A < 1.0) is essential to avoid deviations from the Beer-Lambert law due to instrumental limitations or molecular aggregation at high concentrations.[8]
Diagram: Workflow for Molar Extinction Coefficient Determination
Caption: Workflow for determining the molar extinction coefficient.
Measurement of the Fluorescence Quantum Yield
The relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield, is the most common and accessible approach.[9][16]
Experimental Protocol:
-
Selection of a Quantum Yield Standard: Choose a standard with an emission profile that overlaps with that of this compound and is soluble in the same solvent. For phenoxazine dyes, standards like Rhodamine 6G in ethanol (Φ ≈ 0.95) or Quinine Sulfate in 0.5 M H₂SO₄ (Φ ≈ 0.54) are often used, although the latter is for more polar environments.[10]
-
Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[16]
-
Measurement of Absorbance and Fluorescence:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the corrected fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the lines from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).[9]
-
Causality Behind Experimental Choices:
-
Choice of Standard: The standard should have a well-documented and stable quantum yield. Its absorption spectrum should allow for excitation at a wavelength where the sample also absorbs.
-
Low Absorbance: At higher concentrations, emitted fluorescence can be re-absorbed by other fluorophore molecules in the solution (the inner filter effect), leading to an underestimation of the quantum yield. Keeping the absorbance below 0.1 minimizes this artifact.[16]
-
Corrected Spectra: It is imperative to use a spectrofluorometer that provides corrected emission spectra. This correction accounts for the wavelength-dependent efficiency of the monochromators and detector, ensuring that the measured intensity accurately reflects the true emission profile.[16]
Diagram: Workflow for Relative Quantum Yield Determination
Caption: Workflow for determining the relative fluorescence quantum yield.
Factors Influencing the Photophysical Properties of this compound
The quantum yield and extinction coefficient of this compound are not fixed values but are highly dependent on its chemical environment.
| Parameter | Influencing Factors | Anticipated Effect on this compound |
| Molar Extinction Coefficient (ε) | Solvent Polarity | Minor shifts in λmax and ε value. |
| pH | Protonation of the dimethylamino group can alter the electronic structure, leading to changes in the absorption spectrum. | |
| Ion Binding | Coordination with cations (e.g., Na⁺, Ca²⁺) can perturb the electronic distribution and thus affect ε. | |
| Fluorescence Quantum Yield (Φ) | Solvent Polarity | A significant decrease in quantum yield is expected with increasing solvent polarity, a characteristic feature of Nile Red and its derivatives due to the formation of a twisted intramolecular charge transfer (TICT) state that favors non-radiative decay.[5][6] |
| Temperature | Increased temperature generally leads to a decrease in quantum yield due to enhanced non-radiative decay processes. | |
| Presence of Quenchers | Molecular oxygen and heavy atoms can quench fluorescence, reducing the quantum yield. | |
| Aggregation | At high concentrations, aggregation can lead to self-quenching and a decrease in the measured quantum yield. |
Data Presentation and Interpretation
For rigorous scientific reporting, it is recommended to present the determined photophysical parameters in a tabular format, clearly stating the experimental conditions.
Table 1: Example Data Table for Molar Extinction Coefficient of this compound
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Tetrahydrofuran (THF) | Value | Value |
| Ethanol | Value | Value |
| Dichloromethane | Value | Value |
Table 2: Example Data Table for Fluorescence Quantum Yield of this compound
| Solvent | Excitation λ (nm) | Quantum Yield (Φ) | Standard Used |
| Tetrahydrofuran (THF) | Value | Value | Name of Standard |
| Ethanol | Value | Value | Name of Standard |
| Dichloromethane | Value | Value | Name of Standard |
Conclusion
The molar extinction coefficient and fluorescence quantum yield are critical parameters that dictate the performance of this compound in its various applications. While definitive published values are scarce, this guide provides the theoretical foundation and detailed experimental protocols necessary for their accurate determination. By carefully controlling experimental variables, particularly the solvent environment, and adhering to the principles of good laboratory practice, researchers can obtain reliable photophysical data for this compound. This, in turn, will enable the optimization of assays, the development of novel sensing platforms, and a deeper understanding of the molecular mechanisms underlying its function.
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An In-depth Technical Guide to the Lipophilicity and Membrane Partitioning of Chromoionophore II
Abstract
Chromoionophore II (ETH 2439), a highly lipophilic phenoxazine derivative, is a critical component in the fabrication of optical chemical sensors (optodes) for ion detection. Its function is intrinsically linked to its ability to reside within and dynamically interact with the non-polar, lipid environment of a sensor membrane. This guide provides a comprehensive technical overview of the principles, experimental determination, and significance of lipophilicity and membrane partitioning for this compound. We will delve into the theoretical underpinnings of these physicochemical properties, provide detailed, field-proven protocols for their measurement, and discuss the interpretation of the resulting data in the context of sensor performance and drug development. This document is intended for researchers, scientists, and professionals in analytical chemistry, materials science, and drug discovery who seek a deeper understanding of how to characterize and optimize the membrane behavior of highly lipophilic sensor components.
Introduction: The Central Role of Lipophilicity in Chromoionophore Function
This compound is a lipophilic, hydrogen ion-selective chromoionophore. In typical ion-selective optodes, it acts as an optical transducer, responding to changes in the local H+ concentration within a hydrophobic membrane phase.[1] This change in protonation state leads to a measurable change in its optical properties (absorbance or fluorescence). The overall sensing mechanism relies on a delicate equilibrium between the analyte ion, a selective ionophore, and the chromoionophore within the membrane.
The very high lipophilicity of this compound is not an incidental property but a fundamental design requirement. It ensures that the molecule remains stably partitioned within the non-aqueous sensor membrane, preventing it from leaching into the aqueous sample, which would lead to signal drift and sensor failure.[2] The degree of this partitioning directly impacts sensor lifetime, stability, and response range.[3]
Chemical Structure and Properties of this compound
| Property | Value | Source |
| Chemical Name | 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine | [4] |
| Synonym | ETH 2439 | [5] |
| CAS Number | 136499-31-5 | [1] |
| Molecular Formula | C₄₆H₅₉N₃O₅ | [4] |
| Molecular Weight | 733.98 g/mol | [4] |
| Calculated XLogP3 | 11.9 | [5] |
The structure reveals a large, conjugated aromatic core responsible for its chromophoric properties, and long aliphatic chains that impart its profound hydrophobicity. The calculated XLogP3 of 11.9 indicates an extremely high preference for lipid environments over aqueous ones.[5] While calculated values are informative, experimental determination is crucial for accurate characterization.
Theoretical Framework: Understanding Partition and Distribution Coefficients
Lipophilicity is a key physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) of drugs and the behavior of molecules in biological and artificial membrane systems.[6][7] It is quantitatively described by the partition coefficient (P) or its logarithmic form, logP.
The Octanol-Water Partition Coefficient (logP)
LogP is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium.
LogP = log₁₀ ([Compound]ₙ-octanol / [Compound]water)
-
A positive logP value indicates a preference for the lipid phase (lipophilic/hydrophobic).
-
A negative logP value signifies a preference for the aqueous phase (hydrophilic).
-
A logP of 0 means the compound partitions equally between the two phases.
For a highly lipophilic molecule like this compound, a large positive logP is expected. The n-octanol/water system is the gold standard because n-octanol's properties are thought to reasonably mimic the amphiphilic nature of biological lipid bilayers.
The Membrane Partition Coefficient (logKm)
While logP is an excellent proxy, the direct measurement of partitioning into a lipid bilayer provides a more biologically and functionally relevant metric for membrane-active compounds. The membrane partition coefficient (Km or Kp) is defined as the molar ratio of the compound in the membrane to its concentration in the aqueous buffer.
Km = (moles of compound in membrane / volume of membrane) / (moles of compound in buffer / volume of buffer)
This value can be determined using techniques like Immobilized Artificial Membrane (IAM) chromatography or by using liposomes.[6] For compounds like this compound, understanding its direct partitioning into the sensor's polymeric membrane is paramount for predicting its behavior.
Experimental Determination of Lipophilicity (logP)
Due to the extremely high predicted lipophilicity of this compound, traditional methods like the shake-flask method can be challenging. Therefore, chromatographic methods are often more suitable.
Gold Standard: The Shake-Flask Method (OECD 107)
The shake-flask method is the classical and most direct way to measure logP.[1] It involves dissolving the solute in a pre-saturated mixture of n-octanol and water, allowing it to reach equilibrium, and then quantifying the concentration of the solute in each phase.
Causality Behind the Protocol:
-
Pre-saturation: n-octanol and water are mutually saturated to prevent volume changes during the experiment that would alter the final concentration.
-
Equilibrium: Shaking ensures that the solute has fully partitioned between the two phases. Insufficient equilibration time is a common source of error.
-
Quantification: A sensitive analytical technique (e.g., UV-Vis spectroscopy or HPLC) is required to accurately measure the, likely very low, concentration in the aqueous phase for a highly lipophilic compound.
Step-by-Step Protocol:
-
Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.
-
Stock Solution: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a separatory funnel or centrifuge tube, combine a precise volume of the n-octanol stock solution with a precise volume of saturated water.
-
Equilibration: Shake the mixture at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (can range from minutes to hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw aliquots from both the n-octanol and aqueous phases.
-
Quantification: Determine the concentration of this compound in each aliquot using a validated analytical method (e.g., UV-Vis spectrophotometry, leveraging its chromophoric nature).
-
Calculation: Calculate the logP using the formula: logP = log₁₀ (C_octanol / C_water).
Self-Validation and Trustworthiness:
-
The experiment should be run in triplicate.
-
A mass balance should be performed to ensure that the total amount of compound recovered from both phases equals the initial amount added.
-
Control compounds with known logP values should be run in parallel to validate the experimental setup.
High-Throughput Alternative: Reversed-Phase HPLC (RP-HPLC)
For highly lipophilic compounds, RP-HPLC offers a faster and more resource-efficient method for estimating logP. This technique correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.
Causality Behind the Protocol:
-
Stationary Phase: A non-polar stationary phase (like C18) mimics the lipophilic environment of n-octanol.
-
Mobile Phase: A polar mobile phase (e.g., methanol/water) is used.
-
Retention: Highly lipophilic compounds will have a stronger affinity for the stationary phase and thus a longer retention time (k).
-
Calibration: By running a series of standards with known logP values, a calibration curve can be generated that relates retention factor (log k) to logP.
Step-by-Step Protocol:
-
System Setup: Use a reliable HPLC system with a C18 column and a UV-Vis detector set to the λ_max of this compound.
-
Mobile Phase: Prepare a series of isocratic mobile phases with varying ratios of an organic modifier (e.g., methanol) and water/buffer.
-
Calibration Standards: Prepare solutions of at least 5-6 compounds with known logP values that bracket the expected logP of the analyte.
-
Analysis: Inject the standards and this compound onto the column for each mobile phase composition. Record the retention time (t_R) and determine the void time (t_₀) using an unretained compound (e.g., uracil).
-
Calculate Retention Factor (k): For each compound and mobile phase, calculate k = (t_R - t_₀) / t_₀.
-
Extrapolate to 100% Aqueous: For each compound, plot log k versus the percentage of organic modifier. Extrapolate the linear regression to 0% organic modifier to find the intercept, log k_w.
-
Generate Calibration Curve: Plot the known logP values of the standards against their calculated log k_w values.
-
Determine logP of this compound: Using the log k_w value for this compound, determine its logP from the calibration curve equation.
Experimental Determination of Membrane Partitioning (logKm)
Directly measuring the interaction with a lipid environment provides a more accurate prediction of a compound's behavior within a sensor or biological membrane.
Immobilized Artificial Membrane (IAM) Chromatography
IAM chromatography is a powerful technique that uses a stationary phase where phospholipid analogues are covalently bonded to silica, creating a surface that mimics a cell membrane monolayer.[6] It is experimentally convenient and highly predictive of solute partitioning into fluid liposomes.[6]
Causality Behind the Protocol:
-
IAM Surface: The phospholipid-coated surface provides a biomimetic environment, allowing for partitioning based on a combination of hydrophobic and electrostatic interactions, closely resembling a real membrane.
-
Retention Factor (log k_IAM): The retention factor on an IAM column is directly proportional to the membrane partition coefficient (logKm).
Experimental Workflow for IAM Chromatography
Caption: Workflow for determining membrane partitioning using IAM chromatography.
Step-by-Step Protocol:
-
System Preparation: Set up an HPLC system with an IAM column (e.g., IAM.PC.DD2). The mobile phase should be an aqueous buffer, typically phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions.
-
Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Determine Void Time (t₀): Inject a non-retained compound (e.g., uracil or the mobile phase itself) to determine the column's dead time.
-
Sample Analysis: Inject a solution of this compound (dissolved in mobile phase, potentially with a small amount of co-solvent if necessary) onto the column.
-
Data Acquisition: Record the retention time (t_R) from the resulting chromatogram.
-
Calculation:
-
Calculate the capacity factor: k_IAM = (t_R - t₀) / t₀.
-
The logarithm of this value, log k_IAM, is the chromatographically determined membrane partition coefficient and serves as an excellent estimate of logKm.
-
Self-Validation and Trustworthiness:
-
The analysis should be repeated to ensure the reproducibility of the retention time.
-
The mobile phase composition should be precisely controlled, as small changes in pH or ionic strength can affect retention.
-
A set of compounds with known membrane partition coefficients can be used to validate the system and establish a correlation if desired.
Data Interpretation and Application
The experimentally determined logP and logKm values are critical for understanding and optimizing the performance of this compound.
Interpreting the Data:
-
High logP/logKm: A high value confirms the desired lipophilicity, ensuring stable incorporation into the sensor membrane and minimizing leaching. The predicted logP of 11.9 suggests that this compound is exceptionally hydrophobic.
-
Correlation between logP and logKm: While often correlated, differences between n-octanol/water partitioning and membrane partitioning can reveal specific interactions (e.g., hydrogen bonding, electrostatic interactions) with the phospholipid headgroups of the IAM surface.
Logical Framework for Assay Selection
Caption: Decision tree for selecting the appropriate lipophilicity assay.
Implications for Sensor Development:
-
Membrane Composition: The logKm value can guide the selection of the polymer and plasticizer for the sensor membrane to ensure optimal compatibility and retention of the chromoionophore.
-
Response Kinetics: The rate at which the chromoionophore partitions into and moves within the membrane can influence the sensor's response time.
-
Leaching and Stability: A sufficiently high membrane partition coefficient is the primary defense against the chromoionophore leaching into the sample, thereby ensuring the long-term stability and analytical reliability of the sensor.
Conclusion
Characterizing the lipophilicity and membrane partitioning of this compound is fundamental to its effective application in ion-selective optical sensors. While its structure and calculated logP suggest extreme hydrophobicity, rigorous experimental determination via chromatographic methods like RP-HPLC and, more importantly, IAM chromatography, is essential for obtaining actionable data. The protocols and theoretical frameworks provided in this guide offer a robust system for researchers to accurately quantify these critical parameters, enabling the rational design and optimization of high-performance chemical sensors.
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
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Ong, S., et al. (1995). Membrane partition coefficients chromatographically measured using immobilized artificial membrane surfaces. Analytical Chemistry, 67(4), 755-62. [Link]
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Pharma Specialists. (2024). Role of Lipophilicity in Drug Formulation Development. [Link]
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Omics Online. (2024). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. [Link]
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Pidgeon, C., et al. (1995). Immobilized-artificial-membrane chromatography: measurements of membrane partition coefficient and predicting drug membrane permeability. Journal of Medicinal Chemistry, 38(4), 590-4. [Link]
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Protocols.io. (2024). LogP / LogD shake-flask method. [Link]
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Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169-11182. [Link]
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OMICS International. (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]
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Junaid Asghar PhD. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link]
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Royal Society of Chemistry. (2022). Recent advances in ion-selective optodes: from molecular to nanosensors. ChemComm. [Link]
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ACS Publications. (n.d.). Fiber-Optic Chemical Sensors and Biosensors. Analytical Chemistry. [Link]
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ResearchGate. (2014). Lipophilicity - Methods of determination and its role in medicinal chemistry. [Link]
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MDPI. (2020). Lithium Ion Sensors. [Link]
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MDPI. (2022). LogP determination for highly lipophilic hydrogen-bonding anion receptor molecules. Analytica Chimica Acta. [Link]
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YouTube. (2024). Partition Coefficient Log P and Drug Absorption. [Link]
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ACS Publications. (2013). Oxazinoindolines as Fluorescent H+ Turn-On Chromoionophores For Optical and Electrochemical Ion Sensors. Analytical Chemistry. [Link]
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Mastering the Stability and Storage of Chromoionophore II: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Chromoionophore II in Ion Sensing
This compound, also known by its synonym ETH 2439, is a highly lipophilic, hydrogen ion-selective chromoionophore that has become an indispensable tool in the development of optical sensors (optodes) for various physiologically important ions, most notably sodium (Na⁺) and calcium (Ca²⁺).[1] Its utility lies in its ability to translate the activity of a target ion into a measurable optical signal, typically a change in absorbance or fluorescence. This is achieved through a competitive binding mechanism at the membrane-sample interface, where the target ion, facilitated by a specific ionophore, displaces a proton from the chromoionophore, leading to a change in its protonation state and, consequently, its optical properties.[2]
The reliability and reproducibility of experimental data derived from this compound-based sensors are intrinsically linked to the stability of the chromoionophore itself. Degradation of this critical component can lead to diminished sensor performance, signal drift, and erroneous results. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure optimal performance and longevity in your research and development endeavors.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical structure of this compound is fundamental to appreciating its stability profile.
Chemical Name: 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine[3]
Molecular Formula: C₄₆H₅₉N₃O₅[3]
Molecular Weight: 733.98 g/mol [3]
The structure of this compound can be deconstructed into two key functional regions:
-
The Phenoxazine Core: This rigid, aromatic core is the chromophoric unit responsible for the molecule's optical properties. It is a derivative of Nile Blue, a class of dyes known for their sensitivity to the local environment.[4] The imino and dimethylamino groups on this core are crucial for its function as a pH indicator.
-
The Lipophilic Side Chain: This long alkyl chain, containing two ester linkages, imparts the high lipophilicity necessary to anchor the molecule within the organic polymer membrane of the optode, preventing it from leaching into the aqueous sample.[5]
The interplay between these two regions dictates not only the sensing mechanism but also the potential degradation pathways.
Mechanisms of Degradation: A Two-Fold Challenge
The chemical stability of this compound is primarily threatened by two distinct degradation pathways, targeting its two main structural components: photodegradation of the phenoxazine core and hydrolysis of the ester linkages in the lipophilic side chain.
Photodegradation of the Phenoxazine Core
The phenoxazine core, being a complex aromatic system, is susceptible to degradation upon exposure to light, particularly in the UV region. This photodegradation is a significant concern, as it directly impacts the optical response of the sensor. Studies on phenoxazine derivatives have shown that they can undergo rapid photodegradation, especially in the presence of halogenated solvents. The proposed mechanism involves the formation of radical species, leading to the breakdown of the chromophoric system.
Hydrolysis of the Ester Side Chains
The two ester linkages in the lipophilic side chain of this compound are susceptible to hydrolysis, a chemical reaction in which water cleaves the ester bond to form a carboxylic acid and an alcohol.[6][7] This process can be catalyzed by both acids and bases.[6][7]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the hydrolysis of an ester is a reversible reaction.[7]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis is an irreversible reaction that proceeds to completion, forming a carboxylate salt and an alcohol.[6][8]
The rate of ester hydrolysis is influenced by several factors, including pH, temperature, and the steric and electronic environment around the ester group. While the lipophilic nature of the optode membrane provides some protection against aqueous hydrolysis, the presence of water molecules within the membrane and at the membrane-sample interface can facilitate this degradation over time. The consequence of ester hydrolysis is a change in the lipophilicity of the chromoionophore, which can lead to its leaching from the polymer membrane and a subsequent loss of sensor function.[5]
Visualizing Degradation Pathways
To better illustrate the potential degradation pathways of this compound, the following diagram outlines the key points of vulnerability in its molecular structure.
Caption: Potential degradation pathways of this compound.
Optimal Storage and Handling: A Practical Guide
Adherence to proper storage and handling protocols is paramount to preserving the integrity of this compound. The following recommendations are based on manufacturer guidelines and best practices for handling lipophilic dyes and analytical reagents.
Storage of Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Minimizes the rate of potential solid-state degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against slow oxidation by atmospheric oxygen. |
| Light | Store in the dark, in an amber vial or a light-blocking container. | Prevents photodegradation of the phenoxazine core. |
| Moisture | Store in a desiccated environment. | Protects against hydrolysis of the ester linkages. |
Upon Receipt:
-
Inspect the container for any signs of damage.
-
Ensure the cap is tightly sealed.
-
Store immediately under the recommended conditions.
Before Use:
-
Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which could accelerate hydrolysis.[9]
Preparation and Storage of Stock Solutions
The preparation of stable stock solutions requires careful selection of solvents and adherence to best practices for handling.
Recommended Solvents:
This compound is a lipophilic compound and should be dissolved in a high-purity, anhydrous organic solvent. Suitable solvents include:
It is crucial to use anhydrous solvents to minimize the risk of ester hydrolysis.
Stock Solution Preparation Protocol:
-
Solvent Preparation: Use a fresh, unopened bottle of anhydrous solvent or a properly stored and sealed bottle from a solvent purification system.
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Dissolution: Add the appropriate volume of anhydrous solvent to the vial. If necessary, gentle warming (e.g., to 50-60°C) and vortexing can aid in dissolution.[10]
-
Storage:
-
Store stock solutions at -20°C in tightly sealed amber vials.[9]
-
For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and the introduction of moisture.[9]
-
Before sealing, consider purging the vial with an inert gas (argon or nitrogen) to displace any air.
-
Shelf Life of Solutions:
While the exact shelf life will depend on the solvent and storage conditions, as a general guideline:
-
Unopened stock solutions stored at -20°C: Can be stable for several months.
-
Opened and frequently used stock solutions: Should be used within a shorter timeframe (e.g., 1-3 months) to ensure optimal performance.[12] Always monitor for any changes in color or the appearance of precipitates, which may indicate degradation.
Experimental Workflow: Best Practices for Using this compound in Optodes
The stability of this compound is not only dependent on its storage but also on its handling during the preparation and use of ion-selective optodes.
Fabrication of Ion-Selective Optode Membranes
The following is a generalized protocol for the preparation of a PVC-based optode membrane containing this compound. The exact composition will depend on the specific application and the target ion.
Materials:
-
This compound
-
Ionophore specific to the target ion (e.g., Sodium Ionophore V for Na⁺)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate (DOS) or 2-nitrophenyl octyl ether (o-NPOE))
-
Lipophilic ionic additive (e.g., sodium tetraphenylborate)
-
Anhydrous tetrahydrofuran (THF)
Protocol:
-
Preparation of the "Cocktail" Solution:
-
In a clean, dry glass vial, dissolve all membrane components (this compound, ionophore, PVC, plasticizer, and ionic additive) in anhydrous THF.
-
The typical total concentration of components in THF is around 10% (w/v).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Membrane Casting:
-
The cocktail solution can be cast onto a suitable substrate (e.g., a glass slide, a specific sensor support) using methods such as drop-casting, spin-coating, or screen-printing.
-
Allow the solvent to evaporate slowly in a dust-free environment. This can be done at room temperature or in a controlled-humidity chamber.
-
-
Membrane Conditioning:
-
Once the membrane is formed, it typically requires conditioning in a solution containing the target ion to ensure a stable and reproducible response.
-
Influence of Membrane Components on Stability:
-
Plasticizer: The choice and concentration of the plasticizer can significantly impact the mobility of the chromoionophore within the membrane and its potential for leaching.[5][13] Plasticizers with higher dielectric constants may increase the rate of leaching of ionic components.
-
PVC Matrix: A well-formed, homogeneous PVC matrix is essential for physically entrapping the chromoionophore and minimizing its loss.
Visualizing the Optode Preparation Workflow
The following diagram illustrates the key steps in the preparation of an ion-selective optode membrane incorporating this compound.
Caption: Workflow for preparing an ion-selective optode membrane.
Conclusion: Ensuring Data Integrity Through Proper Stewardship
This compound is a powerful tool for optical ion sensing, but its effectiveness is contingent upon its chemical stability. By understanding the primary degradation pathways—photodegradation of the phenoxazine core and hydrolysis of the ester side chains—researchers can take proactive steps to mitigate these risks. Adherence to the storage and handling protocols outlined in this guide will not only extend the shelf life of this valuable reagent but also enhance the reliability and reproducibility of your experimental results. Proper stewardship of your chemical reagents is a cornerstone of good scientific practice and is essential for generating high-quality, trustworthy data.
References
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Membrane Transport Inspired Hydrolysis of Non-activated Esters at Near Physiological pH. (n.d.). ResearchGate. [Link]
- Anantakrishnan, S. V., & Krishnamurti, S. (1941). Kinetic studies in ester hydrolysis. Part I. The Hydrolysis of Halogeno-aliphatic Esters. Proceedings of the Indian Academy of Sciences - Section A, 14(3), 270–278.
- Anantakrishnan, S. V., & Anantaraman, A. V. (1958). Kinetic Studies in Ester Hydrolysis. Part VIII. The Alkaline Hydrolysis of Ethyl Acetate in Acetone-Water Mixtures. Proceedings of the Indian Academy of Sciences - Section A, 48(4), 221–231.
-
Plasticizer migration from cross-linked flexible PVC: Effects on tribology and hardness. (2012). ResearchGate. [Link]
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Innovations in ion-selective optodes: a comprehensive exploration of modern designs and nanomaterial integration. (2024). PubMed Central (PMC). [Link]
-
Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. (2022). PubMed Central (PMC). [Link]
-
Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2024). PubMed Central (PMC). [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv. [Link]
-
Kinetic study of Ester hydrolysis. (2020, September 24). YouTube. [Link]
-
326 - K1 Kinetics of Ester Hydrolysis. (2014, September 16). YouTube. [Link]
-
Cooperative hydrolysis of aryl esters on functionalized membrane surfaces and in micellar solutions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Plasticizers released from PVC microplastics in aquaculture environments: leaching behaviors and ecological implications. (n.d.). ResearchGate. [Link]
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Ester hydrolysis. (n.d.). Wikipedia. [Link]
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Barrier Coating Reduces Plasticizer Leaching from PVC. (2012, December 6). Advanced Science News. [Link]
-
Prevention of plasticizer leaching out of PVC products. (2014, January 27). Advanced Science News. [Link]
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Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. (2016). ResearchGate. [Link]
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Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. [Link]
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Exploiting the pH-Cross Sensitivity of Ion-Selective Optodes to Broaden Their Response Range. (2024). ACS Sensors. [Link]
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15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. [Link]
-
Australian Scientific. (n.d.). Understanding the Shelf Life of Unopened Calibration Solutions. [Link]
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New Materials Used for the Development of Anion-Selective Electrodes—A Review. (n.d.). PubMed Central (PMC). [Link]
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Physiological changes in the red drum after long-term freshwater acclimation. (n.d.). PubMed. [Link]
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Long-term stability of parameters of antioxidant status in human serum. (n.d.). PubMed. [Link]
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Methodological & Application
Application Notes and Protocols for Calcium Selective Optodes Utilizing Chromoionophore II
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical guide for the application of Chromoionophore II (also known as ETH 129) in the fabrication and use of calcium selective optodes. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to successfully implement this technology for accurate calcium concentration measurements.
Introduction: The Principle of Optical Ion Sensing
Ion-selective optodes are a powerful class of chemical sensors that enable the measurement of ion concentrations through an optical signal, typically a change in absorbance or fluorescence. Unlike traditional ion-selective electrodes that rely on potentiometric measurements, optodes offer advantages such as freedom from electrical interference and the potential for miniaturization.
The core of the calcium selective optode described herein is a lipophilic membrane composed of a polymer matrix, a plasticizer, a highly selective calcium ionophore (this compound), and a pH-sensitive dye (chromoionophore). The sensing mechanism is based on an ion-exchange equilibrium at the sample-membrane interface.
The Role of this compound
This compound (ETH 129) is a neutral carrier ionophore with exceptional selectivity for calcium ions (Ca²⁺)[1][2]. Its molecular structure is designed to form a stable complex with Ca²⁺, facilitating the selective extraction of these ions from the aqueous sample into the organic membrane phase. This high selectivity is crucial for accurate measurements in complex biological fluids where other cations such as sodium (Na⁺), potassium (K⁺), and magnesium (Mg²⁺) are present in high concentrations[3]. The transport of Ca²⁺ by ETH 129 is an electrogenic process, meaning it involves a net charge transfer across the membrane[3].
The Sensing Mechanism
The selective binding of Ca²⁺ by this compound within the membrane triggers a charge imbalance. To maintain charge neutrality, a corresponding number of protons (H⁺) are released from the protonated chromoionophore into the sample solution. This deprotonation of the chromoionophore results in a distinct change in its absorption spectrum, which can be measured spectrophotometrically[4][5]. The magnitude of this spectral change is directly related to the concentration of Ca²⁺ in the sample.
Materials and Reagents
Optode Membrane Components
| Component | Function | Recommended Material | Supplier Example |
| Polymer Matrix | Provides structural integrity to the membrane | High molecular weight Poly(vinyl chloride) (PVC) | Sigma-Aldrich |
| Plasticizer | Ensures membrane flexibility and component mobility | 2-Nitrophenyl octyl ether (o-NPOE) | Sigma-Aldrich |
| Ionophore | Selectively binds calcium ions | Calcium ionophore II (ETH 129) | Sigma-Aldrich, Cayman Chemical[1] |
| Chromoionophore | pH-sensitive dye for optical signal transduction | Chromoionophore III (ETH 5350) | Sigma-Aldrich[6] |
| Ionic Additive | Reduces membrane resistance and improves ion transfer | Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | Sigma-Aldrich |
Reagents and Equipment
-
Tetrahydrofuran (THF), analytical grade
-
Calcium chloride (CaCl₂), for preparation of standard solutions
-
TRIS buffer or other appropriate pH buffer
-
Spectrophotometer (UV-Vis)
-
Glass rings for membrane casting (e.g., 20-30 mm inner diameter)
-
Level glass plate
-
Volumetric flasks and pipettes
-
Spin coater (optional, for thin film preparation)
-
Cuvettes
Experimental Protocols
Preparation of the Optode Membrane Cocktail
The following is a well-established recipe for a calcium-selective optode membrane incorporating this compound.
| Component | Weight % |
| Calcium ionophore II (ETH 129) | ~1% |
| Chromoionophore III (ETH 5350) | ~1% |
| Potassium tetrakis(4-chlorophenyl)borate | ~0.5% |
| Poly(vinyl chloride) (PVC) | ~33% |
| 2-Nitrophenyl octyl ether (o-NPOE) | ~64.5% |
Protocol:
-
Dissolution of Components: In a clean glass vial, accurately weigh and combine all membrane components.
-
Solvent Addition: Add approximately 2 mL of THF for every 200 mg of the total cocktail mixture.
-
Homogenization: Seal the vial and mix thoroughly until all components are completely dissolved. This can be facilitated by gentle warming or vortexing. The resulting solution should be clear and homogenous.
Membrane Casting and Curing
The casting process is critical for creating a uniform and robust sensing membrane.
Caption: Ion-exchange mechanism at the optode membrane interface.
Protocol:
-
Optode Placement: Cut a piece of the optode membrane and place it in a cuvette.
-
Blank Measurement: Fill the cuvette with the buffered solution containing no calcium and measure the absorbance spectrum to obtain a baseline.
-
Measurement of Standards: Sequentially, replace the solution in the cuvette with the prepared calcium standards, starting from the lowest concentration.
-
Equilibration: Allow the absorbance signal to stabilize for each standard before recording the measurement. This may take a few minutes.
-
Data Recording: Record the absorbance at the wavelength of maximum change. For optodes based on Chromoionophore III, this will likely be in the visible range, and the specific wavelength should be determined from the spectral scan during the blank measurement.
-
Calibration Curve: Plot the absorbance values against the logarithm of the calcium concentration. This will generate a sigmoidal calibration curve. The linear portion of this curve represents the dynamic range of the optode.
Sample Analysis
-
Sample Preparation: Treat the sample in the same way as the standards, ensuring the pH and ionic strength are adjusted to match.
-
Measurement: Place the optode in the prepared sample solution and record the stabilized absorbance.
-
Concentration Determination: Use the calibration curve to determine the calcium concentration in the sample from its absorbance value.
Performance Characteristics
The performance of a calcium selective optode based on this compound is expected to be as follows:
| Parameter | Typical Value |
| Linear Range | 10⁻⁵ M to 10⁻² M Ca²⁺ |
| Detection Limit | ~10⁻⁶ M Ca²⁺ |
| Response Time (t95) | 2-5 minutes |
| pH Range | 5.5 - 9.0 |
| Reversibility | Fully reversible |
Selectivity: this compound exhibits high selectivity for Ca²⁺ over other physiologically relevant cations. The selectivity coefficients (log K) are typically in the range of:
-
log K (Ca²⁺, Na⁺): < -4.0
-
log K (Ca²⁺, K⁺): < -4.0
-
log K (Ca²⁺, Mg²⁺): < -3.0
This indicates a strong preference for calcium ions.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No or Weak Response | - Incorrect membrane composition- Incomplete dissolution of components- Inappropriate pH of the sample/standards | - Double-check the recipe and weighing of components.- Ensure the cocktail is fully dissolved before casting.- Verify and adjust the pH of all solutions to be within the working range of the optode. |
| Slow Response Time | - Thick membrane- Low ambient temperature | - Cast a thinner membrane or use a spin coater for more controlled thickness.- Perform measurements at a consistent, controlled room temperature. |
| Drifting Signal | - Leaching of membrane components- Fouling of the membrane surface | - Ensure high-quality, lipophilic components are used.- Pre-condition the membrane in a solution similar to the sample matrix before use.- If fouling is suspected, gently rinse the membrane with deionized water. |
| Poor Reproducibility | - Inconsistent membrane preparation- Fluctuation in temperature or pH- Insufficient equilibration time | - Standardize the membrane casting and curing process.- Use a temperature-controlled spectrophotometer and ensure all solutions are properly buffered.- Allow the signal to fully stabilize before taking a reading. |
Conclusion
The use of this compound in PVC-based optodes provides a reliable and selective method for the determination of calcium concentrations. By following the detailed protocols outlined in these application notes, researchers can fabricate and operate these optical sensors to obtain accurate and reproducible data. The inherent advantages of optical sensing, combined with the high selectivity of this compound, make this a valuable tool for a wide range of applications in research and drug development.
References
-
ResearchGate. (2025). Selectivity coefficients of ionophores ETH 1001 and ETH 129 for calcium...[Link]
-
Cenmed Enterprises. Chromoionophore III. [Link]
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RSC Publishing. (2015). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Analyst. [Link]
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ACS Publications. (2019). Tunable Optical Sensing with PVC-Membrane-Based Ion-Selective Bipolar Electrodes. ACS Sensors. [Link]
-
PubMed. (2001). Transport properties of the calcium ionophore ETH-129. [Link]
-
ResearchGate. (2025). Development of a PVC-membrane ion-selective bulk optode, for UO22+ ion, based on tri-n-octylphosphine oxide and dibenzoylmethane. [Link]
-
National Institutes of Health. (2025). Covalent Attachment of Molecularly Thin PVC Membrane by Click Chemistry for Ionophore-Based Ion Sensors. [Link]
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Scientific Laboratory Supplies. Chromoionophore III, Selectoph | 27088-10MG-F | SUPELCO | SLS. [Link]
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Krackeler Scientific, Inc. Chromoionophore III. [Link]
-
ResearchGate. (2025). Ion-selective electrode for measuring low Ca2+ concentrations in the presence of high K+, Na+ and Mg2+ background. [Link]
-
National Institutes of Health. (2018). Colorimetric Calcium Probe with Comparison to an Ion-Selective Optode. [Link]
-
ACS Publications. (1975). PVC matrix membrane ion-selective electrodes. Construction and laboratory experiments. Journal of Chemical Education. [Link]
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Cascade Industrial. (2021). The 6 Fast-And-Dirty Guide to Troubleshooting Photoelectric Sensors. [Link]
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Omron Electronic Components. Troubleshooting case studies [Optical Sensor]. [Link]
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Optical Sensors Test. [Link]
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Celadon Tech. Cast PVC vs. Calendered PVC. [Link]
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PubMed Central. (2024). Innovations in ion-selective optodes: a comprehensive exploration of modern designs and nanomaterial integration. [Link]
-
ResearchGate. (2015). Does anybody know how to determine calcium by UV spectrometer?. [Link]
-
PubMed. (1993). The ionophore ETH 129 as Ca2+ translocator in artificial and natural membranes. [Link]
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ResearchGate. (2021). Selective ion sensing demonstrated with calcium ionophore II on an hBN.... [Link]
-
Robocraze. (2025). How to Troubleshoot Sensor Errors: Tips and Tricks. [Link]
-
ResearchGate. (2018). (a) Coupled chromoionophore and ionophore moieties in probe 1. (b).... [Link]
-
PubMed. (2024). Complexation Behavior and Clinical Assessment of Isomeric Calcium Ionophores of ETH 1001 in Polymeric Ion-Selective Membranes. [Link]
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Hinotek. How to Calibrate a Spectrophotometer: A Step-by-Step Guide for Accurate Scientific Measurements. [Link]
-
YouTube. (2018). Film Casting. [Link]
-
Scribd. 09 Determination of Calcium by Atomic Spectros. [Link]
-
Persee. (2025). How to Calibrate an Atomic Absorption Spectrophotometer Step-by-Step. [Link]
-
ResearchGate. (2018). Colorimetric Calcium Probe with Comparison to an Ion-Selective Optode. [Link]
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Chromoionophore II-based optical sensor for environmental water analysis
An Application Guide and Protocol for the Use of Chromoionophore II in Environmental Water Analysis
Introduction: The Imperative for Advanced Environmental Sensing
The continuous monitoring of water quality is a cornerstone of environmental science and public health management.[1][2][3] Traditional methods for detecting ionic contaminants, while accurate, often rely on laboratory-based techniques like chromatography or atomic absorption spectrometry, which can be time-consuming and require complex sample handling.[4][5] Optical chemical sensors, or optodes, have emerged as a powerful alternative, offering the potential for rapid, in-situ, and highly sensitive analysis.[6][7] At the heart of many of these sensors is a class of molecules known as chromoionophores—dyes that change their optical properties in response to specific ions.
This document serves as a detailed guide to the application of This compound (ETH 2439) , a highly sensitive Nile Blue derivative, in the fabrication and use of optical sensors for the analysis of cationic species in environmental water samples. We will delve into the fundamental sensing mechanism, provide validated protocols for sensor fabrication and sample analysis, and offer expert insights into data interpretation and troubleshooting.
The Core Sensing Mechanism: An Ion-Exchange Transduction Cascade
The functionality of a this compound-based sensor is predicated on a well-defined ion-exchange equilibrium between the aqueous sample and a hydrophobic polymer sensor membrane.[8][9] This membrane is a carefully formulated "cocktail" containing several key components, each with a specific role.
Causality of the Sensing Reaction:
-
Selective Recognition: A specific ionophore , chosen for its high affinity to the target analyte (e.g., Na⁺, Ca²⁺, Pb²⁺), selectively binds to the analyte at the sample-membrane interface.
-
Charge Neutrality and Ion Exchange: To maintain charge neutrality within the hydrophobic membrane, the uptake of a positively charged analyte (cation) must be accompanied by the release of another cation from the membrane into the sample. In this system, the chromoionophore, which is a lipophilic pH indicator, acts as the source of this exchangeable cation in the form of a proton (H⁺).[8]
-
Optical Transduction: As the target analyte is pulled into the membrane by the ionophore, this compound releases a proton (deprotonates) to balance the charge. This deprotonation event alters the electronic structure of the chromoionophore, causing a distinct and measurable change in its absorbance or fluorescence spectrum.[9][10] The magnitude of this optical change is directly proportional to the concentration of the target analyte in the water sample.
This entire process is fundamentally pH-dependent. The sensor's response is a function of both the analyte concentration and the pH of the sample, as H⁺ ions from the sample compete with the target analyte for exchange.[11][12] Therefore, rigorous pH buffering of all samples and standards is a non-negotiable prerequisite for accurate analysis.[12]
Caption: Ion-exchange mechanism of a this compound-based optical sensor.
Protocol I: Fabrication of the Optical Sensor Membrane
This protocol details the preparation of a cation-selective optical sensor membrane using a solvent casting method. The formulation provided is a general starting point and should be optimized based on the specific target analyte and desired performance characteristics.
Materials and Reagents
| Component | Role | Example Product | CAS Number |
| Polymer Matrix | Structural support | High Molecular Weight Poly(vinyl chloride) (PVC) | 9002-86-2 |
| Plasticizer | Ensures membrane fluidity and ion mobility | bis(2-ethylhexyl) sebacate (DOS) or o-Nitrophenyloctylether (o-NPOE) | 122-62-3 (DOS) |
| Chromoionophore | Optical signal transducer | This compound (ETH 2439) | 136499-31-5 |
| Ionophore | Provides selectivity for the target analyte | Varies (e.g., Valinomycin for K⁺, ETH 1001 for Ca²⁺) | Varies |
| Anionic Additive | Reduces anion interference, stabilizes membrane potential | Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | 14561-33-8 |
| Solvent | Dissolves all components for casting | Tetrahydrofuran (THF), inhibitor-free | 109-99-9 |
| Support Material | Substrate for the membrane | Glass microscope slides or polyester sheets | N/A |
Equipment
-
Analytical balance (±0.1 mg)
-
Glass vials with screw caps
-
Vortex mixer
-
Pipettors
-
Spin coater or glass casting ring
-
Fume hood
-
Dessicator
Step-by-Step Procedure: The "Cocktail" Preparation and Casting
-
Expertise Note: The ratio of components is critical. A typical cocktail contains ~33% PVC and ~66% plasticizer by weight, with the active components (chromoionophore, ionophore, additive) at 1-2 wt%. The molar ratio of ionophore to chromoionophore often determines the sensor's dynamic range.
-
Preparation of the Sensing Cocktail (Example for a 100 mg total cocktail):
-
In a clean, dry glass vial, weigh 66 mg of plasticizer (e.g., DOS).
-
Add 33 mg of PVC.
-
Add 1 mg of this compound.
-
Add 1-2 mg of the specific ionophore for your target analyte.
-
Add an appropriate amount of the anionic additive. A common starting point is 50 mol% relative to the ionophore.
-
Add ~1.5 mL of THF to the vial. Cap tightly.
-
-
Dissolution:
-
Vortex the mixture until all components are fully dissolved. This may take several minutes. The resulting solution should be clear, homogenous, and deeply colored.
-
Trustworthiness Check: An undissolved PVC gel indicates insufficient solvent or mixing. The final membrane will be non-uniform and will not perform reliably.
-
-
Membrane Casting:
-
Method A (Spin Coating): Place a clean glass slide on the spin coater chuck. Pipette a controlled volume (e.g., 200 µL) of the cocktail onto the center of the slide. Spin at a set speed (e.g., 1000 rpm for 30 seconds) to create a thin, uniform film.
-
Method B (Ring Casting): Place a glass casting ring on a perfectly level, clean glass plate. Pipette a known volume of the cocktail into the ring.
-
-
Solvent Evaporation:
-
Cover the casted membrane (e.g., with a petri dish lid slightly ajar) to allow for slow solvent evaporation over 12-24 hours inside a fume hood.
-
Expertise Note: Rapid evaporation will result in a cloudy, porous, and mechanically unstable membrane. Slow evaporation is key to a high-quality optical sensor.
-
-
Conditioning:
-
Once completely dry, the sensor (now called an optode) must be conditioned. Submerge the optode in the same buffered solution that will be used for analysis for at least 4 hours. This ensures the membrane is fully hydrated and equilibrated.
-
Protocol II: Analysis of Environmental Water Samples
This protocol outlines the procedure for creating a calibration curve and measuring the analyte concentration in a buffered water sample.
Equipment and Reagents
-
Fabricated and conditioned this compound optodes
-
UV-Vis Spectrophotometer or Spectrofluorometer with a cell holder for slides
-
pH meter
-
Concentrated buffer solution (e.g., 1 M TRIS or MES)
-
High-purity deionized water
-
Stock standard solution of the target analyte (e.g., 1000 ppm)
-
Environmental water samples
Overall Experimental Workflow
Caption: Complete workflow from sensor fabrication to final sample analysis.
Step-by-Step Measurement Procedure
-
Sample and Standard Preparation (Critical Step):
-
Sample: Collect the environmental water sample. If it contains suspended solids, filter it through a 0.45 µm syringe filter. To a known volume of the sample (e.g., 9.9 mL), add a small, precise volume of concentrated buffer (e.g., 0.1 mL of 1 M TRIS) to achieve the desired final pH (e.g., pH 7.4).
-
Standards: Prepare a series of calibration standards by serially diluting the stock analyte solution in a background solution that mimics the sample matrix without the analyte. This background solution must be buffered to the exact same pH as the sample. A typical range might be 10⁻⁷ M to 10⁻² M.
-
Trustworthiness Check: Use a calibrated pH meter to confirm that all standards and the final prepared sample are at the same pH (±0.05 pH units). Any deviation will introduce significant error.[11][12]
-
-
Instrument Setup:
-
Set up the spectrophotometer to measure absorbance at the peak wavelength of the deprotonated form of this compound and a reference wavelength where no change occurs.
-
-
Calibration Measurement:
-
Place the conditioned optode in a cuvette.
-
Start with the lowest concentration standard. Add the solution to the cuvette, ensuring the membrane is fully submerged.
-
Allow the signal to stabilize (typically 2-5 minutes).[13][14] Record the absorbance.
-
Remove the optode, rinse thoroughly with deionized water, and gently dry with a lab wipe.
-
Repeat this process for each standard, moving from lowest to highest concentration.
-
-
Sample Measurement:
-
After measuring the standards, place the same optode in the buffered environmental water sample.
-
Allow the signal to stabilize and record the absorbance under identical conditions.
-
-
Data Analysis:
-
For each measurement, calculate the absorbance ratio or difference to minimize instrument drift.
-
Plot the absorbance signal as a function of the logarithm of the analyte concentration of the standards.
-
Fit the data with a sigmoidal function.
-
Use the absorbance value from the environmental sample to interpolate its concentration from the calibration curve.
-
Data Interpretation and Performance
The output of a this compound-based sensor is typically a sigmoidal curve where the signal is plotted against the logarithm of the analyte activity/concentration.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 10⁻⁶ M to 10⁻¹³ M | The lowest analyte concentration that can be reliably distinguished from a blank sample.[15] Highly dependent on the ionophore's binding strength. |
| Dynamic Range | 3-5 orders of magnitude | The concentration range over which a change in analyte concentration produces a measurable change in the optical signal. |
| Response Time (t₉₅) | 2 - 10 minutes | Time required to reach 95% of the final signal upon a change in analyte concentration.[13][16] |
| Selectivity | High | Determined primarily by the incorporated ionophore. Potential interferences from ions with similar charge and size must be evaluated. |
| pH Dependence | High | The sensor's response curve will shift with sample pH.[11][12] This is the most critical parameter to control. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Response | 1. Omission of a key component (e.g., ionophore).2. Leaching of components from a poorly made membrane.3. Incorrect pH buffer. | 1. Re-fabricate the sensor, carefully checking all components.2. Ensure slow solvent evaporation during casting.3. Verify the buffer pH and ensure it is in the working range of the chromoionophore. |
| Slow or Drifting Signal | 1. Membrane is too thick.2. Insufficient plasticizer.3. Incomplete equilibration with the sample. | 1. Use spin coating or reduce the volume of cocktail cast.2. Adjust the PVC:plasticizer ratio.3. Allow more time for the signal to stabilize before recording. |
| Poor Reproducibility | 1. Inconsistent pH between samples and standards.2. Membrane surface contamination or damage.3. Temperature fluctuations. | 1. Re-buffer all solutions and verify pH meticulously.2. Use a fresh optode or rinse thoroughly between measurements.3. Perform all measurements at a constant temperature. |
References
- Fabrication of target specific solid-state optical sensors using chromoionophoric probe–integrated porous monolithic polymer and silica templ
- Fabrication of target specific solid-state optical sensors using chromoionophoric probe-integrated porous monolithic polymer and silica templ
- Machine learning for optical chemical multi-analyte imaging: Why we should dare and why it's not without risks. NIH.
- Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors.
- This compound Selectophore®. Sigma-Aldrich.
- This compound Selectophore®. Sigma-Aldrich.
- Statistical Analysis of Chemical Sensor D
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Development of a specific and highly sensitive optical chemical sensor for determination of Hg(II) based on a new synthesized ionophore. PubMed. [Link]
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Simplified Fabrication for Ion-Selective Optical Emulsion Sensor with Hydrophobic Solvatochromic Dye Transducer: A Cautionary Tale. ACS Publications. [Link]
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Recent improvements to the selectivity of extraction-based optical ion sensors. PMC - NIH. [Link]
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Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. MDPI. [Link]
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Ionophore-Based Optical Sensors. Annual Reviews. [Link]
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Ionophore-based pH independent detection of ions utilizing aggregation-induced effects. Analyst (RSC Publishing). [Link]
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On the Use of Polymer-Based Composites for the Creation of Optical Sensors: A Review. MDPI. [Link]
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Optical Chemical Sensors: Design and Applications. MDPI. [Link]
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Optical acetylcholine sensor based on free base porphyrin as a chromoionophore. PubMed. [Link]
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The Benefits of Using Optical Sensors in Chemical Analysis. AZoOptics.com. [Link]
- Exploiting the pH-Cross Sensitivity of Ion-Selective Optodes to Broaden Their Response Range. American Chemical Society.
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A Comparative Study of Optical Sensing Methods for Colourimetric Bio/Chemical Detection: Cost, Scale, and Performance. MDPI. [Link]
-
Exploiting the pH-Cross Sensitivity of Ion-Selective Optodes to Broaden Their Response Range. ACS Publications. [Link]
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Design and Fabrication of a Thin and Micro-Optical Sensor for Rapid Prototyping. MDPI. [Link]
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Ionophore-based optical sensors. PubMed. [Link]
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Influence of the Type and Amount of Plasticizer on the Sensory Properties of Microspheres Sensitive to Lipophilic Ions. MDPI. [Link]
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A high-performance reagent-less sensor based on copper(ii) phthalocyanines supported by multi-walled carbon nanotubes for phosphate detection. RSC Publishing. [Link]
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Selective anion sensing based on a dual-chromophore approach. Chemical Communications (RSC Publishing). [Link]
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Detection of heavy metals in water by fluorescence spectroscopy: on the way to a suitable sensor system. PubMed. [Link]
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Review—Different Sensing Technology for Water Quality Monitoring. ResearchGate. [Link]
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Chromatography in Environmental Monitoring. News-Medical.Net. [Link]
-
Highly sensitive and selective colorimetric detection of dual metal ions (Hg2+ and Sn2+) in water: an eco-friendly approach. RSC Publishing. [Link]
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Biosensor Technologies for Water Quality: Detection of Emerging Contaminants and Pathogens. MDPI. [Link]
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Electrochemical sensors and devices for heavy metals assay in water: the French groups' contribution. Frontiers. [Link]
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Environmental Monitoring Using Analytical Chromatography. Allied Academies. [Link]
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Critical overview on the application of sensors and biosensors for clinical analysis. PMC. [Link]
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Colorimetric Detection of Heavy Metal Ions Using Superabsorptive Hydrogels and Evaporative Concentration for Water Quality Monitoring. GWF Publications - GitHub Pages. [Link]
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Instrumentation Techniques for Environmental Monitoring. Conduct Science. [Link]
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Recent Advancements in Electrochemical Biosensors for Monitoring the Water Quality. MDPI. [Link]
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The role of chemical sensors in environmental monitoring. International Journal of Advanced Chemistry Research. [Link]
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Quantitative Analysis of Na⁺ Activity with Chromoionophore II: An In-Depth Technical Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the quantitative analysis of sodium ion (Na⁺) activity using Chromoionophore II. This document moves beyond a simple recitation of steps to offer a deeper understanding of the underlying principles, empowering users to optimize the assay for their specific applications and troubleshoot effectively.
Introduction: The Critical Role of Sodium and the Power of Optical Sensing
Sodium ions are fundamental to a vast array of physiological processes, including nerve impulse transmission, muscle contraction, and the regulation of osmotic balance. Consequently, the precise and reliable quantification of Na⁺ activity is of paramount importance in biomedical research and pharmaceutical development. Traditional methods for ion analysis, while effective, can be cumbersome. Ion-selective optodes, which translate ion binding events into optical signals, offer a compelling alternative, enabling sensitive and selective measurements in diverse sample matrices.
At the heart of this optical sensing modality is the chromoionophore, a specialized dye that changes its color or fluorescence properties in response to changes in its chemical environment. This compound (ETH 2439), a lipophilic derivative of Nile Blue, has emerged as a highly effective transducer for Na⁺ selective optodes due to its distinct spectral shifts and compatibility with hydrophobic sensing membranes. This guide will provide the foundational knowledge and practical protocols to successfully implement this compound for the quantitative analysis of Na⁺.
Principle of the Assay: A Symphony of Molecular Interactions
The quantitative determination of Na⁺ activity using this compound is based on a competitive ion-exchange mechanism within a hydrophobic polymer membrane. This membrane is a carefully formulated cocktail of several key components, each with a specific function:
-
Polymer Matrix: High molecular weight poly(vinyl chloride) (PVC) serves as the structural backbone, providing a stable, transparent, and hydrophobic environment for the other sensing components.
-
Plasticizer: A lipophilic plasticizer, such as bis(1-butylpentyl) adipate (BBPA), is embedded within the PVC matrix. It ensures the mobility of the ionophore and chromoionophore within the membrane, which is crucial for the ion-exchange process and a rapid sensor response.
-
Sodium Ionophore: A highly selective ligand for sodium ions, such as Sodium Ionophore V (ETH 4120), is incorporated into the membrane. This molecule possesses a specific three-dimensional structure that preferentially binds Na⁺ over other cations.
-
Ionic Additive: A lipophilic salt with a large, non-coordinating anion, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB), is included to act as an ion exchanger and to ensure electroneutrality within the membrane phase.
-
This compound (ETH 2439): This pH-sensitive dye acts as the optical transducer. In its protonated form, it exhibits a distinct color from its deprotonated form.
The sensing mechanism unfolds as follows: In the absence of sodium ions in the sample, the this compound within the membrane exists predominantly in its protonated state, imparting a specific color to the membrane. When the optode is exposed to a sample containing Na⁺, the sodium ionophore selectively binds Na⁺ from the aqueous phase and transports it into the hydrophobic membrane. To maintain charge neutrality within the membrane, a proton (H⁺) is expelled from the protonated this compound into the aqueous sample. This deprotonation event induces a conformational change in the chromoionophore, resulting in a distinct and measurable color change. The extent of this color change is directly proportional to the activity of Na⁺ in the sample.
Caption: Ion-exchange mechanism in a Na⁺-selective optode.
This equilibrium-based process allows for the creation of a calibration curve that relates the absorbance at specific wavelengths to the Na⁺ activity, enabling quantitative analysis.
Materials and Reagents
The quality and purity of the materials and reagents are critical for the successful fabrication and performance of the Na⁺-selective optode.
| Component | Product Name/Synonym | Recommended Supplier | Purity/Grade |
| Chromoionophore | This compound (ETH 2439) | Sigma-Aldrich | Selectophore™ |
| Sodium Ionophore | Sodium Ionophore V (ETH 4120) | Sigma-Aldrich | Selectophore™ |
| Ionic Additive | Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) | Sigma-Aldrich | Selectophore™ |
| Polymer | Poly(vinyl chloride), high molecular weight | Sigma-Aldrich | Reagent Grade |
| Plasticizer | Bis(1-butylpentyl) adipate (BBPA) | Sigma-Aldrich | Reagent Grade |
| Solvent | Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9%, inhibitor-free |
| Buffer | TRIS hydrochloride (Tris-HCl) | Sigma-Aldrich | BioXtra |
| Sodium Standard | Sodium chloride (NaCl) | Sigma-Aldrich | ACS Reagent, ≥99.0% |
Experimental Protocols
Preparation of the Na⁺-Selective Optode Membrane
This protocol details the preparation of a Na⁺-selective optode membrane based on a well-established formulation.[1]
Membrane Cocktail Composition:
| Component | Weight Percentage |
| This compound | 0.56% |
| Sodium Ionophore V | 12.04% |
| Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | 0.72% |
| Bis(1-butylpentyl) adipate | 57.78% |
| Poly(vinyl chloride) | 28.89% |
Step-by-Step Protocol:
-
Preparation of the Cocktail Solution:
-
Accurately weigh all the membrane components into a clean, dry glass vial. For a total weight of 100 mg of the cocktail, the individual component weights would be:
-
This compound: 0.56 mg
-
Sodium Ionophore V: 12.04 mg
-
NaTFPB: 0.72 mg
-
BBPA: 57.78 mg
-
PVC: 28.89 mg
-
-
Add approximately 1.5 mL of anhydrous tetrahydrofuran (THF) to the vial.
-
Seal the vial and dissolve the components completely by gentle vortexing or sonication. The resulting solution should be a clear, homogenous liquid.
-
-
Casting the Membrane:
-
The optode membrane is typically cast on a transparent, inert support such as a glass slide or a disposable cuvette.
-
A spin-coating technique is recommended for producing thin, uniform membranes.
-
Place the support on the spin coater chuck.
-
Dispense a small volume of the membrane cocktail solution onto the center of the support.
-
Spin the support at a controlled speed (e.g., 500-1000 rpm) for a set duration (e.g., 30-60 seconds) to evenly spread the cocktail and evaporate the THF. The final membrane thickness should be in the range of 2-5 µm.
-
Allow the membrane to air-dry for at least 30 minutes to ensure complete removal of the solvent.
-
-
Conditioning the Membrane:
-
Before use, the optode membrane should be conditioned by immersing it in the measurement buffer (e.g., 0.1 M Tris-HCl, pH 7.4) for at least 1 hour. This step ensures that the membrane is fully hydrated and equilibrated with the buffer.
-
Caption: Workflow for Na⁺-selective optode membrane preparation.
Instrumentation and Measurement
-
Spectrophotometer: A standard UV-Vis spectrophotometer capable of measuring absorbance at specific wavelengths is required.
-
Measurement Wavelengths: The absorbance of the optode membrane is measured at two key wavelengths corresponding to the absorbance maxima of the protonated and deprotonated forms of this compound.
-
Protonated form (λ_max,prot): ~650-660 nm
-
Deprotonated form (λ_max,deprot): ~510-520 nm
-
-
Data Acquisition: The absorbance is typically measured in transmission mode. The ratio of the absorbance at the two wavelengths (A_deprot / A_prot) is often used for quantification to minimize the effects of light source fluctuations or changes in membrane thickness.
Calibration of the Na⁺-Selective Optode
A calibration curve is essential for relating the optical response of the optode to the Na⁺ activity.
Preparation of Na⁺ Standard Solutions:
-
Stock Solution (1 M NaCl): Dissolve 5.844 g of dry NaCl in deionized water and dilute to 100 mL in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution in the measurement buffer (e.g., 0.1 M Tris-HCl, pH 7.4). A typical concentration range for calibration would be from 1 mM to 200 mM Na⁺.
Calibration Procedure:
-
Blank Measurement: Immerse the conditioned optode in the measurement buffer (containing 0 mM Na⁺) and record the absorbance at both wavelengths.
-
Standard Measurements: Sequentially immerse the optode in each of the Na⁺ standard solutions, starting from the lowest concentration.
-
Equilibration: Allow the absorbance signal to stabilize for each standard before recording the measurement. The response time is typically in the range of a few minutes.
-
Washing: Between each standard measurement, rinse the optode thoroughly with the measurement buffer to remove any residual Na⁺.
-
Data Plotting: Plot the ratio of the absorbance (A_deprot / A_prot) as a function of the logarithm of the Na⁺ activity. The resulting plot should be a sigmoidal curve. The linear portion of this curve represents the dynamic range of the sensor.
Caption: Calibration workflow for the Na⁺-selective optode.
Sample Analysis
-
Sample Preparation: The sample should be diluted in the same measurement buffer used for calibration to ensure a consistent pH and ionic strength. For biological samples such as blood plasma, a dilution of 1:20 to 1:50 is often appropriate.[1]
-
Measurement: Immerse the calibrated optode in the prepared sample and allow the signal to stabilize.
-
Quantification: Record the absorbance at the two wavelengths and calculate the absorbance ratio.
-
Concentration Determination: Determine the Na⁺ activity in the sample by interpolating the measured absorbance ratio on the calibration curve.
Performance Characteristics
The performance of the Na⁺-selective optode is characterized by several key parameters.
| Parameter | Typical Value/Range | Notes |
| Dynamic Range | 1 mM to 150 mM Na⁺ | The linear portion of the calibration curve. |
| Response Time (t95) | < 5 minutes | Time to reach 95% of the final signal. |
| Selectivity | High selectivity for Na⁺ over other cations. | See table below for selectivity coefficients. |
| Reversibility | Fully reversible | The sensor response returns to baseline after rinsing. |
| Lifetime | Several weeks to months | Dependent on storage conditions and frequency of use. |
Selectivity Coefficients (log KpotNa,M):
The selectivity coefficient (KpotNa,M) indicates the preference of the optode for the primary ion (Na⁺) over an interfering ion (M). A smaller value indicates higher selectivity.
| Interfering Ion (M) | Logarithmic Selectivity Coefficient (log KpotNa,M) |
| K⁺ | -2.0 to -2.5 |
| Ca²⁺ | -3.5 to -4.0 |
| Mg²⁺ | -4.0 to -4.5 |
| Li⁺ | -1.5 to -2.0 |
These are typical values and may vary slightly depending on the specific membrane composition and measurement conditions.
Troubleshooting and Expert Insights
-
Drifting Signal: A drifting signal can be caused by incomplete membrane conditioning, temperature fluctuations, or leaching of membrane components. Ensure adequate conditioning time and maintain a constant temperature during measurements.
-
Low Sensitivity: Low sensitivity may result from an incorrect membrane composition, degradation of the chromoionophore or ionophore, or an inappropriate measurement pH. Verify the membrane formulation and the pH of the buffer.
-
Interference from pH: Since this compound is a pH indicator, the sensor response is inherently pH-dependent. It is crucial to perform all measurements, including calibration, in a well-buffered solution to maintain a constant pH.
-
Lipophilic Interferences: Highly lipophilic compounds in the sample may partition into the optode membrane and interfere with the measurement. Sample pretreatment may be necessary in such cases.
Conclusion
The use of this compound in ion-selective optodes provides a robust and reliable method for the quantitative analysis of sodium ion activity. By understanding the underlying principles of the assay and following the detailed protocols outlined in this guide, researchers can achieve accurate and reproducible measurements in a variety of applications. The high selectivity and sensitivity of this method make it a valuable tool for advancing our understanding of the critical role of sodium in biological systems and for the development of novel therapeutics.
References
-
Seiler, K., et al. (1991). Characterization of sodium-selective optode membranes based on neutral ionophores and assay of sodium in plasma. Clinical Chemistry, 37(8), 1350-1355. Available at: [Link]
-
Xie, X., et al. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. APL Bioengineering, 6(2), 021502. Available at: [Link]
-
Peper, S., et al. (2001). Miniature sodium-selective ion-exchange optode with fluorescent pH chromoionophores and tunable dynamic range. Analytical Chemistry, 73(16), 3768-3775. Available at: [Link]
-
Seiler, K. (1991). Characterization of sodium-selective optode membranes based on neutral lonophores and assay of sodium in plasma. ResearchGate. Available at: [Link]
-
Hach. User instructions - Sodium (Na+) Ion Selective Electrode. Available at: [Link]
Sources
Application Note & Protocols: Quantitative Live-Cell Calcium Imaging Using Chromoionophore II-Based Sensors
Introduction: The Challenge of Measuring Intracellular Calcium
Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of physiological processes, from gene transcription and cell proliferation to muscle contraction and neuronal excitability. The ability to accurately measure spatiotemporal changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in living cells is therefore critical for fundamental research and drug discovery.
Traditional fluorescent Ca²⁺ indicators, while powerful, can sometimes be limited by factors such as photobleaching, cytotoxicity, and challenging calibration procedures. Chromoionophore-based sensors represent a distinct class of optical probes designed for robust and quantitative ion sensing. This guide provides a detailed framework for the application of sensors incorporating Chromoionophore II (also known as ETH 129), a highly selective Ca²⁺ ionophore, for live-cell imaging. We will explore the underlying principles, provide validated protocols for implementation, and offer expert guidance on data analysis and troubleshooting.
Principle of Detection: The this compound Sensing Mechanism
A this compound-based sensor is a multi-component system designed to translate the binding of a Ca²⁺ ion into a measurable optical signal (e.g., a change in fluorescence intensity or color).
-
This compound (The Ionophore): This component is a neutral, lipophilic molecule that acts as a highly specific Ca²⁺ chelator. Its primary role is to selectively bind Ca²⁺ from the aqueous cellular environment. The exceptional selectivity of this compound against other biologically relevant cations is a key advantage for minimizing signal interference.
-
Chromophore (The Reporter): This is a molecule that exhibits a change in its optical properties (fluorescence, absorbance) upon a change in its local microenvironment.
-
Coupling Mechanism: In a functional sensor, the chromophore is positioned such that the binding of Ca²⁺ by this compound induces a conformational or electronic change in the chromophore. This coupling is the basis of the signal transduction, turning the ion-binding event into a photon-based output. For instance, Ca²⁺ binding might de-protonate a fluorescent chromophore, significantly increasing its quantum yield.
Below is a diagram illustrating this conceptual signaling pathway.
Caption: Conceptual workflow of a this compound-based sensor.
Key Experimental Parameters & Considerations
Success in live-cell imaging hinges on careful experimental design. The table below summarizes critical parameters for using this compound-based sensors.
| Parameter | Key Consideration | Recommended Range/Value | Rationale |
| Sensor Concentration | Balance signal strength with potential cytotoxicity. | 1-10 µM | Higher concentrations can lead to cellular stress or buffering of the Ca²⁺ signal itself. Titration is essential for each new cell type. |
| Loading Time | Ensure complete de-esterification of AM-ester forms by intracellular esterases. | 30-60 minutes | Insufficient incubation leads to high background from non-de-esterified sensor in the extracellular medium or incomplete loading. |
| Loading Temperature | Optimize for cell health and enzyme activity. | 37°C or Room Temp. | 37°C is optimal for esterase activity but may stress some sensitive cell lines. Room temperature loading is a gentler alternative. |
| Extracellular Ca²⁺ | Maintain physiological conditions to avoid artifacts. | 1-2 mM | Using Ca²⁺-free medium during imaging can be a useful negative control to confirm the signal is from intracellular sources. |
| Imaging Buffer | Use a buffer that supports cell viability. | Hanks' Balanced Salt Solution (HBSS) or similar | The buffer should be pH-stable (e.g., with HEPES) and provide essential ions to maintain cell health throughout the experiment. |
| Excitation/Emission | Match microscope settings to the sensor's specific spectra. | Varies by Chromophore | Incorrect filter sets will lead to low signal, high background, and phototoxicity. Consult the sensor manufacturer's specifications. |
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a generalized workflow for loading adherent cells with an AM-ester version of a this compound-based sensor.
Reagent Preparation
-
Prepare Stock Solution: Dissolve the this compound sensor (AM ester form) in anhydrous dimethyl sulfoxide (DMSO) to create a 1-10 mM stock solution.
-
Expert Tip: Use high-quality, anhydrous DMSO to prevent hydrolysis of the AM ester. Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.
-
-
Prepare Loading Buffer: Prepare a working solution by diluting the sensor stock solution into a physiological buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) to the final desired concentration (e.g., 5 µM).
-
Expert Tip: To aid in the dispersion of the lipophilic sensor in the aqueous buffer, the addition of a non-ionic surfactant like Pluronic® F-127 (at a final concentration of 0.02-0.04%) is highly recommended. Vigorously vortex the solution after adding the stock.
-
Cell Preparation and Sensor Loading
-
Cell Plating: Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy. Culture cells until they reach the desired confluency (typically 60-80%).
-
Wash Cells: Gently aspirate the culture medium from the cells. Wash the cells once with 1X HBSS to remove any residual serum, which can contain esterases that cleave the AM ester prematurely.
-
Sensor Loading: Add the prepared loading buffer to the cells, ensuring the cell monolayer is completely covered.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature in the dark. The optimal time and temperature should be determined empirically for your specific cell type.
-
Wash and De-esterification: After incubation, gently aspirate the loading buffer. Wash the cells 2-3 times with fresh, warm HBSS to remove any extracellular sensor.
-
Final Incubation: Add fresh HBSS to the cells and incubate for an additional 20-30 minutes at the same temperature to allow for complete intracellular de-esterification of the AM esters. This step is critical for trapping the active sensor inside the cells and reducing background noise.
The following diagram outlines the complete experimental workflow.
Caption: Step-by-step workflow for cell loading and preparation.
Live-Cell Imaging
-
Microscope Setup: Mount the prepared dish on the microscope stage. Use the appropriate filter sets for the specific chromophore in your sensor.
-
Focus and Locate Cells: Using brightfield or DIC, locate a healthy field of view.
-
Acquisition Settings: Minimize phototoxicity by using the lowest possible excitation light intensity and the shortest possible exposure time that still provides a good signal-to-noise ratio.
-
Baseline Recording: Record a stable baseline fluorescence for 1-2 minutes before applying any stimulus.
-
Stimulation and Recording: Apply your stimulus (e.g., agonist, ionophore) and record the resulting changes in fluorescence over time.
Data Analysis: Quantifying Calcium Dynamics
The most common method for representing changes in intracellular Ca²⁺ is to normalize the fluorescence signal (F) to the initial baseline fluorescence (F₀). This ratio, ΔF/F₀, corrects for variations in sensor loading between cells and minor fluctuations in illumination intensity.
Calculation: ΔF/F₀ = (F - F₀) / F₀
-
F₀ (Baseline Fluorescence): The average fluorescence intensity of the cell over a stable period before stimulation.
-
F (Fluorescence): The fluorescence intensity at any given time point during the experiment.
This analysis yields a relative measure of the change in [Ca²⁺]i, which is sufficient for many applications, such as characterizing the kinetics and amplitude of a response to a drug.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Weak Signal | - Incomplete de-esterification.- Incorrect filter sets.- Low sensor concentration. | - Extend the final incubation time after washing.- Verify excitation/emission spectra and filter compatibility.- Increase sensor loading concentration incrementally. |
| High Background | - Extracellular sensor.- Incomplete hydrolysis of AM ester. | - Ensure thorough washing (at least 3x) after loading.- Add probenecid (1-2.5 mM) to the buffer to inhibit organic anion transporters that can extrude the dye. |
| Cell Death/Blebbing | - Phototoxicity.- Cytotoxicity from sensor or DMSO. | - Reduce excitation light intensity and/or exposure time.- Decrease sensor concentration.- Ensure final DMSO concentration is <0.5%. |
| Compartmentalization | Sensor is sequestered in organelles (e.g., mitochondria). | This is a known issue with some AM ester dyes. Lowering the loading temperature to room temp or even 4°C can sometimes mitigate this. |
References
-
Procedures for Loading Fluorescent Probes - Source: University of Sheffield - [Link]
Application Notes and Protocols: Chromoionophore II in Proteomics Research
Abstract
This comprehensive guide details the application of Chromoionophore II in proteomics research. This compound, a sophisticated phenoxazine derivative, presents a dual-functionality probe for protein analysis. Its core structure, analogous to Nile Red, allows for the fluorescent detection of hydrophobic regions on proteins. Concurrently, its integrated ionophore moiety provides selectivity for cations, particularly Ca²⁺ and Na⁺. This document provides the theoretical framework, detailed experimental protocols, and data interpretation guidelines for leveraging both functionalities of this compound. We present established methods for its use as a hydrophobic stain in electrophoretic workflows and propose novel protocols for its application in studying metalloproteins, ion-dependent protein conformational changes, and protein-protein interactions.
Introduction: The Dual-Functionality of this compound
This compound is a lipophilic, fluorescent molecule with the chemical name 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine.[1][2] Its unique structure combines two key functional components: a fluorescent chromophore and a selective ionophore. This dual nature makes it a versatile tool for proteomics research, capable of reporting on both the hydrophobic environment of proteins and the presence of specific metal ions.
-
Hydrophobic Probe: The core of this compound is a phenoxazine dye, structurally related to Nile Red. Nile Red is a well-established fluorescent probe used to detect and quantify the hydrophobicity of proteins.[3][4] Like Nile Red, this compound exhibits enhanced fluorescence in nonpolar environments, making it an excellent tool for staining proteins in various analytical techniques.
-
Ion-Selective Sensor: Integrated into its structure is an ionophore component that confers selectivity for certain cations.[1] This allows this compound to act as an optical sensor, where the binding of a target ion modulates its spectral properties.[5][6] This functionality opens up novel avenues for studying the role of metal ions in protein structure and function.
This guide will first detail the established application of this compound's core structure in protein analysis and then explore its advanced potential as an ion-selective probe in proteomics.
Established Application: Hydrophobic Protein Staining
The phenoxazine core of this compound allows it to function as a sensitive fluorescent stain for proteins, particularly in gel electrophoresis. This application is analogous to the well-documented use of Nile Red.[3][4]
Principle of Hydrophobic Staining
This compound, being a lipophilic dye, preferentially partitions into hydrophobic environments. When proteins are denatured, for example by sodium dodecyl sulfate (SDS) in SDS-PAGE, their hydrophobic cores become more exposed. This compound binds to these exposed hydrophobic regions, resulting in a significant enhancement of its fluorescence quantum yield. This allows for the visualization of protein bands with high sensitivity.
Workflow for In-Gel Protein Staining
The following diagram illustrates the general workflow for using this compound as a post-electrophoretic stain.
Caption: Workflow for staining proteins in polyacrylamide gels with this compound.
Detailed Protocol: Post-Electrophoresis Staining of SDS-PAGE Gels
Materials:
-
This compound stock solution (1 mg/mL in a suitable organic solvent like DMSO or ethanol)
-
Fixing solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water
-
Staining solution: Dilute this compound stock solution in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.
-
Destaining solution (optional): 20% (v/v) ethanol in deionized water
-
Fluorescence gel imager with appropriate excitation and emission filters.
Procedure:
-
Protein Separation: Perform SDS-PAGE according to standard protocols.
-
Fixation: After electrophoresis, place the gel in the fixing solution and gently agitate for 30-60 minutes. This step removes SDS and fixes the proteins in the gel matrix.
-
Washing: Briefly wash the gel with deionized water to remove the fixing solution.
-
Staining: Immerse the gel in the this compound staining solution and incubate with gentle agitation for 30-90 minutes at room temperature, protected from light.
-
Destaining (Optional): If high background fluorescence is observed, briefly destain the gel in the destaining solution for 5-15 minutes.
-
Imaging: Place the gel on a non-fluorescent surface and visualize the protein bands using a fluorescence imager. The optimal excitation and emission wavelengths should be determined based on the spectral properties of this compound in the gel environment.
Data Interpretation:
The fluorescence intensity of the stained protein bands will be proportional to the amount of protein and its hydrophobicity. This method provides a quantitative estimation of protein abundance.
| Parameter | Typical Value | Notes |
| Excitation Max | ~550 nm | Can vary depending on the environment. |
| Emission Max | ~630 nm | Red-shifted in hydrophobic environments. |
| Sensitivity | Low nanogram range | Comparable to or better than Coomassie Brilliant Blue. |
| Compatibility | Mass Spectrometry | The non-covalent binding allows for subsequent protein identification. |
Novel Applications in Proteomics: Leveraging Ion-Sensing Capabilities
The presence of an ionophore moiety in this compound's structure allows for its use in studying protein-ion interactions. The underlying principle is that the binding of a target ion (e.g., Ca²⁺) to the ionophore will induce a change in the chromophore's spectral properties.[5][6] This can be harnessed to investigate various aspects of metalloproteomics.
Mechanism of Ion Sensing
The ion-sensing mechanism of chromoionophore-based optical sensors typically involves an ion-exchange process.[7] In the case of this compound, the binding of a cation like Ca²⁺ to the ionophore component can lead to the deprotonation of the chromophore, resulting in a detectable change in its absorbance or fluorescence spectrum.[5][8] This spectral shift serves as a reporter for the presence and concentration of the target ion.
Caption: Workflow for identifying CaBPs using this compound.
3.2.2. Detailed Protocol: Fluorescence-Based Assay for CaBP Activity
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Assay Buffer: 20 mM MOPS, 100 mM KCl, pH 7.2
-
EGTA stock solution (100 mM)
-
CaCl₂ stock solution (100 mM)
-
Protein sample (purified protein or complex mixture)
-
Fluorometer or microplate reader
Procedure:
-
Sample Preparation: Prepare the protein sample in the assay buffer. For complex mixtures, ensure consistent total protein concentration across samples.
-
Assay Setup: In a microplate or cuvette, add the protein sample. Add EGTA to chelate any free Ca²⁺. Then, add this compound to a final concentration of 1-5 µM. Incubate for 15 minutes at room temperature, protected from light.
-
Baseline Reading: Measure the baseline fluorescence (Excitation: ~550 nm, Emission: ~630 nm).
-
Calcium Titration: Add increasing concentrations of CaCl₂ to the samples. After each addition, incubate for 5 minutes and measure the fluorescence.
-
Data Analysis: Plot the change in fluorescence intensity against the Ca²⁺ concentration. A significant, dose-dependent increase in fluorescence indicates the presence of a Ca²⁺-binding protein that undergoes a conformational change, altering the environment of the bound this compound.
Expected Results and Interpretation:
| Protein Type | Expected Fluorescence Change upon Ca²⁺ Addition | Rationale |
| Calcium-Binding Protein (e.g., Calmodulin) | Significant Increase | Ca²⁺ binding induces a conformational change, exposing hydrophobic pockets where this compound can bind and fluoresce strongly. |
| Non-Calcium-Binding Protein | Minimal to No Change | No Ca²⁺-induced conformational change to alter the probe's environment. |
| Control (Buffer only) | Small, linear increase | Reflects the intrinsic Ca²⁺ sensitivity of this compound. |
Proposed Application: Monitoring Ion-Dependent Protein-Protein Interactions (PPIs)
This compound can potentially be used in Fluorescence Resonance Energy Transfer (FRET) based assays to monitor Ca²⁺-dependent PPIs. [9][10]In this setup, one protein would be labeled with a donor fluorophore and the other with this compound as the acceptor.
3.3.1. FRET-Based PPI Workflow
Caption: Workflow for a FRET-based assay to detect Ca²⁺-dependent PPIs.
3.3.2. Protocol Considerations for FRET-Based PPI Studies
-
Fluorophore Pairing: The emission spectrum of the donor fluorophore must overlap with the excitation spectrum of this compound.
-
Labeling Strategy: Site-specific labeling of the proteins is crucial to ensure that the fluorophores are in the correct proximity and orientation upon protein interaction.
-
Control Experiments: Appropriate controls are necessary, including labeled proteins individually and non-interacting protein pairs, to account for background fluorescence and non-specific FRET.
Troubleshooting and Advanced Considerations
-
Solubility: this compound is highly lipophilic and may require the use of a co-solvent like DMSO or Pluronic F-127 for aqueous applications.
-
pH Sensitivity: The fluorescence of this compound can be pH-dependent. [7]It is essential to maintain a constant pH throughout the experiment using a suitable buffer.
-
Interfering Ions: The ionophore component may have some affinity for other divalent cations. The selectivity should be considered when interpreting results, and control experiments with other ions may be necessary.
-
Calibration: For quantitative measurements of ion concentrations, a calibration curve should be generated under the specific experimental conditions.
Conclusion
This compound is a multifaceted tool for proteomics research. Its established use as a hydrophobic protein stain provides a sensitive method for protein visualization and quantification. Furthermore, its integrated ion-sensing capabilities present exciting, novel opportunities for the study of metalloproteins and ion-dependent cellular processes. The protocols and workflows presented in this guide provide a foundation for researchers to explore the full potential of this unique dual-functionality probe.
References
-
Mistlberger, G., Crespo, G. A., & Bakker, E. (2014). Ionophore-based optical sensors. Annual review of analytical chemistry (Palo Alto, Calif.), 7, 483–512. [Link]
-
Alba, F. J., Bermúdez, A., & Daban, J. R. (1996). Use of the hydrophobic probe Nile red for the fluorescent staining of protein bands in sodium dodecyl sulfate-polyacrylamide gels. Electrophoresis, 17(4), 655–657. [Link]
-
Daban, J. R., Samso, M., & Bartolome, S. (1991). Use of nile red as a fluorescent probe for the study of the hydrophobic properties of protein-sodium dodecyl sulfate complexes in solution. Analytical biochemistry, 199(2), 162–168. [Link]
-
Xie, X. (2016). Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. Analytical and bioanalytical chemistry, 408(11), 2717–2725. [Link]
-
Qin, Y., Sammond, D. W., Braselmann, E., Carpenter, M. C., & Palmer, A. E. (2016). Development of an Optical Zn2+ Probe Based on a Single Fluorescent Protein. ACS chemical biology, 11(10), 2744–2751. [Link]
-
Miyawaki, A., Llopis, J., Heim, R., McCaffery, J. M., Adams, J. A., Ikura, M., & Tsien, R. Y. (1997). Fluorescent indicators for Ca2+ based on green fluorescent proteins and calmodulin. Nature, 388(6645), 882–887. [Link]
-
Nakanishi, J., Nakajima, T., Sato, M., Ozawa, T., Tohda, K., & Umezawa, Y. (2006). Imaging of conformational changes of proteins with a new environment-sensitive fluorescent probe designed for site-specific labeling of recombinant proteins in live cells. Analytical chemistry, 78(18), 6546–6553. [Link]
-
Demuro, A., & Parker, I. (2013). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell calcium, 54(3), 163–173. [Link]
-
Grienberger, C., & Konnerth, A. (2012). Imaging calcium in neurons. Neuron, 73(5), 862–885. [Link]
-
Galperin, E., & Sorkin, A. (2003). Three-chromophore FRET microscopy to analyze multiprotein interactions in living cells. Nature methods, 1(3), 205–214. [Link]
-
Lin, C. W., & Ting, A. Y. (2006). A competition-based method for measuring the Ca2+-binding constants of proteins. Methods in molecular biology (Clifton, N.J.), 316, 15–26. [Link]
-
Xie, X., & Bakker, E. (2015). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. APL Bioengineering, 6(2), 021501. [Link]
-
Sekar, R. B., & Periasamy, A. (2003). Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations. The Journal of cell biology, 160(5), 629–633. [Link]
Sources
- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calciomics: integrative studies of Ca2+-binding proteins and their interactomes in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionophore-based optical sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Cameleons: Calcium Ion Probes [evidentscientific.com]
- 10. Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives [mdpi.com]
Step-by-Step Guide for Preparing Chromoionophore II Stock Solutions: An Application Note for Researchers
This guide provides a detailed, step-by-step protocol for the preparation of Chromoionophore II stock solutions, tailored for researchers, scientists, and drug development professionals. This document emphasizes scientific integrity, field-proven insights, and a self-validating system for ensuring the quality and reliability of your experimental results.
Introduction: The Critical Role of this compound in Ion Sensing
This compound, also known by its synonym ETH 2439, is a highly lipophilic, neutral H⁺-selective chromoionophore.[1] Its molecular structure, C₄₆H₅₉N₃O₅, and molecular weight of approximately 733.98 g/mol , are key to its function.[1][2] In the field of chemical sensing, this compound is a vital component in the fabrication of ion-selective optical sensors (optodes). These sensors are instrumental in the precise measurement of ion activities, notably for sodium (Na⁺) and calcium (Ca²⁺), in various matrices.[1]
The underlying mechanism of these optical sensors relies on a competitive binding process at the membrane-sample interface. The ion of interest is selectively bound by a specific ionophore within the sensor membrane, leading to a release of a proton (H⁺). This change in proton concentration is then detected by this compound, which undergoes a change in its protonation state, resulting in a measurable change in its optical properties (i.e., absorbance or fluorescence). The accuracy and reproducibility of these measurements are directly contingent on the precise and consistent preparation of the this compound stock solution. An improperly prepared stock solution can lead to significant errors in sensor calibration and experimental outcomes.
This application note provides a comprehensive protocol for the preparation of this compound stock solutions, including best practices for handling, storage, and quality control to ensure the integrity of your research.
Materials and Equipment
Reagents
-
Tetrahydrofuran (THF), spectroscopy grade (UVASOL® or equivalent), anhydrous
-
High-purity inert gas (e.g., Argon or Nitrogen)
Equipment
-
Analytical balance (4-decimal place)
-
Fume hood
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Volumetric flasks (Class A)
-
Glass pipettes (Class A) or calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
-
Personal Protective Equipment (PPE): safety glasses with side shields, nitrile gloves, lab coat, and a properly fitted N95 respirator.
Safety Precautions
-
Handling: this compound is a solid chemical.[1] Handle with care in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any fine particles. Avoid contact with skin and eyes.
-
Solvent: Tetrahydrofuran (THF) is a flammable and volatile organic solvent. Handle THF exclusively within a fume hood, away from any potential ignition sources.
-
Personal Protective Equipment: Always wear appropriate PPE, including safety glasses, nitrile gloves, and a lab coat. An N95 respirator is recommended when handling the solid powder.
-
Storage: Store this compound solid in a tightly sealed container in a cool, dry, and well-ventilated area.
Experimental Protocol: Preparation of a 5 mM this compound Stock Solution in THF
This protocol details the preparation of a 5 mM stock solution, a concentration commonly utilized in the fabrication of optical sensor membranes.
Calculation of Required Mass
-
Determine the required mass of this compound:
Step-by-Step Procedure
-
Preparation:
-
Place a clean, dry 10 mL volumetric flask on the analytical balance within the fume hood and tare the balance.
-
Carefully weigh out 36.7 mg of this compound powder directly into the volumetric flask.
-
-
Dissolution:
-
Add approximately 5 mL of spectroscopy-grade THF to the volumetric flask.
-
Gently swirl the flask to wet the solid.
-
Cap the flask and vortex the mixture for 1-2 minutes to aid dissolution.
-
If the solid is not fully dissolved, place the flask in an ultrasonic bath for 5-10 minutes. Causality: Sonication uses high-frequency sound waves to create cavitation bubbles, which upon collapsing, generate localized energy that facilitates the breakdown of solid aggregates and enhances dissolution.
-
-
Final Volume Adjustment:
-
Once the this compound is completely dissolved and the solution is clear, allow the solution to return to room temperature if it has warmed during sonication.
-
Carefully add THF to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it 10-15 times to ensure a homogenous solution.
-
-
Storage:
-
Transfer the prepared stock solution to a clean, dry amber glass vial with a PTFE-lined cap. Causality: Amber glass protects the light-sensitive chromoionophore from photodegradation, while the PTFE-lined cap prevents solvent evaporation and contamination.
-
Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing. Causality: Inert gas displaces oxygen, minimizing potential oxidative degradation of the chromoionophore.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at 2-8°C. While some ionophore solutions are stable for several weeks at this temperature, it is recommended to prepare fresh solutions for critical applications.
-
Diagram of the Stock Solution Preparation Workflow
Caption: Workflow for preparing a 5 mM this compound stock solution.
Quality Control: Verification of Stock Solution Concentration
Ensuring the accurate concentration of your stock solution is paramount for reproducible results. UV-Vis spectrophotometry is a readily accessible method for this verification.
Determination of Absorption Maximum (λmax)
-
Prepare a dilute solution of your this compound stock in THF (e.g., a 1:100 dilution).
-
Using a UV-Vis spectrophotometer, scan the absorbance of the diluted solution across a relevant wavelength range (e.g., 300-800 nm) using a THF blank.
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).
Determination of Molar Extinction Coefficient (ε)
-
Prepare a series of at least five known concentrations of this compound in THF by serial dilution of your accurately prepared stock solution.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration), the slope of the resulting linear regression will be the molar extinction coefficient (ε).
Verification of Stock Solution Concentration
Once the molar extinction coefficient is determined, the concentration of any subsequently prepared stock solution can be verified:
-
Prepare a dilution of the new stock solution.
-
Measure its absorbance at λmax.
-
Calculate the concentration using the Beer-Lambert law: C = A / (εb) .
Troubleshooting
| Problem | Possible Cause | Solution |
| This compound does not fully dissolve | Insufficient solvent volume or agitation. | Add a small amount of additional THF and continue vortexing/sonication. Ensure the solid is finely powdered. |
| Stock solution appears cloudy or has precipitates after storage | Solution may be supersaturated or has degraded. | Allow the solution to warm to room temperature. If cloudiness persists, the solution should be discarded and a fresh one prepared. |
| Inconsistent sensor performance | Inaccurate stock solution concentration. | Re-verify the concentration using the quality control protocol. Ensure accurate weighing and volumetric measurements. |
| Degradation of the stock solution. | Prepare a fresh stock solution. Minimize exposure to light and air during preparation and storage. |
References
-
PubChem. This compound. [Link]
-
Qin, Y., & Bakker, E. (2002). Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Talanta, 58(5), 909–918. [Link]
Sources
Troubleshooting & Optimization
Troubleshooting signal drift in Chromoionophore II sensors
Welcome to the technical support center for Chromoionophore II-based optical sensors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a primary focus on addressing signal drift. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-proven insights to ensure the integrity and reliability of your measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as ETH 2439) is a highly lipophilic, pH-sensitive dye that is commonly used in the fabrication of optical ion sensors (optodes).[1] It functions as a signal transducer within a hydrophobic sensor membrane, which also contains an ionophore selective for the target ion and a lipophilic ion exchanger.
The fundamental mechanism involves a competitive binding process at the membrane-sample interface. The ionophore selectively binds the target ion from the sample, facilitating its extraction into the membrane phase. To maintain charge neutrality within the membrane, this process is coupled with the release of a proton (H+) from the chromoionophore. This change in the protonation state of this compound leads to a change in its absorbance or fluorescence properties, which can be measured optically to quantify the concentration of the target ion.[2]
Q2: What is signal drift and why is it a problem?
Q3: What are the primary causes of signal drift in this compound sensors?
Signal drift in this compound sensors is often a multi-factorial issue stemming from the complex interplay of components within the sensor membrane and their interaction with the sample environment. The most common root causes include:
-
Leaching of Membrane Components: The gradual loss of the chromoionophore, ionophore, or plasticizer from the polymer matrix into the sample solution.[5][6]
-
Photobleaching: Photochemical degradation of the this compound molecule upon prolonged or intense exposure to the excitation light source.
-
Membrane Instability and Hydration: Changes in the physical properties of the sensor membrane, such as water uptake, which can alter the local environment of the sensing components.[7]
-
Ionic Strength Mismatches: Significant differences in the ionic strength between the calibration standards and the sample can affect the activity of ions and the response of the sensor.[8][9][10]
-
Interfering Ions: The presence of non-target ions that can interact with the ionophore or the chromoionophore, leading to a non-specific signal.[11][12]
In-Depth Troubleshooting Guides
Issue 1: Rapid Signal Drift Observed Shortly After Sample Introduction
This is often indicative of an issue with the membrane composition or inadequate conditioning.
Q: My sensor signal starts drifting almost immediately after I expose it to the sample. What's happening?
A: This rapid drift is typically due to one of two primary factors: leaching of membrane components or insufficient pre-conditioning of the sensor membrane.
Causality Explained:
-
Leaching: If the components of your sensor membrane, particularly the this compound and the ionophore, are not sufficiently lipophilic or are not well-retained within the polymer matrix, they will begin to leach into the aqueous sample upon contact.[13] This loss of active components directly leads to a continuous change in the sensor's response. The choice of plasticizer plays a critical role here, as it influences the mobility of components within the membrane.[14]
-
Insufficient Conditioning: A "dry" or improperly conditioned membrane has not yet reached equilibrium with an aqueous environment.[15][16] Upon initial exposure to the sample, there is a significant influx of water into the membrane, which alters its dielectric constant and the distribution of ions and sensing molecules within it.[7] This process of hydration will cause a continuous drift until equilibrium is reached.
Troubleshooting Workflow
Caption: Troubleshooting workflow for slow, gradual signal drift.
Detailed Protocols
Protocol 3: Minimizing Photobleaching
-
Reduce Excitation Intensity: Use the lowest possible light source intensity that still provides an adequate signal-to-noise ratio.
-
Limit Exposure Time: If possible, use an intermittent measurement protocol where the light source is only turned on during data acquisition.
-
Incorporate a Photostabilizer: In some cases, adding a photostabilizing agent to the membrane cocktail can help reduce the rate of photobleaching.
Protocol 4: Maintaining a Stable Sample Environment
-
Temperature Control: Perform experiments in a temperature-controlled environment or use a water bath to maintain a constant sample temperature.
-
Ionic Strength Adjustment: For samples with low or variable ionic strength, it is advisable to add a concentrated, inert electrolyte to both the samples and calibration standards to maintain a constant and high ionic strength background. This minimizes the influence of ionic activity fluctuations on the sensor's response.
Issue 3: Inconsistent or Non-Reproducible Sensor Response
This can be a frustrating issue, often pointing to problems with interfering ions or membrane fouling, especially when working with complex biological samples.
Q: My sensor gives different readings for the same sample, and the calibration is not consistent. What's going on?
A: Inconsistent and non-reproducible responses are often caused by chemical interference from other ions in the sample or by the fouling of the sensor surface by proteins or other biomolecules.
Causality Explained:
-
Ionic Interference: Although the ionophore is designed to be selective, it may have some affinity for other ions present in the sample. [12]If the concentration of an interfering ion is high, it can compete with the target ion for binding to the ionophore, leading to an erroneous signal. [11]* Membrane Fouling: When working with biological samples like blood plasma or cell culture media, proteins and other macromolecules can adsorb to the surface of the sensor membrane. [17][18]This biofouling layer can impede the diffusion of the target ion to the sensing layer, resulting in a sluggish and attenuated response.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent sensor response.
Detailed Protocols
Protocol 5: Assessing and Mitigating Ionic Interference
-
Identify Potential Interferences: Review the composition of your sample to identify ions that might interfere with your measurement. The selectivity of your chosen ionophore is a key factor.
-
Perform a Selectivity Test: Prepare solutions of the potential interfering ions and measure the sensor's response to them in the absence of the primary ion. This will help you quantify the extent of the interference.
-
Sample Dilution or Pre-treatment: If a significant interferent is present, you may need to dilute the sample to reduce its concentration or use a pre-treatment step (e.g., precipitation, ion-exchange chromatography) to remove it.
Protocol 6: Sensor Cleaning and Regeneration
-
Gentle Rinsing: After each measurement in a biological sample, rinse the sensor thoroughly with a gentle stream of deionized water or a suitable buffer to remove loosely adsorbed material.
-
Enzymatic Cleaning: For more stubborn protein fouling, you can immerse the sensor in a solution of a broad-spectrum protease (e.g., pepsin in a dilute HCl solution) for a short period (e.g., 5-10 minutes), followed by thorough rinsing.
-
Re-conditioning: After any cleaning procedure, it is essential to re-condition the sensor in the primary ion solution to restore its optimal performance.
By systematically addressing these common issues, you can significantly improve the stability, accuracy, and reliability of your this compound-based sensors.
References
Sources
- 1. 生色离子载体 II Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
- 2. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Recent Developments and Challenges in Solid-Contact Ion-Selective Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Ionic Strength Sensing in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Biological Samples and Their Role in Modern Research | solution | PHCbi [phchd.com]
- 18. Collection, processing, and storage of biological samples in epidemiologic studies: sex hormones, carotenoids, inflammatory markers, and proteomics as examples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromoionophore II Optode Response Time
Welcome to the technical support center for Chromoionophore II-based optodes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the performance of their optical sensors. Here, we move beyond simple procedural steps to explain the underlying mechanisms, empowering you to make informed decisions during your experiments.
Fundamental Principles of this compound Optodes
To effectively troubleshoot, one must first understand the mechanism. This compound (ETH 5294) is a lipophilic, pH-sensitive dye (a hydrogen ionophore) that changes its optical properties (color or fluorescence) depending on its protonation state.[1] In a typical cation-selective optode, it is paired with a specific ionophore that selectively binds the target analyte (e.g., K⁺, Na⁺, Ca²⁺).
The entire system is immobilized in a plasticized polymer membrane, most commonly polyvinyl chloride (PVC).[2] The sensing mechanism is a competitive ion-exchange process at the sample-membrane interface.[1]
Mechanism of Action: Cation Detection
-
Analyte Extraction: The selective ionophore (I) on the membrane surface binds to the target cation (C⁺) from the aqueous sample.
-
Charge Neutrality: To maintain charge neutrality within the lipophilic membrane, a proton (H⁺) is released from the protonated chromoionophore (CH⁺).
-
Optical Change: The deprotonation of the chromoionophore (CH⁺ → C) causes a measurable change in its absorbance or fluorescence spectrum, which is proportional to the analyte concentration.[3]
This equilibrium is the core of the sensor's function. The speed at which this equilibrium is reached upon a change in analyte concentration dictates the sensor's response time.
Diagram: Ion-Exchange Mechanism
Caption: Signaling pathway of a this compound optode.
Troubleshooting Guide: Slow Response Time
A primary issue encountered is a sluggish response, where the optode takes several minutes to stabilize after a change in analyte concentration. An ideal response time is typically under 60 seconds.[4]
Question: My optode's response time is longer than 5 minutes. What are the most likely causes and how can I fix it?
This is a multi-faceted problem. We will address it by examining the key components and experimental conditions.
2.1 Is Your Membrane Composition Optimized?
The membrane is not just a passive support; it's a dynamic environment where ion exchange occurs. Its composition is the single most critical factor influencing ion mobility and, therefore, response time.
Answer: A slow response is frequently traced back to a suboptimal membrane "cocktail." The ratio and type of polymer, plasticizer, ionophore, and chromoionophore must create a fluidic, highly mobile phase for the sensing components.[4]
-
The Role of the Plasticizer: The plasticizer is arguably the most influential component for response kinetics. It acts as a solvent within the PVC matrix, lowering the glass transition temperature and creating the necessary mobility for the ionophore and chromoionophore.
-
Causality: A plasticizer with a high dielectric constant (e.g., o-NPOE) can more effectively solvate ions, facilitating their extraction from the aqueous phase and their transport within the membrane.[5][6] Conversely, a plasticizer that is too viscous or has a low dielectric constant can hinder ion mobility, leading to slow response times. Insufficient plasticizer content makes the membrane too rigid, while excessive content can lead to leaching of components.[7]
-
-
Anionic Additives: The inclusion of lipophilic anionic sites, such as sodium tetraphenylborate (NaTPB), can significantly decrease response time.
-
Causality: These additives act as phase-transfer catalysts.[8] They ensure a sufficient concentration of mobile, negatively charged sites within the membrane, which facilitates the cation-exchange process and prevents the co-extraction of sample anions, thereby speeding up the establishment of the equilibrium.
-
Troubleshooting Steps:
-
Review Plasticizer Choice: If you are using a low-polarity plasticizer like DOS (bis(2-ethylhexyl) sebacate), consider replacing it with or creating a mixture with a higher-polarity one like o-NPOE (2-nitrophenyl octyl ether).[5]
-
Optimize Plasticizer-to-PVC Ratio: The standard ratio is approximately 2:1 by weight (e.g., 66% plasticizer, 33% PVC).[9] If your response is slow, a slight increase in the plasticizer percentage may improve mobility, but be cautious of membrane integrity and component leaching.[7]
-
Incorporate or Optimize Anionic Additives: Ensure your membrane formulation includes an anionic additive like NaTPB. The concentration is typically low (e.g., <5 mol% relative to the ionophore).
| Component | Function | Impact on Response Time | Common Choices |
| Polymer Matrix | Structural Support | High content leads to rigidity, slowing response. | Poly(vinyl chloride) (PVC)[2] |
| Plasticizer | Solvent/Mobility Agent | CRITICAL. High polarity/low viscosity improves ion mobility. | o-NPOE, DOS, FNDPE[6] |
| Ionophore | Selective Analyte Binding | High binding affinity can speed up extraction. | Valinomycin (K⁺), ETH 1001 (Ca²⁺) |
| Chromoionophore | H⁺ Carrier / Signal Transducer | Must be mobile. | This compound (ETH 5294) |
| Anionic Additive | Ion Exchanger / Catalyst | Improves ion diffusion rate into the membrane.[8] | NaTPB, KTpClPB |
2.2 Has the Optode Been Properly Conditioned?
A new, dry optode membrane will not function correctly. It requires a conditioning step to hydrate the membrane surface and establish a stable interfacial potential.
Answer: Improper or insufficient conditioning is a very common cause of slow, drifting, or non-reproducible responses.[10][11] The membrane needs to be in equilibrium with an ion-containing solution to ensure its components are correctly oriented at the interface and ready for ion exchange.
-
Causality: The conditioning process allows water to penetrate the outermost layer of the membrane, creating a hydrated gel layer. This layer is essential for reducing the energy barrier for ion transfer between the aqueous sample and the lipophilic membrane. It also ensures that the ionophores and chromoionophores are in a ready state to participate in the exchange reaction. Skipping this step means the initial measurements are spent forcing this equilibrium, resulting in a long, drawn-out response.
Troubleshooting Steps:
-
Implement a Pre-Measurement Conditioning Protocol: Before the first use, soak the optode membrane for at least 16-24 hours in a solution similar to the background matrix of your samples, but containing a mid-range concentration of the primary analyte.[11]
-
Re-condition Between Experiments: If the sensor is stored dry for an extended period, it must be re-conditioned. For storage between measurements on the same day, keep the optode immersed in a low-concentration solution of the analyte.
-
Avoid De-conditioning: Do not rinse the optode with large volumes of deionized water for extended periods, as this can leach ions from the membrane interface and require re-equilibration with your sample.[11] A quick rinse followed by immersion in the next sample is preferable.
2.3 Are Your Sample Conditions Affecting Performance?
The optode's response is governed by an equilibrium that is highly sensitive to the chemical environment of the sample.
Answer: Factors like sample pH, ionic strength, and the presence of interfering ions can dramatically affect both the accuracy and the response time of the measurement.[12][13]
-
Sample pH: Since the mechanism relies on the exchange of H⁺ ions, the sample's pH is critical.
-
Causality: The response of a this compound-based optode is fundamentally cross-sensitive to pH.[12] If the sample pH is too low (highly acidic), the high concentration of H⁺ in the sample will drive the equilibrium backward, forcing the chromoionophore into its protonated state regardless of the analyte concentration. This can lead to a slow or non-existent response. The optimal working pH range must be determined for your specific membrane composition.
-
-
Membrane Thickness: The diffusion path length for ions plays a direct role in response time.
-
Causality: A thicker membrane requires ions to travel a longer distance to establish equilibrium throughout the sensing layer, leading to a slower response.[14] While a thicker membrane may offer a longer lifetime, it comes at the cost of kinetic performance.
-
Troubleshooting Steps:
-
Buffer Your Samples: Whenever possible, buffer your samples and calibration standards to a consistent pH value that is within the optimal working range of your optode. This eliminates pH as a variable.
-
Optimize Membrane Thickness: When preparing your optode membranes (e.g., via spin-coating or drop-casting), aim for the thinnest possible membrane that still maintains mechanical stability and a sufficient optical signal. Membranes around 10 µm are often a good starting point.[9]
-
Check for Interferences: High concentrations of interfering ions can compete with the primary analyte for the ionophore, leading to erroneous readings and potentially affecting the response kinetics.[13] Review the selectivity coefficients of your ionophore.
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting slow optode response.
Frequently Asked Questions (FAQs)
Q1: What is the expected lifetime of a this compound optode, and how does it relate to response time? A: The lifetime depends heavily on usage and membrane composition, but typically ranges from days to weeks. The primary failure mode is the leaching of membrane components (plasticizer, ionophore, chromoionophore) into the sample solution.[7] As these components leach out, the membrane becomes less fluidic and the concentration of sensing molecules decreases, leading to a weaker signal and a significantly slower response time. Using more lipophilic components can extend the lifetime.
Q2: Can temperature affect the response time? A: Yes, significantly. Ion diffusion is a temperature-dependent process. Lower temperatures increase the viscosity of the plasticizer and slow down all diffusion and reaction rates, leading to a slower response.[11] For reproducible results, all measurements should be performed at a constant, controlled temperature.
Q3: My sensor response is noisy or erratic. Is this related to response time? A: While distinct, the causes can be related. A noisy signal can be due to air bubbles on the sensor surface, improper grounding of the optical detector, or delamination of the membrane.[10] However, an unstable membrane that has not been properly conditioned can also manifest as a noisy, drifting signal before it slowly settles, appearing as a combination of noise and slow response.[11]
Q4: Can I use these optodes in complex biological media like serum or plasma? A: It is possible, but challenging. Proteins and lipids in biological samples can foul the membrane surface, physically blocking the interface and preventing ion exchange. This "biofouling" will drastically slow down the response time and can eventually render the sensor unusable.[6] Furthermore, the high and variable ionic background of serum can interfere with the measurement.[15] Specialized membrane coatings or sample pretreatment may be required.
Key Experimental Protocols
Protocol 1: Preparation of an Optimized PVC Optode Membrane Cocktail
This protocol provides a standard starting formulation for a potassium-selective optode with optimized components for a fast response.
-
Prepare Stock Solutions:
-
In a 10 mL volumetric flask, dissolve 10 mg of Valinomycin (K⁺ ionophore), 5 mg of this compound (ETH 5294), and 2 mg of Sodium tetraphenylborate (NaTPB) in tetrahydrofuran (THF).
-
-
Prepare Polymer/Plasticizer Solution:
-
In a separate vial, weigh out approximately 100 mg of high molecular weight PVC and 200 mg of o-Nitrophenyl octyl ether (o-NPOE).
-
Add ~3 mL of THF to the vial and mix gently until all components are fully dissolved. The solution should be clear and slightly viscous.
-
-
Combine and Cast:
-
Add the stock solution from step 1 to the PVC/plasticizer solution. Mix thoroughly.
-
To cast the membrane, pipette a defined volume onto a clean glass slide or into a casting ring.
-
Allow the THF to evaporate slowly in a dust-free environment (e.g., covered petri dish) for at least 12 hours. The resulting membrane should be transparent and flexible.
-
Protocol 2: Conditioning and Calibration of a New Optode
This protocol ensures the sensor is stable and ready for accurate measurements.
-
Initial Hydration (Conditioning):
-
Carefully peel the membrane from the glass slide and mount it in your sensor holder.
-
Immerse the sensor head in a 10 mM KCl solution (buffered to a stable pH, e.g., pH 7.0 with HEPES) for a minimum of 16 hours.
-
-
Stability Check:
-
Place the sensor in a constant concentration of KCl (e.g., 1 mM) and monitor the optical signal over time. The signal should be stable (<1% drift over 15 minutes) before proceeding.
-
-
Calibration:
-
Prepare a series of calibration standards (e.g., 10⁻⁵ M to 10⁻¹ M KCl) in a constant ionic background and at a constant pH.
-
Starting with the lowest concentration, immerse the sensor and record the stable optical signal.
-
Rinse the sensor briefly with the next highest standard before immersing it for the measurement. Do not use DI water for rinsing.[11]
-
Continue this process until the highest concentration is measured. Plot the optical response versus the logarithm of the analyte activity to generate the calibration curve.
-
References
-
Heng, L. Y., Fang, T. H., Loh, H. C., & Musa, A. (2003). Influence of Methacrylic-Acrylic Copolymer Composition on Plasticiser-free Optode Films for pH Sensors. ResearchGate. Available at: [Link]
-
Xie, X., & Bakker, E. (2015). Recent improvements to the selectivity of extraction-based optical ion sensors. PMC. Available at: [Link]
-
Xie, X., Zhai, J., & Bakker, E. (2016). Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. Analytical and Bioanalytical Chemistry, 408(11). Available at: [Link]
-
Kargosha, K., & Mamashli, F. (2023). Response Patterns of Chromoionophore-Based Bulk Optodes Containing Lipophilic Electrolytes: Toward Background-Independent pH-Sensing. ACS Sensors, 8(8), 3086–3094. Available at: [Link]
-
Nielsen, M. T., Larsen, L. B., & Andersen, J. E. T. (2024). Exploiting the pH-Cross Sensitivity of Ion-Selective Optodes to Broaden Their Response Range. ACS Sensors, 9(9), 4555–4559. Available at: [Link]
-
Cole-Parmer. (2015). Ion-Selective Electrode Issues and What to Check. Cole-Parmer. Available at: [Link]
-
Amini, M. K., & Firooz, A. R. (2018). Introducing an innovative immobilized optode based on PVC-ETH-5294 matrix for environmentally friendly sensing of lead ions. ResearchGate. Available at: [Link]
-
Ganjali, M. R., et al. (2005). Effect of membrane composition on the response characteristic of the proposed optode. ResearchGate. Available at: [Link]
-
Zareh, M. M. (2009). Effect of plasticizer on the electrode performance based on DZCE-ionophore. Analytical Sciences. Available at: [Link]
-
Gu, Y., & Zhang, W. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. Biomedical Optics & Medical Imaging. Available at: [Link]
-
Gutierrez, F., et al. (2019). Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing. ACS Sensors. Available at: [Link]
-
Turtle Tough. (2021). Guide to Ion Selective | Troubleshooting | Support. Turtle Tough. Available at: [Link]
-
Crespo, G. A., & Bakker, E. (2024). The impact of zwitterionic surfactants on optode-based nanosensors via different fabrication approaches and sensing mechanisms. Analyst. Available at: [Link]
-
Firooz, A. R., et al. (2012). A highly sensitive and selective bulk optode based on benzimidazol derivative as an ionophore and ETH5294 for the determination of ultra trace amount of silver ions. Talanta, 101, 171-176. Available at: [Link]
- Seiler, K., et al. (1989). Design features of optical sensors (optodes) based on selective chromoionophores. Fresenius' Zeitschrift für analytische Chemie.
- Cherian, S., & Pretsch, E. (2019). Improving the Sensitivity of Solid-Contact Ion-Selective Electrodes by Using Coulometric Signal Transduction. ACS Sensors.
-
Yaacob, M. H., et al. (2024). Innovations in ion-selective optodes: a comprehensive exploration of modern designs and nanomaterial integration. Frontiers in Chemistry, 12. Available at: [Link]
-
Yari, M. A., et al. (2021). A Sensor (Optode) Based on Cellulose Triacetate Membrane for Fe(III) Detection in Water Samples. MDPI. Available at: [Link]
-
Guziński, M., & D'Arcy, L. (2022). Nanodroplets versus Nanofibers Ion-Selective Optodes toward Biocompatible Sensors. ACS Applied Nano Materials. Available at: [Link]
-
He, Y., et al. (2016). A Two-Component Polymeric Optode Membrane based on a Multifunctional Ionic Liquid. DORAS | DCU Research Repository. Available at: [Link]
-
Firooz, A. R., et al. (2012). A highly sensitive and selective bulk optode based on benzimidazol derivative as an ionophore and ETH5294 for the determination of ultra trace amount of silver ions. Talanta. Available at: [Link]
-
Konefał, A., et al. (2024). Effect of spontaneous degradation of ion-selective optodes receptor materials on sensors performance. Where is the catch?. ResearchGate. Available at: [Link]
-
Ensafi, A. A., & Fouladgar, M. (2016). Novel bulk optode utilizing 2-nitro-6-(thiazol-2-yl-diazenyl)phenol as ionophore and ETH5294 for ultra-trace thallium ion colorimetric detection with high selectivity. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). Research on the Influence of Core Sensing Components on the Performance of Galvanic Dissolved Oxygen Sensors. PMC. Available at: [Link]
Sources
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- 2. Frontiers | Innovations in ion-selective optodes: a comprehensive exploration of modern designs and nanomaterial integration [frontiersin.org]
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- 8. researchgate.net [researchgate.net]
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- 10. coleparmer.com [coleparmer.com]
- 11. turtletoughsensors.com [turtletoughsensors.com]
- 12. Exploiting the pH-Cross Sensitivity of Ion-Selective Optodes to Broaden Their Response Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The impact of zwitterionic surfactants on optode-based nanosensors via different fabrication approaches and sensing mechanisms - Analyst (RSC Publishing) DOI:10.1039/D4AN00687A [pubs.rsc.org]
- 14. Research on the Influence of Core Sensing Components on the Performance of Galvanic Dissolved Oxygen Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Response Patterns of Chromoionophore-Based Bulk Optodes Containing Lipophilic Electrolytes: Toward Background-Independent pH-Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing photobleaching of Chromoionophore II during fluorescence microscopy
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Chromoionophore II in fluorescence microscopy. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the critical issue of photobleaching. Our goal is to equip you with the knowledge to preserve your fluorescent signal, ensure data integrity, and achieve high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my this compound signal fading during my experiment?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, such as this compound, upon exposure to light. When a fluorophore absorbs photons from the excitation light source (e.g., a laser or an arc lamp), its electrons are elevated to a temporary, high-energy excited state. While in this state, the molecule can undergo chemical reactions, often with molecular oxygen, that permanently damage its structure and prevent it from fluorescing again. This process is cumulative, and the result is a gradual fading of your fluorescent signal as more and more of the this compound molecules are destroyed.
The core of the issue lies in the fluorophore's transition to a long-lived, highly reactive "triplet state." From this state, it can interact with surrounding molecules, particularly oxygen, to generate reactive oxygen species (ROS) like singlet oxygen. These ROS are highly destructive and can attack the fluorophore, leading to its permanent degradation.[1]
The Mechanism of Photobleaching
Caption: A step-by-step workflow for troubleshooting this compound photobleaching.
Step 1: Optimize Your Imaging Parameters (The First Line of Defense)
The simplest and most effective way to reduce photobleaching is to minimize the total number of photons hitting your sample. [2]
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio (SNR). It is often unnecessary to use 100% laser power. Start at a low power (e.g., 1-5%) and gradually increase it until your signal is clearly distinguishable from the background. Using neutral density (ND) filters is an excellent way to decrease intensity without altering the light source's settings. [3][4]
-
Shorten Exposure Time: The less time your sample is illuminated, the less it will bleach. Modern, highly sensitive cameras (like sCMOS or EMCCD cameras) can detect faint signals with very short exposure times. [5]
-
Minimize "Illumination Overhead": A significant amount of photobleaching can occur during the time your sample is illuminated but the camera is not actively acquiring an image. This "illumination overhead" is common with older systems using mechanical shutters. If possible, use a system with direct TTL control of an LED light source, which synchronizes illumination precisely with the camera's exposure time.
-
Strategic Imaging:
-
Focus using transmitted light (e.g., DIC or phase-contrast) before switching to fluorescence for acquisition. [3] * For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of your biological process.
-
Image only the region of interest (ROI) if your software allows it.
-
Step 2: Control the Chemical Environment
The buffer and mounting medium surrounding your this compound probe can be engineered to protect it from photobleaching.
-
Use Antifade Reagents: These are chemical compounds that reduce photobleaching, primarily by scavenging for destructive reactive oxygen species (ROS). They are essential for both fixed and live-cell imaging.
-
For Fixed Cells: Use a high-quality commercial antifade mounting medium. These are optimized for refractive index and photoprotection.
-
For Live-Cell Imaging: Standard mounting media are often toxic. Instead, supplement your live-cell imaging medium with specific antifade reagents designed for live cells. [4]
Antifade Reagent Primary Mechanism Common Use Case Considerations Trolox ROS Scavenger, Triplet State Quencher Live and Fixed Cells Water-soluble Vitamin E analog, very popular for live-cell imaging. Ascorbic Acid (Vitamin C) ROS Scavenger Live and Fixed Cells A natural antioxidant, often used in combination with other agents. n-Propyl gallate (NPG) Free Radical Scavenger Fixed Cells, some Live-Cell Can be difficult to dissolve. May have anti-apoptotic effects. | DABCO | Triplet State Quencher | Fixed Cells | Less effective than some others but also less toxic. |
-
-
Oxygen Scavenging Systems: For live-cell imaging, you can further reduce phototoxicity and photobleaching by removing dissolved molecular oxygen from your imaging medium. Common enzymatic systems include glucose oxidase/catalase (GO-Cat). However, be aware that these systems can alter the metabolic state of your cells and should be used with caution and appropriate controls.
Step 3: Select the Right Hardware
Your choice of microscope components can have a profound impact on photobleaching.
-
Detectors: A high quantum efficiency (QE) detector is crucial. sCMOS and EMCCD cameras can have QEs >90%, meaning they can convert more of the incoming photons into a measurable signal. This allows you to use significantly lower excitation light levels to achieve the same image quality as a less sensitive detector. [5]
-
Light Sources: Modern LED light sources offer fast switching times, which helps in minimizing illumination overhead when properly synchronized with the camera. [6]
-
Filter Sets: Using the correct optical filters is vital. Ensure your excitation and emission filters are well-matched to the spectral properties of this compound to maximize signal detection and minimize exposing your sample to unnecessary wavelengths of light.
-
Spectral Properties of this compound: Specific excitation and emission data for this compound is not widely published. However, as a phenoxazine derivative, its spectral properties are likely to be similar to other dyes in this class, such as Nile Red or Nile Blue.
-
Nile Red: Excitation max ~559 nm / Emission max ~635 nm [5] * Nile Blue: Excitation max ~631 nm / Emission max ~660 nm [2] * Recommendation: As a starting point, a standard TRITC or Texas Red filter set may be appropriate. It is strongly recommended that you empirically determine the optimal excitation and emission settings on your specific instrument.
-
-
Experimental Protocol: Creating a Photobleaching Correction Curve
For accurate quantitative analysis, correcting for signal loss due to photobleaching is essential. [3]
-
Prepare a Control Sample: Prepare a sample (e.g., fixed cells stained with this compound or a solution of the dye) that will not undergo any biological changes.
-
Time-Lapse Imaging: Image this control sample using the exact same imaging parameters (laser power, exposure, time interval, etc.) as your planned experiment. Acquire images for the full duration of your experiment.
-
Measure Intensity: In your image analysis software, measure the mean fluorescence intensity of a region of interest over time.
-
Plot the Decay: Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) against time. This is your photobleaching curve.
-
Fit the Curve: Fit the data to an exponential decay function (e.g., a single or double exponential decay).
-
Correct Experimental Data: Use the equation from the fitted curve to correct the fluorescence intensity values in your actual experimental data at each time point.
By following these guidelines, you can significantly reduce the effects of photobleaching on your this compound experiments, leading to more reliable and reproducible data.
References
-
Biocompare. (2018). Photobleaching in Live Cell Imaging. [Link]
-
Andor Technology. How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. [Link]
-
Wikipedia. (2023). Photobleaching. [Link]
-
Line A. (2020). How to minimize phototoxicity in fluorescence live cell imaging?[Link]
- Islam, M. Z., Noori, A., & Paul, S. C. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(3), 1092.
- Frey, W. (2013). Photobleaching of Fluorescent Dyes in Polymer Films. Case Western Reserve University.
- Dittrich, P. S., & Schwille, P. (2011).
-
LibreTexts. (2023). 3.4: Excitation and Emission Spectra. [Link]
-
Wikipedia. Nile red. [Link]
-
Oregon Medical Laser Center. Nile Blue. [Link]
-
Oregon Medical Laser Center. Nile Red. [Link]
-
Oregon Medical Laser Center. Nile Blue. [Link]
-
FluoroFinder. Nile Blue Dye Profile. [Link]
-
i-Micronews. (2013). Microscopy: Minimizing Damage from Fluorescence (Ron Vale). [Link]
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How to minimize interference from other ions with Chromoionophore II
Welcome to the technical support resource for Chromoionophore II (ETH 2439). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for minimizing ionic interference in your experiments. Here, we move beyond simple protocols to explain the why behind the how, ensuring your methodologies are robust and your results are reliable.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound in an ion-selective sensor?
This compound (ETH 2439) is a highly lipophilic, hydrogen ion (H⁺)-selective chromoionophore.[1][2] In a typical ion-selective optode, it does not directly bind the target analyte. Instead, it acts as an optical transducer for pH changes occurring within a hydrophobic membrane. The sensing mechanism relies on a competitive binding process:
-
A highly selective ionophore (chosen for your target ion, e.g., Valinomycin for K⁺) is co-immobilized in a polymer membrane with this compound.[3]
-
When the membrane is exposed to a sample, the ionophore selectively extracts the target ion from the aqueous sample into the membrane phase.
-
To maintain charge neutrality within the membrane, for every target cation that enters, a proton (H⁺) is released from the protonated this compound.[3]
-
This deprotonation event causes a distinct change in the chromoionophore's absorbance or fluorescence spectrum, which can be measured optically. The magnitude of this change correlates to the concentration of the target ion.
Q2: What are the primary sources of interference when using this compound?
Interference in a this compound-based system can be broadly categorized into three main types:
-
Competing Ions: Ions with similar charge and size to your target analyte may also be extracted into the membrane by the primary ionophore if its selectivity is not absolute. This leads to an erroneous optical signal.[4]
-
Sample pH Fluctuation: Since this compound is fundamentally a pH indicator, significant variations in the sample's bulk pH can directly protonate or deprotonate the chromoionophore, causing a signal change that is independent of the target ion's activity.[5]
-
Matrix Effects: Complex sample matrices (e.g., biological fluids, environmental water) contain compounds like proteins, lipids, or salts that can alter the membrane's properties or interact with the sensor components, leading to signal suppression or enhancement.[6]
Q3: Is it possible to use this compound in unbuffered samples?
While challenging, it is possible. Conventional optodes often rely on sample buffering to negate pH interference.[3] However, this is not always feasible or desirable. Success in unbuffered media depends on creating a highly robust membrane that strongly resists direct proton exchange with the sample. This involves optimizing the membrane's hydrophobicity and the concentration of all components to ensure that the internal pH is dictated solely by the ion-exchange mechanism with the target analyte. For such applications, using solvatochromic dyes instead of pH-dependent chromoionophores is an increasingly popular alternative.[5]
Troubleshooting Guide: Minimizing Ionic Interference
This section provides a structured approach to diagnosing and resolving common interference issues.
| Observed Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Poor Selectivity (High signal from non-target ions) | 1. Suboptimal Ionophore: The primary ionophore lacks sufficient selectivity for the target ion over interfering ions. 2. Incorrect Membrane Composition: The polarity of the membrane, dictated by the polymer and plasticizer, is not ideal for the ionophore-analyte complex, reducing the energy barrier for interfering ions. | 1. Select a More Selective Ionophore: Consult ionophore literature for selectivity coefficients (Kij) and choose an ionophore with the lowest possible values for known interfering ions in your sample.[7] 2. Optimize Plasticizer: The plasticizer (e.g., DOS, NPOE) significantly impacts the membrane's dielectric constant. Test different plasticizers to find one that maximizes the stability of the target ion-ionophore complex, thereby enhancing selectivity.[3] 3. Incorporate Ionic Additives: Add a lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB) to the membrane. These additives provide fixed ionic sites that can stabilize the membrane potential and improve the rejection of co-ions (ions with the same charge as the target), enhancing the selectivity for the primary analyte.[8] |
| Signal Drift or Instability | 1. Component Leaching: The chromoionophore, ionophore, or plasticizer is slowly leaching from the membrane into the sample. 2. Membrane Hydration: Over time, water penetrates the PVC matrix, altering its polarity and the equilibrium of the ion-exchange process. | 1. Use Lipophilic Components: Ensure all membrane components, especially the chromoionophore and ionophore, are highly lipophilic to prevent them from partitioning into the aqueous sample. This compound is designed for this purpose. 2. Condition the Membrane: Before use, condition the membrane by soaking it in a solution of the primary ion (e.g., 0.1 M KCl for a K⁺ sensor) for several hours to establish a stable equilibrium and pre-hydrate the surface.[9] |
| Response is pH-Dependent | 1. Direct Protonation/Deprotonation: The sample pH is directly influencing the protonation state of this compound. 2. Insufficient Ion-Exchange Capacity: The concentration of the ionophore and/or ionic additives is too low to buffer the membrane's internal environment against external pH changes. | 1. Optimize Component Ratios: Increase the relative concentration of the ionophore to the chromoionophore. A higher concentration of the selective ionophore ensures the ion-exchange mechanism is the dominant process governing the chromoionophore's protonation state.[3] 2. Control Sample pH (If Possible): If the application allows, buffer the sample to a pH range where this compound has a stable baseline response, minimizing its sensitivity to external fluctuations.[5] |
Workflow for Diagnosing and Mitigating Interference
The following diagram illustrates a logical workflow for troubleshooting poor selectivity in a this compound-based sensor.
Caption: Troubleshooting workflow for this compound sensors.
Experimental Protocol: Fabrication and Testing of a K⁺-Selective Optode Membrane
This protocol provides a detailed methodology for creating a potassium-selective sensor membrane, a common application that requires minimizing interference from ions like sodium (Na⁺).
Objective: To fabricate a PVC-based membrane containing this compound and Valinomycin (a K⁺-selective ionophore) and to test its selectivity against Na⁺.
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS)
-
Ionophore: Valinomycin (K⁺ Ionophore I)
-
This compound (ETH 2439)
-
Ionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Solvent: Tetrahydrofuran (THF), high purity
Step-by-Step Procedure:
-
Prepare the Membrane Cocktail (Total Mass ~200 mg):
-
Accurately weigh the components into a glass vial in the following proportions (weight %):
-
PVC: ~33% (~66 mg)
-
DOS: ~65% (~130 mg)
-
Valinomycin: ~1% (~2 mg)
-
This compound: ~0.5% (~1 mg)
-
KTpClPB: ~0.5% (~1 mg)
-
-
Rationale: This composition creates a hydrophobic, flexible membrane. DOS is a commonly used plasticizer that provides a suitable environment for the ionophore. The low concentration of KTpClPB acts as an ion exchanger to improve cation uptake and selectivity.[8]
-
-
Dissolve the Cocktail:
-
Add ~2 mL of THF to the vial.
-
Seal the vial and vortex or sonicate gently until all components are fully dissolved, resulting in a clear, slightly viscous solution.
-
-
Cast the Membrane:
-
Place a clean glass ring (e.g., 20 mm diameter) onto a perfectly level, clean glass slide.
-
Carefully pipette the cocktail solution into the glass ring, ensuring the solution fills the ring evenly.
-
Cover the setup loosely (e.g., with a petri dish) to allow for slow evaporation of the THF. This prevents the formation of bubbles and ensures a homogenous membrane.
-
Let the solvent evaporate completely for at least 24 hours at room temperature.
-
-
Membrane Conditioning:
-
Once dry, carefully peel the transparent membrane from the glass slide.
-
Punch out small discs (e.g., 5 mm diameter) for testing.
-
Crucial Step: Condition the membrane discs by soaking them in a 0.1 M KCl solution for at least 4 hours (overnight is recommended). This step ensures the membrane is saturated with the primary ion and establishes a stable baseline.[9]
-
-
Selectivity Testing Protocol:
-
Mount a conditioned membrane disc in a flow cell or cuvette holder of a spectrophotometer.
-
Establish a baseline reading by flowing a buffer solution with no K⁺ or Na⁺ (e.g., 10 mM TRIS-HCl, pH 7.4).
-
Introduce solutions of increasing KCl concentration (e.g., 10⁻⁶ M to 10⁻¹ M) in the same buffer and record the absorbance change at the appropriate wavelength for the deprotonated form of this compound.
-
Rinse thoroughly with the baseline buffer.
-
Repeat the process using NaCl solutions over the same concentration range.
-
Analysis: Plot the change in absorbance versus the log of the ion concentration. A highly selective membrane will show a significant response to KCl and a negligible response to NaCl. The selectivity coefficient can be calculated using the Separate Solution Method by comparing the concentrations of K⁺ and Na⁺ that produce the same optical response.
-
References
-
Xie, X., et al. (2016). Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. Trends in Analytical Chemistry, 82, 124-132. [Link]
-
Yusof, N. A., et al. (2024). Highly Selective and Sensitive Determination of Pb(II) Ions Using Ion Selective Electrodes (ISE) Coated with the BEC6ND1 Ionophore as Membranes. Biointerface Research in Applied Chemistry, 14(2), 133. [Link]
-
Xie, X., & Bakker, E. (2015). Ionophore-based ion-selective electrodes: signal transduction and amplification from potentiometry. Sensors & Diagnostics, 4, 1-10. [Link]
-
Peper, S. (2011). Recent improvements to the selectivity of extraction-based optical ion sensors. Analytical and Bioanalytical Chemistry, 400(6), 1533-1551. [Link]
-
Cook, G. M., et al. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. mSphere, 5(2), e00157-20. [Link]
-
Advanced Instruments. (n.d.). Technical Services & Support. Retrieved from [Link]
- Bakker, E. (2000). MULTIIONOPHORE MEMBRANE ELECTRODE.
-
Zare, F., et al. (2020). Voltammetric Ion Sensing with Ionophore-Based Ion-Selective Electrodes Containing Internal Aqueous Solution, Improving Lifetime of Sensors. Membranes, 10(11), 344. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
Michalska, A., et al. (2004). Investigation of ion-selective electrodes with neutral ionophores and ionic sites by EIS. II. Application to K + detection. Journal of Electroanalytical Chemistry, 567(2), 249-257. [Link]
-
Akoya Biosciences. (n.d.). Technical and Application Support. Retrieved from [Link]
-
Chen, L. D., & Lu, J. M. (2023). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. Chemosensors, 11(11), 560. [Link]
-
D'Orazio, P. (2012). Ion Selective Electrodes (ISEs) and interferences--a review. Clinical Chemistry and Laboratory Medicine, 50(8), 1325-1333. [Link]
Sources
- 1. This compound Selectophore® 136499-31-5 [sigmaaldrich.com]
- 2. This compound Selectophore® 136499-31-5 [sigmaaldrich.com]
- 3. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion Selective Electrodes (ISEs) and interferences--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Improving the signal-to-noise ratio of Chromoionophore II measurements
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Technical Support Center: Troubleshooting Calibration Issues with Chromoionophore II Electrodes
Welcome to the Technical Support Center for Chromoionophore II-based ion-selective electrodes (ISEs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common calibration issues. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying scientific principles to empower you in your experimental design and execution.
Introduction to this compound and Ion-Selective Optodes
This compound (ETH 2439) is a highly lipophilic, pH-sensitive dye commonly used in the fabrication of optical ion sensors, often referred to as optodes.[1] These sensors are typically composed of a polymeric membrane, such as polyvinyl chloride (PVC), containing the chromoionophore, an ionophore selective for the target analyte (e.g., sodium or calcium), and a plasticizer to ensure membrane fluidity.
The fundamental principle of these sensors relies on a competitive binding mechanism at the membrane-sample interface. The ionophore selectively binds the target ion from the sample, facilitating its extraction into the organic membrane phase. To maintain charge neutrality within the membrane, this process is coupled with the release of a proton (H+) from the protonated chromoionophore. This change in the protonation state of this compound leads to a change in its optical properties (absorbance or fluorescence), which can be measured and correlated to the concentration of the target ion.[2][3]
This technical guide will address the most frequently encountered calibration challenges with this compound electrodes, providing both theoretical explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My calibration curve has a low slope (sub-Nernstian response). What are the potential causes and how can I fix it?
A low slope is one of the most common calibration issues and indicates that the electrode is not responding adequately to changes in ion concentration. An ideal Nernstian response for a monovalent cation like Na+ is approximately 53.5 mV/decade change in concentration, while for a divalent cation like Ca2+, it is around 27.8 mV/decade.[4]
Underlying Causes and Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Improper Electrode Conditioning | The PVC membrane requires hydration to allow for proper ion exchange. A dry or improperly conditioned membrane will exhibit a sluggish and reduced response. | 1. Conditioning: Before first use, and after prolonged storage, soak the electrode in a mid-range standard solution (e.g., 10⁻³ M of the target ion) for at least 30 minutes. 2. Between Measurements: For brief periods between measurements, keep the electrode immersed in a low-concentration standard solution. |
| Incorrect Standard Preparation | Errors in the serial dilution of your standards are a frequent source of non-ideal responses. The logarithmic nature of the measurement means small inaccuracies in concentration can significantly impact the slope. | 1. Fresh Standards: Prepare fresh calibration standards daily from a high-quality stock solution. 2. Serial Dilution: Use calibrated volumetric flasks and pipettes for serial dilutions. Ensure thorough mixing at each step. 3. Concentration Range: Your standards should bracket the expected concentration of your sample and ideally span at least two orders of magnitude (e.g., 10⁻⁴ M, 10⁻³ M, 10⁻² M). |
| Contamination of Standards or Electrode | Carryover from a high-concentration standard to a lower one, or contamination of the electrode surface, can significantly alter the measured potential and flatten the slope. | 1. Rinsing: Thoroughly rinse the electrode with deionized water and gently blot dry with a lint-free tissue between each standard measurement. 2. Calibration Order: Always calibrate from the lowest concentration standard to the highest. |
| Aged or Damaged Electrode | Over time, the ionophore and chromoionophore can leach from the PVC membrane, or the membrane surface can become fouled or physically damaged, leading to a diminished response. | 1. Inspect the Membrane: Visually inspect the membrane for any discoloration, scratches, or precipitates. 2. Polishing (if applicable): For some electrode designs, gentle polishing of the membrane surface with a soft, lint-free cloth may be possible. Consult your electrode's manual. 3. Electrode Replacement: ISEs are consumable items with a typical lifespan of 6-24 months, depending on use and storage. If other troubleshooting steps fail, the electrode may need replacement. |
Q2: I'm observing significant signal drift during calibration and sample measurement. What's causing this instability?
Signal drift, a continuous and often unidirectional change in the electrode potential at a constant analyte concentration, can make stable readings impossible.
Underlying Causes and Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Temperature Fluctuations | The electrode's potential is temperature-dependent, as described by the Nernst equation. Even minor temperature differences between your standards and samples can cause significant drift as the system equilibrates. | 1. Thermal Equilibration: Allow all standards, samples, and the electrode to reach the same ambient temperature before starting your measurements. 2. Water Bath: For high-precision work, consider using a water bath to maintain a constant temperature. |
| Inadequate Stirring | A stagnant layer can form at the electrode-solution interface, depleting the local concentration of the target ion. This leads to a slow, drifting potential as ions diffuse from the bulk solution to the membrane surface. | 1. Constant Stirring: Use a magnetic stir plate and a small stir bar to ensure a consistent and gentle flow of solution across the electrode surface. 2. Consistent Rate: Maintain the same stirring rate for all standards and samples. Avoid creating a vortex, which can introduce air bubbles. |
| Ionic Strength Mismatch | Ion-selective electrodes respond to the activity of an ion, not its concentration. The activity is influenced by the total ionic strength of the solution. Differences in ionic strength between standards and samples will cause a drift in the potential. | 1. Ionic Strength Adjustor (ISA): Add a constant volume of an appropriate ISA to all your standards and samples. The ISA provides a high and constant background ionic strength, effectively "swamping out" variations between solutions. |
| Leaching of Membrane Components | The slow leaching of the plasticizer, ionophore, or this compound from the PVC membrane into the sample can alter the membrane's properties and cause a gradual drift in the signal.[5][6] | 1. Proper Conditioning: Ensure the electrode is properly conditioned to establish an equilibrium between the membrane and the solution. 2. Membrane Composition: While not a user-adjustable parameter, be aware that membranes with higher plasticizer content may be more prone to leaching.[7] Using high-molecular-weight plasticizers can reduce this effect.[5] |
Q3: My measurements are not reproducible, even when I measure the same sample multiple times. Why is this happening?
Poor reproducibility can be incredibly frustrating. The key is to ensure every step of your measurement process is consistent.
Underlying Causes and Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Inconsistent Measurement Time | The electrode requires a finite amount of time to reach a stable equilibrium with the sample. Taking readings at different time points will result in variable measurements. | 1. Define a Stabilization Time: During your initial calibrations, observe the time it takes for the potential to stabilize for each standard. Use this as your standard measurement time for all subsequent readings. A typical response time for optical sensors is less than a minute.[8] |
| pH Cross-Sensitivity | This compound-based optodes are inherently pH-sensitive.[3][9] The ion-exchange mechanism is a competition between the target ion and H+. Therefore, variations in the pH of your samples will directly impact the measured signal. | 1. Buffer Your Samples: Use a pH buffer to maintain a constant pH across all standards and samples. The optimal pH will depend on the specific ionophore and target ion. 2. pH Measurement: Always measure and record the pH of your samples. If buffering is not possible, you may need to create a calibration curve at a pH that matches your sample. |
| Interfering Ions | No ionophore is perfectly selective. Other ions in your sample with similar charge and size to your target ion can also bind to the ionophore, leading to an erroneous signal. | 1. Consult Selectivity Coefficients: Refer to the technical datasheet for your electrode or relevant literature for the selectivity coefficients of your ionophore against potential interfering ions. A smaller selectivity coefficient indicates less interference.[10] 2. Sample Pre-treatment: If a known interfering ion is present at high concentrations, you may need to employ sample pre-treatment methods to remove or mask it. |
Q4: I'm concerned about the longevity of my this compound electrode, especially regarding photobleaching and leaching. How can I mitigate these effects?
Photobleaching and leaching are key concerns for optical sensors that can limit their operational lifetime and affect measurement accuracy.
Underlying Causes and Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Photobleaching | This compound, like any fluorescent dye, can be irreversibly damaged by prolonged exposure to high-intensity excitation light, leading to a loss of signal.[11] | 1. Minimize Light Exposure: Only illuminate the electrode when taking a measurement. Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. 2. Use Filters: Employ neutral density filters to reduce the intensity of the excitation light.[12] 3. Optimize Measurement Time: Keep the illumination time for each measurement as short as possible. |
| Leaching of Chromoionophore | The lipophilic this compound can slowly leach from the PVC membrane into the aqueous sample, especially in the presence of organic solvents or over long-term use.[13] This reduces the sensor's response and can contaminate the sample. | 1. Avoid Organic Solvents: Do not use the electrode in samples containing organic solvents unless it is specifically designed for such applications. 2. Proper Storage: Store the electrode according to the manufacturer's instructions, typically in a low-concentration standard solution. Avoid storing in deionized water, which can accelerate leaching. 3. Membrane Optimization: The use of high-molecular-weight PVC and plasticizers in the membrane fabrication can help to reduce the leaching of sensor components.[14] |
Experimental Protocols
Detailed Protocol for Two-Point Calibration of a Sodium-Selective Electrode
This protocol provides a step-by-step guide for a standard two-point calibration.
-
Prepare Standards:
-
Prepare 100 mL each of a 10⁻³ M and 10⁻² M NaCl standard solution by serial dilution from a 1 M stock solution.
-
To each 100 mL standard, add 2 mL of a suitable Ionic Strength Adjustor (ISA).
-
-
Electrode Conditioning:
-
Immerse the electrode in the 10⁻³ M standard solution for at least 30 minutes prior to the first calibration.
-
-
Calibration - Point 1 (Low Concentration):
-
Place the 10⁻³ M standard in a 150 mL beaker with a small magnetic stir bar.
-
Begin stirring at a constant, gentle rate.
-
Rinse the conditioned electrode with deionized water and blot dry.
-
Immerse the electrode in the standard, ensuring the sensing membrane is fully submerged.
-
Allow the reading to stabilize (typically 1-2 minutes) and record the potential (mV).
-
-
Calibration - Point 2 (High Concentration):
-
Remove the electrode from the low standard, rinse thoroughly with deionized water, and blot dry.
-
Place the 10⁻² M standard in a clean 150 mL beaker and begin stirring at the same rate.
-
Immerse the electrode in the high standard.
-
Allow the reading to stabilize and record the potential (mV).
-
-
Calculate the Slope:
-
The slope is calculated as the change in potential divided by the change in the logarithm of the concentration. For a one-decade change (10⁻³ M to 10⁻² M), the slope is simply the difference in the two recorded potentials.
-
A healthy sodium-selective electrode should have a slope of approximately 50-59 mV/decade.[4]
-
Detailed Protocol for Two-Point Calibration of a Calcium-Selective Electrode
This protocol is similar to that for sodium, with adjustments for a divalent cation.
-
Prepare Standards:
-
Prepare 100 mL each of a 10⁻⁴ M and 10⁻³ M CaCl₂ standard solution by serial dilution from a 0.1 M stock solution.
-
To each 100 mL standard, add 2 mL of an appropriate ISA.
-
-
Electrode Conditioning:
-
Immerse the electrode in the 10⁻⁴ M standard solution for at least 30 minutes.
-
-
Calibration - Point 1 (Low Concentration):
-
Follow the same procedure as for the sodium electrode, using the 10⁻⁴ M calcium standard.
-
-
Calibration - Point 2 (High Concentration):
-
Follow the same procedure as for the sodium electrode, using the 10⁻³ M calcium standard.
-
-
Calculate the Slope:
Visualizing the Process
Ion-Exchange Mechanism at the Membrane Interface
The following diagram illustrates the fundamental sensing mechanism of a this compound-based optode for a generic monovalent cation (M+).
Caption: Ion-exchange mechanism in a this compound-based sensor.
Troubleshooting Workflow for Low Slope
This flowchart provides a logical sequence for diagnosing and resolving a low calibration slope.
Caption: Decision tree for troubleshooting a low calibration slope.
References
Sources
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- 2. Development of a specific and highly sensitive optical chemical sensor for determination of Hg(II) based on a new synthesized ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of reusable screen-printed ion-selective electrodes with calibration-free operation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. horiba.com [horiba.com]
- 11. brukerspatialbiology.com [brukerspatialbiology.com]
- 12. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Barrier Coating Reduces Plasticizer Leaching from PVC - MaterialsViews [advancedsciencenews.com]
- 15. publications.iupac.org [publications.iupac.org]
Strategies to enhance the longevity of Chromoionophore II sensors
Welcome to the technical support center for Chromoionophore II-based optical sensors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to enhance the longevity and performance of your this compound sensors by explaining the fundamental principles behind their operation and common failure modes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles of operation, preparation, and maintenance of this compound sensors.
Q1: How does a this compound-based optical sensor work?
A this compound sensor is a type of ion-selective optode. Its function is based on an ion-exchange mechanism within a polymeric membrane, typically made of polyvinyl chloride (PVC). The membrane contains several key components:
-
This compound: A lipophilic pH indicator that changes its optical properties (color or fluorescence) in response to changes in the proton concentration within the membrane.[1]
-
Ionophore: A molecule that selectively binds to the target ion (e.g., Na⁺ or Ca²⁺).
-
Ionic Additive (e.g., a lipophilic salt): This component is crucial for stabilizing the sensor's response and prolonging its lifetime.[2]
-
Plasticizer: A solvent that dissolves the other components and creates a flexible, ion-permeable membrane.[2]
The sensor works by coupling the selective binding of the target ion by the ionophore to a change in the protonation state of the this compound, which in turn alters the sensor's optical signal.
Q2: What are the primary factors that limit the longevity of this compound sensors?
The lifespan of a this compound sensor is primarily limited by two factors:
-
Leaching of Membrane Components: The plasticizer, ionophore, and chromoionophore can slowly leach out of the PVC membrane into the sample solution.[3][4] This loss of active components leads to a drift in the sensor signal and a decrease in sensitivity over time.[3]
-
Photobleaching of the Chromoionophore: this compound, like many organic dyes, is susceptible to photobleaching, which is the irreversible photochemical destruction of the dye molecule upon exposure to light.[5] This leads to a decrease in the optical signal and a loss of sensor function.
Q3: How does the choice of plasticizer affect sensor longevity?
The plasticizer is a critical component that significantly influences the sensor's lifetime.[2] Conventional plasticizers can migrate out of the membrane, leading to sensor failure.[2] The use of polymeric plasticizers can significantly extend the sensor's lifetime by improving the retention of all membrane components.[2] The lipophilicity and viscosity of the plasticizer also play a role in its retention within the membrane.[6] For instance, less polar plasticizers like bis(2-ethylhexyl) sebacate have been shown to have a much lower leakage rate compared to more polar ones like 2-nitrophenyl octyl ether.[4]
Q4: What is the impact of pH on sensor performance?
Conventional ion-selective optodes that use a pH-sensitive chromoionophore like this compound are inherently pH-dependent.[7] Changes in the pH of the sample can affect the protonation state of the chromoionophore, leading to signal changes that are not related to the concentration of the target ion.[7][8] Therefore, it is crucial to control or buffer the pH of your samples during measurements.
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound sensors.
| Problem | Probable Cause(s) | Solution(s) |
| No or Weak Signal | 1. Incorrect sensor preparation: Improper ratio of components, incomplete dissolution, or uneven membrane. 2. Power supply issue with the optical reader: The sensor is not receiving the necessary voltage.[9] 3. Photobleaching: The chromoionophore has been degraded by excessive light exposure. | 1. Remake the sensor membrane: Follow a validated protocol carefully, ensuring all components are fully dissolved in the solvent before casting. 2. Check the power connection: Ensure the optical reader is properly powered and connected.[9] 3. Prepare a new sensor and minimize light exposure: Store sensors in the dark when not in use and use the lowest possible excitation light intensity during measurements. |
| Signal Drift | 1. Leaching of membrane components: The plasticizer, ionophore, or chromoionophore is slowly diffusing out of the membrane.[3] 2. Temperature fluctuations: Changes in temperature can affect the sensor's response.[10] 3. Fouling of the sensor surface: Adsorption of proteins or other molecules from the sample onto the membrane surface. | 1. Use a polymeric plasticizer: This will help to better retain the active components within the membrane.[2] 2. Maintain a constant temperature: Use a temperature-controlled measurement setup.[10] 3. Clean the sensor surface: Gently rinse the sensor with deionized water between measurements. For more severe fouling, consult specific cleaning protocols for your sample type. |
| Inconsistent Readings | 1. Misalignment of the sensor: The sensor is not properly positioned in the optical reader.[9] 2. Air bubbles on the sensor surface: Bubbles can interfere with the optical measurement. 3. Sample heterogeneity: The concentration of the target ion is not uniform in the sample. | 1. Realign the sensor: Ensure the sensor is correctly and securely placed in the reader.[9] 2. Remove air bubbles: Gently tap the sensor to dislodge any bubbles or briefly remove and re-immerse it in the sample. 3. Ensure proper mixing: Gently agitate the sample before and during the measurement to ensure homogeneity. |
| False Triggers/High Background Signal | 1. Ambient light interference: External light sources are reaching the detector.[11] 2. Reflections: Light is reflecting off nearby surfaces and entering the detector.[9] 3. Autofluorescence from the sample: The sample itself is fluorescent at the measurement wavelength. | 1. Shield the sensor from ambient light: Use a light-tight enclosure for your measurement setup.[11] 2. Use non-reflective materials: Blackout any reflective surfaces near the sensor.[9] 3. Measure a blank sample: Subtract the background fluorescence of the sample from your sensor readings. |
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for preparing a this compound-based optical sensor membrane.
Protocol 1: Preparation of a PVC-based this compound Sensor Membrane
Materials:
-
This compound
-
Ionophore specific to the target ion (e.g., Sodium Ionophore X for Na⁺)
-
Polyvinyl chloride (PVC), high molecular weight
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate (DOS) or a polymeric plasticizer)
-
Lipophilic ionic additive (e.g., sodium tetraphenylborate)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare the membrane cocktail: In a clean, dry glass vial, dissolve the following components in 2 mL of THF. The exact amounts may need to be optimized for your specific application, but a typical composition is:
-
PVC: ~66 mg
-
Plasticizer (DOS): ~132 mg
-
This compound: ~1 mg
-
Ionophore: ~2 mg
-
Ionic additive: ~1 mg
-
-
Ensure complete dissolution: Vortex the mixture until all components are completely dissolved, resulting in a clear, homogeneous solution.[12]
-
Cast the membrane:
-
Place a clean glass slide on a level surface.
-
Use a micropipette to carefully dispense a small volume (e.g., 100-200 µL) of the membrane cocktail onto the center of the glass slide.
-
Alternatively, for a more uniform membrane, use a spin-coater. Apply the cocktail to the slide and spin at a controlled speed (e.g., 1000 rpm for 30 seconds).[13]
-
-
Dry the membrane: Allow the solvent to evaporate slowly in a dust-free environment at room temperature overnight.[14]
-
Condition the sensor: Before use, condition the sensor membrane by immersing it in a solution containing the primary ion for a few hours.[14]
IV. Visualizations
Diagram 1: Mechanism of a this compound-based Optical Sensor
Caption: Ion-exchange mechanism in a this compound sensor.
Diagram 2: Troubleshooting Workflow for Signal Drift
Caption: A logical workflow for troubleshooting signal drift issues.
V. References
-
Omron Electronic Components. (n.d.). Troubleshooting case studies [Optical Sensor]. Retrieved from [Link]
-
MDPI. (2023). Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. Retrieved from [Link]
-
Contrinex. (n.d.). Troubleshooting Common Issues with Photoelectric Sensors and Their Solutions. Retrieved from [Link]
-
Omron Electronic Components. (n.d.). Troubleshooting case studies [Optical Sensor]. Retrieved from [Link]
-
MDPI. (2023). Detection and Degradation Studies of Nile Blue Sulphate Using Electrochemical and UV-Vis Spectroscopic Techniques. Retrieved from [Link]
-
Xie, X. (2016). Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. Analytical and Bioanalytical Chemistry, 408(11), 2717–2725. [Link]
-
ResearchGate. (2018). (A) Photocatalytic degradation of Nile Blue and (B) % degradation.... Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. Retrieved from [Link]
-
Frontiers. (2024). Innovations in ion-selective optodes: a comprehensive exploration of modern designs and nanomaterial integration. Retrieved from [Link]
-
ResearchGate. (2024). Degradation of Nile Blue by Photocatalytic, Ultrasonic, Fenton, and Fenton-like Oxidation Processes. Retrieved from [Link]
-
Robocraze. (2025). How to Troubleshoot Sensor Errors: Tips and Tricks. Retrieved from [Link]
-
ACS Publications. (2019). Tunable Optical Sensing with PVC-Membrane-Based Ion-Selective Bipolar Electrodes. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Retrieved from [Link]
-
MDPI. (n.d.). Errors in Chemical Sensor Measurements. Retrieved from [Link]
-
Annual Reviews. (2018). Ionophore-Based Optical Sensors. Retrieved from [Link]
-
MDPI. (2024). Homogeneous and Heterogeneous Photo-Fenton-Based Photocatalytic Techniques for the Degradation of Nile Blue Dye. Retrieved from [Link]
-
ResearchGate. (2017). Ion-Selective Optical Sensors: A New Look at Well-Established Techniques of Signal Acquisition. Retrieved from [Link]
-
PubMed. (2014). A new selectophore for gadolinium selective sensor. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Quantifying plasticizer leakage from ion-selective membranes – a nanosponge approach. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Utilization of a plasticized PVC optical sensor for the selective and efficient detection of cobalt(II) in environmental samples. Retrieved from [Link]
-
WFsensors. (n.d.). Common Sensor Troubleshooting Methods. Retrieved from [Link]
-
MDPI. (2017). Lithium Ion Sensors. Retrieved from [Link]
-
MDPI. (2019). Plasticized PVC Membrane Modified Electrodes: Voltammetry of Highly Hydrophobic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 76625 PDFs | Review articles in OPTICAL SENSING. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. Retrieved from [Link]
-
ETH Zurich Research Collection. (2000). Investigation and development of selective polymeric liquid membranes for the optical detection of NO2 with chemical sensors. Retrieved from [Link]
-
MDPI. (2022). Determination of Single-Ion Partition Coefficients between Water and Plasticized PVC Membrane Using Equilibrium-Based Techniques. Retrieved from [Link]
-
MDPI. (2022). Fabrication and Characterisation of MWCNT/Polyvinyl (PVC) Polymer Inclusion Membrane for Zinc (II) Ion Removal from Aqueous Solution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Optical Sensors Technology and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. Retrieved from [Link]
-
MDPI. (2023). Review of Optical Fiber Sensors: Principles, Classifications and Applications in Emerging Technologies. Retrieved from [Link]
-
MDPI. (2022). Superior Photodegradation of Bentazon and Nile Blue and Their Binary Mixture Using Sol–Gel Synthesized TiO2 Nanoparticles Under UV and Sunlight Sources. Retrieved from [Link]
-
ResearchGate. (2019). Effect of pH on the fluorescence emission spectra (pH = 2.0 (i), 2.5.... Retrieved from [Link]
-
ResearchGate. (2019). Preparation and Characterization of a Pectin Membrane-Based Optical pH Sensor for Fish Freshness Monitoring. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Optical Sensing and Imaging of pH Values: Spectroscopies, Materials, and Applications. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Chemical Reagents for Sensor Design and Development. Retrieved from [Link]
-
ResearchGate. (2018). Anyone got experience in making an ion selective membrane using nonactin and PVC for ammonium ion detection?. Retrieved from [Link]
-
Optics Express. (2013). Quantum yield measurement in a multicolor chromophore solution using a nanocavity. Retrieved from [Link]
-
ResearchGate. (2020). Effect of pH on the (a) absorbance and (b) fluorescence spectra of the MNPs-PDNPs/RhB/FA. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Fabrication of a novel palladium membrane sensor for its determination in environmental and biological samples. Retrieved from [Link]
-
PubMed. (1990). Polymer membranes in clinical sensor applications. II. The design and fabrication of permselective hydrogels for electrochemical devices. Retrieved from [Link]
-
Semantic Scholar. (2019). Preparation and Characterization of a Pectin Membrane-Based Optical pH Sensor for Fish Freshness Monitoring. Retrieved from [Link]
-
MDPI. (2022). Electrochemical Sensors and Their Applications: A Review. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Maximum quantum yield of photosystem II to assist in the measurement of herbicide selectivity in popcorn. Retrieved from [Link]
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- 2. Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes - Analyst (RSC Publishing) [pubs.rsc.org]
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- 4. Quantifying plasticizer leakage from ion-selective membranes – a nanosponge approach - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Common Issues with Photoelectric Sensors and Their Solutions | aoisensors.com [aoisensors.com]
- 10. robocraze.com [robocraze.com]
- 11. components.omron.com [components.omron.com]
- 12. mdpi.com [mdpi.com]
- 13. Utilization of a plasticized PVC optical sensor for the selective and efficient detection of cobalt( ii ) in environmental samples - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03129A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Chromoionophore II Leaching from Polymeric Membranes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of Chromoionophore II leaching from polymeric membranes in ion-selective optical sensors. As Senior Application Scientists, we have compiled this resource to help you enhance the stability, longevity, and reliability of your experimental setups.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in optical sensors?
This compound (also known as ETH 2439) is a highly sensitive pH-responsive dye, specifically a phenoxazine derivative, used in the fabrication of optical sensors for determining ion concentrations.[1] Its primary function is to transduce the chemical recognition of an ionophore into an optical signal (color change). This is typically achieved in a membrane containing an ionophore selective for a specific ion (e.g., Na⁺, Ca²⁺) and the chromoionophore. The ion exchange between the sample and the membrane alters the local pH within the membrane, which in turn protonates or deprotonates the this compound, leading to a measurable change in its absorbance or fluorescence spectrum.
Q2: What is "leaching" and why is it a problem?
Leaching refers to the slow diffusion and loss of membrane components, including the chromoionophore and plasticizer, from the polymer matrix into the sample solution over time.[2][3] This is a significant issue as it leads to:
-
Signal Drift: A continuous, unidirectional change in the sensor's baseline signal, making accurate measurements impossible.[4]
-
Reduced Sensor Lifetime: The sensor loses its responsiveness as the essential sensing components are depleted.[5][6]
-
Inaccurate Readings: The changing concentration of the chromoionophore within the membrane alters the calibration curve.
-
Sample Contamination: Leached components can potentially interfere with the biological or chemical system being studied.[7][8]
Q3: What are the primary factors that contribute to this compound leaching?
Several factors related to the membrane composition and experimental conditions influence the rate of leaching:
-
Plasticizer Properties: The type and concentration of the plasticizer are critical. Plasticizers with higher polarity and lower molecular weight can increase the mobility of the chromoionophore within the membrane, facilitating its exudation into the aqueous sample.[5]
-
Polymer Matrix: Poly(vinyl chloride) (PVC) is a common matrix, but its physical properties can influence component retention.[9][10]
-
Lipophilicity Mismatch: A significant difference in lipophilicity between the chromoionophore, ionophore, and the plasticizer can promote the partitioning of the more hydrophilic components into the aqueous sample.[3][11]
-
Experimental Conditions: Factors such as temperature, pH of the sample, and the nature of the sample matrix (e.g., biological fluids) can affect leaching rates.
II. Troubleshooting Guide: Diagnosing and Resolving Leaching Issues
This section is designed to help you identify the root cause of common experimental problems associated with this compound leaching and provides actionable solutions.
Problem 1: Rapid Signal Drift and Short Sensor Lifetime
Symptoms:
-
The sensor's baseline signal changes significantly within hours or a few days of continuous use.
-
The sensor becomes unresponsive to the target analyte much sooner than expected.
Potential Causes & Solutions:
}
Figure 1. Troubleshooting workflow for rapid signal drift.
-
Cause: The chosen plasticizer may be too polar, increasing the mobility and subsequent leaching of the chromoionophore. Plasticizers with a high dielectric constant can accelerate the migration of membrane components to the aqueous phase.[5][6]
-
Solution:
-
Select a More Lipophilic Plasticizer: Replace polar plasticizers like o-nitrophenyloctyl ether (o-NPOE) with more lipophilic alternatives such as bis(2-ethylhexyl) sebacate (DOS) or tris(2-ethylhexyl) phosphate (TEHP).[5][12] Higher lipophilicity enhances the retention of all membrane components.[13]
-
Utilize Polymeric Plasticizers: Consider using a polymeric plasticizer like polyester sebacate (PES). These have a much higher molecular weight and are less prone to migration and exudation, significantly extending sensor lifetime.[2]
-
-
-
Cause: The overall polarity of the membrane is too high, often due to an excessive plasticizer-to-PVC ratio.
-
Solution:
-
Optimize Membrane Composition: Systematically vary the ratio of plasticizer to PVC. While a certain amount of plasticizer is necessary to dissolve the ionophore and chromoionophore and to ensure membrane flexibility, an excess can compromise the membrane's integrity.[3] A common starting point is a 2:1 ratio of plasticizer to PVC by weight.
-
-
Problem 2: Poor Reproducibility and Inconsistent Calibration
Symptoms:
-
Sensor response varies significantly between different membrane preparations, even with the same composition.
-
Difficulty in obtaining a stable and reproducible calibration curve.
Potential Causes & Solutions:
-
Cause: Inhomogeneous distribution of this compound and other components within the PVC matrix.
-
Solution:
-
Ensure Complete Dissolution: During membrane preparation, ensure all components (PVC, plasticizer, ionophore, and chromoionophore) are fully dissolved in the solvent (typically tetrahydrofuran, THF) before casting. Use a vortex mixer and gentle warming if necessary.
-
Controlled Solvent Evaporation: Allow the solvent to evaporate slowly and evenly in a dust-free environment with controlled humidity. Rapid evaporation can lead to component segregation and an uneven membrane surface.
-
-
-
Cause: Insufficient conditioning of the membrane before use.
-
Solution:
-
Standardize Conditioning Protocol: Condition the newly prepared membranes in a solution of the primary ion (e.g., for a sodium sensor, condition in a NaCl solution) for a consistent period (e.g., 12-24 hours) before calibration. This allows the membrane-solution interface to equilibrate.
-
-
III. Advanced Strategies for Leaching Mitigation
For applications requiring long-term stability, such as in vivo monitoring or continuous industrial process control, more advanced strategies are necessary.
Covalent Immobilization of this compound
The most effective way to prevent leaching is to chemically bond the chromoionophore to the polymer backbone or to a component that is itself immobilized.
}
Figure 2. Strategies for covalent immobilization of this compound.
-
Approach: This involves synthesizing a modified version of this compound that contains a reactive group (e.g., a vinyl or acrylate group). This modified chromoionophore can then be co-polymerized with the monomers that form the membrane matrix. Alternatively, the chromoionophore can be grafted onto a pre-existing polymer backbone.[14]
-
Advantages:
-
Virtually eliminates leaching of the chromoionophore, leading to exceptional long-term stability.[15]
-
Improves the reproducibility of sensor fabrication.
-
-
Considerations:
-
Requires expertise in organic synthesis to modify the chromoionophore without altering its pH-sensing properties.
-
The immobilization process must be carefully controlled to avoid altering the optical properties of the chromoionophore.
-
Alternative Polymer Matrices and Surface Coatings
-
Cross-linked Membranes: Introducing a cross-linking agent, such as poly(ethylene glycol) diglycidyl ether (PEG), can create a more rigid polymer network that physically entraps the chromoionophore and other components more effectively.[9] This has been shown to improve membrane stability and reduce leaching.[9]
-
Silicone Rubber Coatings: Applying a thin, outer layer of a material like silicone rubber on top of the primary PVC-based membrane can act as a protective barrier.[16] This layer can significantly reduce the leaching of internal components into the sample while still allowing for the diffusion of the target ions.[16] This approach has also been shown to reduce biofouling.[16]
IV. Experimental Protocols
Protocol 1: Preparation of a Leaching-Resistant PVC Membrane
This protocol describes the preparation of a standard PVC membrane using a lipophilic plasticizer to minimize leaching.
Materials:
-
High molecular weight PVC
-
Bis(2-ethylhexyl) sebacate (DOS) (plasticizer)
-
This compound
-
Appropriate Ionophore (e.g., Valinomycin for K⁺)
-
Tetrahydrofuran (THF), inhibitor-free
Procedure:
-
Prepare the Membrane Cocktail: In a clean glass vial, dissolve the membrane components in THF. A typical composition by weight might be:
-
33% PVC
-
65% DOS
-
1% Ionophore
-
1% this compound
-
-
Dissolution: Ensure all components are fully dissolved by vortexing for several minutes. The solution should be clear and homogenous.
-
Casting: Pour the cocktail into a glass ring (e.g., 24 mm diameter) placed on a clean, level glass plate.
-
Solvent Evaporation: Cover the casting setup with a petri dish to allow for slow solvent evaporation over 24-48 hours in a dust-free environment.
-
Membrane Cutting and Mounting: Once the membrane is dry and transparent, carefully cut out small discs (e.g., 5-7 mm diameter) and mount them into the sensor body.
-
Conditioning: Condition the assembled sensor in a 0.01 M solution of the target ion for at least 12 hours before use.
Protocol 2: Quantification of this compound Leaching
This protocol provides a method to quantify the amount of this compound that has leached into a solution.
Methodology: UV-Vis Spectroscopy
-
Prepare a Calibration Curve: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ethanol or a mixture that mimics the sample matrix). Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound. Plot absorbance versus concentration to create a calibration curve.
-
Leaching Experiment:
-
Immerse a freshly prepared sensor membrane of known surface area into a fixed volume of the test solution (e.g., buffer, physiological saline).
-
At predetermined time intervals (e.g., 1, 6, 12, 24, 48 hours), take an aliquot of the test solution.
-
-
Analysis: Measure the absorbance of the aliquot at the λ_max of this compound.
-
Quantification: Using the calibration curve, determine the concentration of leached this compound in the solution. This can be expressed as a cumulative amount leached over time per unit area of the membrane.
Data Summary Table:
| Plasticizer | Dielectric Constant | Leaching Rate (µg/cm²/hr) | Sensor Lifetime (days) |
| o-NPOE | ~24 | High | < 7 |
| DOS | ~4 | Low | > 30 |
| TEHP | ~4.8 | Low | > 28 |
| PES | N/A | Very Low | > 120[2] |
Note: Leaching rates and lifetimes are illustrative and will depend on specific experimental conditions. The dielectric constant of the plasticizer is a key factor, with lower values generally correlating with reduced leaching.[7][17]
V. References
-
Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination.
-
Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing. ACS Sensors.
-
Miniaturizable Ion-Selective Arrays Based on Highly Stable Polymer Membranes for Biomedical Applications. PMC, NIH.
-
Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. SciELO México.
-
Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination.
-
Current-polarized ion-selective membranes: The influence of plasticizer and lipophilic background electrolyte on concentration profiles, resistance, and voltage transients. NIH.
-
Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Analyst (RSC Publishing).
-
(PDF) Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. ResearchGate.
-
Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. NIH.
-
PVC-Based Ion-Selective Electrodes with a Silicone Rubber Outer Coating with Improved Analytical Performance. ResearchGate.
-
Ion-Selective Electrode for Nitrates Based on a Black PCV Membrane. PMC, NIH.
-
Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode.
-
A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers. MDPI.
-
Long‐Term Stability Evaluation of Optical Fiber Sensors Immersed in LiPF6 Electrolyte.
-
Determination of the leaching of polymeric ion-selective membrane components by stripping voltammetry. PubMed.
-
This compound Selectophore® 136499-31-5. Sigma-Aldrich.
-
This compound Selectophore® 136499-31-5. Sigma-Aldrich.
-
Cytotoxicity Study of Ionophore-Based Membranes: Towards On-Body and In Vivo Ion Sensing. ResearchGate.
Sources
- 1. 生色离子载体 II Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
- 2. Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current-polarized ion-selective membranes: The influence of plasticizer and lipophilic background electrolyte on concentration profiles, resistance, and voltage transients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Miniaturizable Ion-Selective Arrays Based on Highly Stable Polymer Membranes for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion-Selective Electrode for Nitrates Based on a Black PCV Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repositorio.uchile.cl [repositorio.uchile.cl]
- 13. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determination of the leaching of polymeric ion-selective membrane components by stripping voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and dissolving Chromoionophore II
Welcome to the technical support guide for Chromoionophore II. As Senior Application Scientists, we have compiled this resource based on chemical principles, established laboratory practices, and field-proven insights to help you achieve consistent and reliable results. This guide provides in-depth protocols and troubleshooting advice for the successful handling and dissolution of this compound.
Technical Overview
This compound, also known as ETH 2439, is a highly lipophilic phenoxazine derivative used in the preparation of ion-selective sensors and optical membranes (optodes), particularly for assaying Na⁺ and Ca²⁺ activity. Its chemical structure, featuring a large aromatic core and long alkyl chains, dictates its solubility and handling characteristics.[1][2] Understanding these properties is the foundation for its effective use.
Key Specifications:
-
Synonyms: ETH 2439, 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine
-
Molecular Formula: C₄₆H₅₉N₃O₅[1]
-
Molecular Weight: 733.98 g/mol [1]
-
Appearance: Solid
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound? A1: Due to its highly lipophilic nature and phenoxazine core, this compound dissolves best in nonpolar, aprotic organic solvents.[3] High-purity Tetrahydrofuran (THF) is the recommended primary solvent for preparing stock solutions for membrane casting. Dichloromethane (DCM) and Chloroform are also effective. For applications requiring a water-miscible solvent, Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are suitable choices.[3]
Q2: Can I use Ethanol or Methanol? A2: While the parent compound, phenoxazine, shows solubility in ethanol, the long, nonpolar side chains of this compound may limit its solubility in alcohols compared to THF or DMSO.[3] If you must use ethanol, we recommend performing a small-scale solubility test first. Prepare a stock in ethanol if successful, but be vigilant for precipitation upon dilution into aqueous buffers.
Q3: How should I store the solid compound and its stock solution? A3: The solid compound should be stored tightly sealed at -20°C. Stock solutions in anhydrous organic solvents (e.g., THF, DMSO) should also be stored at -20°C, protected from light, and tightly capped to prevent solvent evaporation and water absorption. We recommend using aliquots to minimize freeze-thaw cycles.
Q4: Is this compound sensitive to light or air? A4: Phenoxazine derivatives can be light-sensitive. It is best practice to handle the solid and its solutions in low-light conditions or by using amber vials. While not acutely sensitive to air for short-term handling, preparing stock solutions under an inert gas like argon or nitrogen can extend the shelf-life by preventing slow oxidative degradation.
Q5: The color of my solution looks different than expected. What does this mean? A5: this compound is a dye, and its color is dependent on the solvent environment and its protonation state. A significant, unexpected color shift could indicate pH changes, contamination, or degradation. Ensure your solvent is pure and free of acidic or basic contaminants.
Core Experimental Protocol: Preparing a Stock Solution
This protocol describes a validated method for preparing a 10 mM stock solution of this compound in Tetrahydrofuran (THF).
Materials
-
This compound (MW: 733.98)
-
Anhydrous, high-purity Tetrahydrofuran (THF)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Argon or Nitrogen gas (optional, but recommended)
-
Vortex mixer and bath sonicator
Step-by-Step Methodology
-
Pre-Equilibration: Allow the vial of solid this compound to warm to room temperature for at least 20 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold solid, which can compromise its integrity.
-
Weighing: Carefully weigh out the desired amount of this compound (e.g., 7.34 mg for 1 mL of a 10 mM solution) and transfer it to the amber vial. Perform this step quickly to minimize exposure to light and air.
-
Solvent Addition: Add the calculated volume of anhydrous THF to the vial.
-
Inert Gas Purge (Optional): Gently flush the headspace of the vial with Argon or Nitrogen gas before capping. This displaces oxygen and extends the stability of the solution.
-
Dissolution: Cap the vial tightly and vortex for 30 seconds. If any solid particles remain, place the vial in a room temperature bath sonicator and sonicate in short bursts (1-2 minutes at a time) until the solid is fully dissolved.
-
Causality: Sonication provides energy to break up crystal lattice forces and accelerate dissolution. However, prolonged sonication can generate heat, potentially degrading the compound. Short bursts manage this risk.
-
-
Quality Control Check: Hold the vial against a light source to ensure no visible particulates remain. The solution should be clear.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store at -20°C, protected from light.
Solubility Summary Table
| Solvent | Type | Suitability for Stock | Notes |
| Tetrahydrofuran (THF) | Aprotic, Nonpolar | Excellent | Recommended primary choice for optode fabrication. Use anhydrous grade. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Excellent | Good alternative to THF; higher volatility. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Good | Best choice for biological applications requiring subsequent aqueous dilution.[3] |
| Ethanol (EtOH) | Protic, Polar | Fair to Poor | May require heating/sonication; high risk of precipitation in buffers.[3] |
| Aqueous Buffers (e.g., PBS) | Protic, Aqueous | Insoluble | Direct dissolution is not feasible.[3] |
Visual Workflow and Logic Diagrams
Diagram 1: Stock Solution Preparation Workflow
This diagram outlines the key steps and decision points for reliably dissolving this compound.
Caption: Workflow for preparing this compound stock solution.
Troubleshooting Guide
Problem 1: The compound is not dissolving, even after vortexing and sonication.
-
Question: Is your solvent of sufficient purity and appropriate for the compound?
-
Logic & Solution: this compound is highly lipophilic. Ensure you are using a recommended solvent like THF, DCM, or DMSO. The presence of water in the solvent (e.g., from using a non-anhydrous grade or improper storage) can drastically reduce solubility. Try using a fresh, sealed bottle of anhydrous solvent.
-
-
Question: Could the compound have degraded?
-
Logic & Solution: While stable when stored correctly, improper storage (exposure to light, moisture) could lead to degradation into less soluble products. If using fresh solvent doesn't work, the issue may be with the solid material itself. Contact your supplier for a certificate of analysis for the specific lot.
-
Problem 2: The compound dissolved initially but a precipitate formed later, especially after storage or dilution.
-
Question: Was the stock solution stored properly?
-
Logic & Solution: Precipitation upon storage at -20°C can occur if the concentration is too high and exceeds the solubility limit at that temperature. If this happens, warm the vial to room temperature and sonicate briefly to redissolve before use. Consider preparing a slightly more dilute stock solution for long-term storage.
-
-
Question: Did the precipitate form after dilution into an aqueous buffer?
-
Logic & Solution: This is a common issue when diluting a stock made in an organic solvent (especially THF or DCM) into an aqueous medium. This compound is not water-soluble.[3] To mitigate this, use a DMSO stock and add it to the vigorously stirring buffer dropwise. Even then, the final concentration of the chromoionophore must be very low to remain in solution.
-
Problem 3: My experimental results are inconsistent between batches of stock solution.
-
Question: Are you accounting for solvent evaporation?
-
Logic & Solution: Volatile solvents like THF and DCM can evaporate over time, even from capped vials, leading to an effective increase in the stock concentration. This is a frequent source of error. Always cap vials tightly, use fresh solutions for critical experiments, and minimize the time the stock vial is open. Preparing single-use aliquots is the best practice to ensure concentration consistency.
-
-
Question: Are you using the same grade of solvent each time?
-
Logic & Solution: Different grades of solvents can have different levels of impurities (water, acids, stabilizers) that can affect the performance and stability of the chromoionophore. Standardize on a specific high-purity, anhydrous grade solvent from a reliable manufacturer for all experiments.
-
Diagram 2: Troubleshooting Dissolution Issues
This decision tree helps diagnose and solve common problems encountered during dissolution.
Caption: Decision tree for troubleshooting dissolution problems.
References
-
MDPI. "Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction." International Journal of Molecular Sciences, 2024. [Link]
-
MDPI Preprints. "Synthesis, Photophysics, and Potential Antifungal Activity of Benzo[a]phenoxazines." 2024. [Link]
Sources
Validation & Comparative
A Tale of Two Molecules: Fura-2's Reign in Live-Cell Calcium Imaging and the Specialized Role of Chromoionophore II
A Senior Application Scientist's Guide to Selecting the Right Tool for Calcium Measurement
For researchers, scientists, and drug development professionals navigating the intricate world of cellular signaling, the precise measurement of intracellular calcium ([Ca²⁺]i) is paramount. Calcium ions are ubiquitous second messengers, orchestrating a symphony of cellular processes from neurotransmission to apoptosis[1]. The tools we choose to observe these fleeting signals dictate the accuracy and biological relevance of our findings. This guide provides an in-depth comparison of two molecules often associated with calcium measurement: the celebrated fluorescent indicator, Fura-2, and the specialized optode component, Chromoionophore II. While both interact with calcium, their applications and mechanisms are worlds apart. Here, we will dissect why Fura-2 has remained a gold standard for live-cell intracellular calcium imaging for decades, and why this compound, despite its name, is not a suitable candidate for this purpose.
The Dynamic World of Intracellular Calcium Imaging: What Makes an Ideal Indicator?
Before delving into a direct comparison, it is crucial to understand the demands of measuring [Ca²⁺]i in living cells. The concentration of free calcium in the cytosol is tightly regulated, typically maintained at a resting level of around 100 nM and rising to the micromolar range upon stimulation[1]. An ideal fluorescent indicator for this dynamic environment should possess several key characteristics:
-
High Specificity and Affinity: The indicator must selectively bind to Ca²⁺ over other abundant cations like Mg²⁺. Its binding affinity, represented by the dissociation constant (Kd), should be within the physiological range of [Ca²⁺]i changes to ensure a sensitive response[2].
-
Significant Spectral Response: Calcium binding should induce a robust and easily detectable change in the indicator's fluorescent properties.
-
Cell Permeability and Retention: For ease of use, the indicator should be available in a form that can cross the cell membrane and, once inside, be trapped to prevent leakage during the experiment.
-
Low Phototoxicity and Cellular Perturbation: The indicator and the light required for its excitation should cause minimal damage to the cells and should not significantly buffer intracellular calcium, which could alter the very signals being measured[3].
Fura-2: The Ratiometric Workhorse of Intracellular Calcium Imaging
Developed by Roger Tsien and colleagues in 1985, Fura-2 revolutionized the study of calcium signaling[4][5][6]. It is a ratiometric fluorescent dye, a feature that underpins its enduring popularity and reliability[5][6].
Mechanism of Action: The Power of the Ratio
Fura-2's brilliance lies in its dual-excitation ratiometric properties. Upon binding to calcium, its peak excitation wavelength shifts from approximately 380 nm (calcium-free) to 340 nm (calcium-bound), while its emission maximum remains constant at around 510 nm[2][6]. By alternately exciting the Fura-2-loaded cells at 340 nm and 380 nm and measuring the resulting fluorescence intensity at 510 nm, a ratio of the two emission signals (F340/F380) can be calculated. This ratio is directly proportional to the intracellular calcium concentration[6].
The key advantage of ratiometric measurement is its ability to correct for experimental variables that can plague single-wavelength indicators. Factors such as uneven dye loading between cells, variations in cell thickness, photobleaching, and dye leakage are effectively canceled out, leading to more accurate and reproducible quantitative data[2][3][5].
Diagram: Fura-2 Calcium Binding and Ratiometric Detection
Caption: Fura-2's ratiometric response to calcium binding.
This compound: A Specialist for Ion-Selective Optodes
In contrast to Fura-2's role as a dynamic intracellular probe, this compound (also known as ETH 2439) is a component used in the fabrication of ion-selective optodes[7]. These are sensing devices that measure the concentration of a specific ion in a sample by translating an ion-binding event into an optical signal.
Mechanism of Action: A Different Kind of Sensing
This compound is a lipophilic, neutral ionophore that is incorporated into a polymeric membrane along with a specific ionophore, for instance, a calcium ionophore[7]. Its function is not to directly and reversibly bind intracellular calcium in the cytosol of a living cell. Instead, within the specialized environment of the optode membrane, it responds to the changes in ion concentration and charge distribution brought about by the selective binding of calcium to the calcium ionophore. This response is typically a change in its absorbance or fluorescence spectrum, which is then measured to determine the calcium concentration in the sample being tested.
Therefore, this compound is designed to function in a static, artificial membrane environment and is not intended for use in the aqueous, complex milieu of the cell cytoplasm. It is not readily cell-permeable in a way that would allow for controlled loading into live cells.
Head-to-Head Comparison: Why the Right Tool Matters
The following table summarizes the key differences between Fura-2 and this compound, highlighting their distinct applications and properties.
| Feature | Fura-2 | This compound |
| Primary Application | Dynamic, quantitative imaging of intracellular Ca²⁺ in live cells. | Component of ion-selective optode membranes for in vitro Ca²⁺ sensing.[7] |
| Mechanism of Action | Ratiometric fluorescence intensity change upon direct Ca²⁺ binding.[2][6] | Optical response to ion-exchange equilibrium within a polymeric membrane. |
| Cell Permeability | Available as a cell-permeant acetoxymethyl (AM) ester for easy loading.[8][9] | Not designed for cell permeability; used in artificial membranes. |
| Measurement Type | Real-time, dynamic measurements of [Ca²⁺]i changes. | Typically static or endpoint measurements of Ca²⁺ activity in a sample. |
| Environment | Aqueous cytoplasm of living cells. | Lipophilic, polymeric membrane. |
| Spectral Properties | Dual excitation (340/380 nm), single emission (~510 nm).[2][6] | Absorbance/fluorescence changes dependent on the specific optode formulation. |
| Data Output | Ratio of fluorescence intensities (F340/F380) for quantitative analysis.[6] | Change in absorbance or fluorescence intensity. |
Experimental Protocols: A Glimpse into the Practical Differences
The stark contrast in their applications is most evident in their respective experimental protocols.
Experimental Protocol: Intracellular Calcium Imaging with Fura-2 AM
This protocol provides a generalized workflow for loading adherent cells with Fura-2 AM and measuring intracellular calcium changes.
Diagram: Fura-2 AM Loading and Imaging Workflow
Caption: A typical workflow for intracellular calcium imaging using Fura-2 AM.
Step-by-Step Methodology:
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
-
Reagent Preparation: Prepare a stock solution of Fura-2 AM in anhydrous DMSO. On the day of the experiment, dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to a final working concentration (typically 2-5 µM).
-
Dye Loading: Remove the culture medium from the cells and replace it with the Fura-2 AM loading solution. Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, gently wash the cells two to three times with fresh physiological buffer to remove any extracellular Fura-2 AM.
-
De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes at 37°C. This allows intracellular esterases to cleave the AM group, trapping the active Fura-2 in the cytoplasm.
-
Imaging: Mount the dish or coverslip on a fluorescence microscope equipped with a light source capable of rapidly switching between 340 nm and 380 nm excitation, and a detector (e.g., a CCD or sCMOS camera) with a filter for ~510 nm emission.
-
Data Acquisition: Acquire a baseline recording of the 340 nm and 380 nm fluorescence. Then, apply the experimental stimulus (e.g., a drug, agonist, or electrical stimulation) and continue recording the fluorescence changes over time.
-
Analysis: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation. This ratio can then be used to determine the relative or absolute intracellular calcium concentration after proper calibration.
The experimental protocol for this compound would involve the complex fabrication of an optode membrane and is not applicable to live-cell imaging.
Conclusion: Choosing the Right Tool for the Job
In the realm of intracellular calcium measurement, the choice between this compound and Fura-2 is not a matter of preference but of fundamental application. Fura-2 is a meticulously designed and validated tool for the dynamic, quantitative imaging of intracellular calcium in living cells. Its ratiometric nature provides a robust and reliable method to study the intricate spatiotemporal patterns of calcium signaling.
This compound, on the other hand, is a specialized chemical for a different scientific purpose: the construction of ion-selective optodes. Its properties are optimized for performance within a synthetic membrane, not the complex environment of a living cell.
For researchers and drug development professionals aiming to unravel the complexities of calcium signaling within cells, Fura-2 and its modern derivatives remain indispensable tools. Understanding the distinct roles and mechanisms of these and other available chemical probes is the first and most critical step toward generating high-quality, biologically meaningful data.
References
- Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440–3450.
-
Aurora Analytics. (n.d.). Calcium Ionophore II. Retrieved from [Link]
- Bootman, M. D., et al. (2013). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 54(4), 231-241.
-
FluoroFinder. (2022, April 19). Newsletter: Fluorescent Probes for Intracellular Calcium Measurement. Retrieved from [Link]
-
Merck Millipore. (n.d.). Live Cell Calcium Indicators. Retrieved from [Link]
-
SciMedia. (n.d.). Types and Applications of Calcium Indicators for Calcium Imaging. Retrieved from [Link]
- Paredes, R. M., et al. (2008).
-
Andor - Oxford Instruments. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]
-
MDPI. (2021, November 24). Calcium Indicators with Fluorescence Lifetime-Based Signal Readout: A Structure–Function Study. Retrieved from [Link]
-
iGEM 2011. (n.d.). Team:Penn/results/fura-2-calcium-imaging. Retrieved from [Link]
-
Wikipedia. (n.d.). Fura-2. Retrieved from [Link]
Sources
- 1. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 2. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 3. Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. A new generation of Ca2+ indicators with greatly improved fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fura-2 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Fura-2 - Wikipedia [en.wikipedia.org]
- 7. This compound Selectophore® 136499-31-5 [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. scimedia.com [scimedia.com]
A Senior Application Scientist's Guide to the Validation of Chromoionophore II for Detecting Low Calcium Concentrations
Introduction: The Criticality of Low Calcium Concentration Measurement
In the landscape of cellular physiology and drug development, calcium ions (Ca²⁺) are ubiquitous and vital second messengers. The precise regulation of intracellular Ca²⁺ concentrations, often maintained at nanomolar levels at rest, is fundamental to a vast array of signaling pathways, including neurotransmission, muscle contraction, and gene expression. Consequently, the ability to accurately detect and quantify low, physiologically relevant calcium concentrations is paramount for researchers seeking to unravel complex biological processes and assess the efficacy and safety of novel therapeutic agents.
This guide provides an in-depth technical comparison of various methodologies for low calcium detection, with a specific focus on the validation of Chromoionophore II-based optical sensor technology . Unlike traditional soluble dyes, this compound (also known as ETH 2439) is a key component in the fabrication of optical sensors, or "optodes". This guide will objectively compare the performance of this technology with established alternatives such as fluorescent indicators, ion-selective electrodes (ISEs), and atomic absorption spectroscopy (AAS), supported by experimental principles and data from peer-reviewed literature. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and validate the most appropriate method for their specific experimental needs.
This compound-Based Optical Sensors: A Mechanistic Deep Dive
This compound is not used as a simple reagent in an aqueous solution. Instead, it is a critical component of a sophisticated sensing membrane that translates ion binding into an optical signal. The technology relies on a cooperative, ion-exchange mechanism.
Core Components of the Sensing Membrane:
-
Polymer Matrix: A hydrophobic polymer, typically poly(vinyl chloride) (PVC), which forms the solid support for the other components.
-
Plasticizer: An organic liquid (e.g., o-nitrophenyl octyl ether, o-NPOE) that dissolves the active components and ensures the mobility of ions within the membrane.
-
Ionophore: A molecule that selectively binds the target ion. For calcium, a highly selective ionophore such as Calcium Ionophore I (ETH 1001) or N,N,N′,N′-Tetra[cyclohexyl]diglycolic acid diamide (ETH 129) is co-immobilized in the membrane[1][2].
-
Chromoionophore: This is the role of this compound (ETH 2439). It is a lipophilic, pH-sensitive dye (a chromophore that is also an ionophore for H⁺) that acts as the signal transducer[1].
Principle of Operation
The detection mechanism is an elegant example of competitive binding and ion exchange at the interface between the aqueous sample and the organic sensor membrane[3][4][5].
-
Initial State: In the absence of high concentrations of external Ca²⁺, the this compound molecule is protonated, giving the membrane a specific color or absorbance spectrum.
-
Ion Exchange: When the sensor is exposed to a sample containing Ca²⁺, the highly selective calcium ionophore within the membrane binds to the Ca²⁺ ions.
-
Charge Neutrality and Signal Transduction: To maintain charge neutrality within the hydrophobic membrane, for every Ca²⁺ ion that enters, two H⁺ ions must be released. These H⁺ ions are released from the this compound molecule.
-
Optical Signal: The deprotonation of this compound induces a significant shift in its electronic structure, resulting in a measurable change in its absorbance spectrum (i.e., a color change)[6]. This change in absorbance is proportional to the concentration of Ca²⁺ in the sample.
Caption: Ion-exchange mechanism in a this compound-based sensor.
Comparative Analysis of Low Calcium Detection Technologies
The selection of an appropriate assay for low calcium concentrations depends on factors such as the required sensitivity, the sample matrix, throughput needs, and available instrumentation. Below is a comparison of the this compound optical sensor technology with leading alternatives.
| Feature | This compound Optical Sensor | Fluorescent Indicators (e.g., Fura-2) | Calcium Ion-Selective Electrode (ISE) | Atomic Absorption Spectroscopy (AAS) |
| Principle | Colorimetric (Absorbance Change) via Ion-Exchange in a Membrane[3][4][5]. | Fluorescence Intensity/Ratio Change upon Ca²⁺ Binding in Solution[7]. | Potentiometric Measurement of Ca²⁺ Activity[8]. | Absorption of Light by Free Atoms in a Flame/Furnace[9]. |
| Typical Detection Limit | ~1 µM (for similar optode systems)[4]. | ~1-10 nM (High-affinity dyes)[10]. | Can be extremely low; down to 10⁻⁸.⁸ M (~1.6 nM) with specific ionophores[11]. | ~0.01 mg/L (10 ppb or ~250 nM)[12]. |
| Dynamic Range | Typically 4-5 orders of magnitude[6]. | Dependent on Kd; high-affinity dyes saturate above ~1 µM. | Wide, typically 6-7 orders of magnitude. | Typically 2-3 orders of magnitude (linear range)[12]. |
| Selectivity | High; determined by the co-immobilized ionophore (e.g., high selectivity over Mg²⁺, Na⁺, K⁺)[2][4]. | Good, but can have some cross-reactivity with other divalent cations like Mg²⁺ and Zn²⁺[5]. | Very high; determined by the ionophore in the electrode membrane. | Absolute elemental specificity. |
| Response Time | Seconds to minutes, can be slower at very low concentrations[6][9]. | Milliseconds to seconds (very fast)[7]. | Seconds to a few minutes. | Minutes per sample (instrument setup and measurement). |
| pH Dependence | Highly dependent; operates within a specific pH window based on the chromoionophore's pKa[4]. | Most indicators are pH-sensitive, affecting their Kd and fluorescence[5]. | Generally operates within a wide pH range (e.g., pH 3-10)[13]. | pH can affect sample nebulization and matrix effects[12]. |
| Instrumentation | Spectrophotometer, Plate Reader, or dedicated optical sensor reader. | Fluorescence Microscope, Plate Reader, or Fluorometer. | Ion Meter or High-Impedance Voltmeter. | Atomic Absorption Spectrophotometer. |
| Key Advantages | Reusable sensor, potential for miniaturization, no need for genetic modification[14]. | High sensitivity, excellent spatiotemporal resolution for live-cell imaging, ratiometric measurements reduce artifacts. | Direct measurement of ion activity, very low detection limits, wide dynamic range, portable field units available. | Gold standard for elemental analysis, extremely high specificity, robust and well-established[8]. |
| Key Disadvantages | Slower response time, pH dependency, requires fabrication of the sensor membrane[6]. | Phototoxicity and photobleaching, dye compartmentalization and leakage in cells, potential for Ca²⁺ buffering[15]. | Sensitive to temperature, potential for membrane fouling, requires frequent calibration. | Destructive to the sample, requires sample digestion, matrix interferences, expensive instrumentation, not for live-cell analysis. |
Experimental Protocols
Protocol 1: Fabrication of a this compound-Based Optical Sensing Membrane
This protocol describes a general method for preparing a calcium-sensitive optode membrane. The exact component ratios may need optimization for specific applications.
Materials:
-
This compound (ETH 2439)[1]
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) as an ionic additive
-
Poly(vinyl chloride) (PVC), high molecular weight
-
o-Nitrophenyl octyl ether (o-NPOE) as a plasticizer
-
Tetrahydrofuran (THF), inhibitor-free
-
Glass slides or other suitable transparent support
Procedure:
-
Prepare the Membrane Cocktail: In a clean glass vial, dissolve all components in THF to create a homogenous solution. A typical composition might be (w/w): 1% this compound, 1% Calcium Ionophore, 0.5% KTpClPB, 30-33% PVC, and 65-68% o-NPOE.
-
Casting the Membrane: Carefully pipette a defined volume of the cocktail onto a clean glass slide. Allow the THF to evaporate slowly in a dust-free environment (e.g., a covered petri dish) for at least 24 hours.
-
Conditioning: Once the transparent membrane has formed, condition it by immersing it in a buffer solution (e.g., Tris-HCl) at the desired pH for several hours before use. This ensures the membrane is equilibrated.
Caption: Workflow for fabricating a this compound optical sensor.
Protocol 2: Validation of the this compound Optical Sensor
This protocol outlines the steps to characterize the performance of the fabricated sensor for low calcium concentrations.
Materials:
-
Fabricated Ca²⁺ optical sensor
-
Calcium standard solutions (e.g., from 10⁻⁸ M to 10⁻³ M) in a buffered solution at a constant pH and ionic strength.
-
Interfering ion solutions (e.g., MgCl₂, NaCl, KCl)
-
Spectrophotometer or 96-well plate reader
Procedure:
-
Generate Calibration Curve:
-
Place the conditioned sensor in a cuvette or the well of a microplate.
-
Sequentially add calcium standards, starting from the lowest concentration.
-
Allow the signal to stabilize at each concentration and record the full absorbance spectrum or the absorbance at the peak wavelengths for the protonated and deprotonated forms of this compound[10].
-
Plot the ratio of absorbances (or the absorbance at a single wavelength) against the logarithm of the calcium concentration.
-
-
Determine Limit of Detection (LOD):
-
The LOD is typically calculated as the calcium concentration that produces a signal three times the standard deviation of the baseline (blank) signal.
-
-
Assess Selectivity:
-
Use the separate solution method (SSM) or fixed interference method (FIM) to determine the sensor's selectivity for Ca²⁺ over other ions like Mg²⁺, Na⁺, and K⁺.
-
For SSM, generate a separate calibration curve for the primary ion (Ca²⁺) and the interfering ion. The selectivity coefficient can be calculated from the intersection of the extrapolated linear portions of these curves.
-
-
Determine Response Time:
-
Measure the time required to reach 90% of the final stable signal when the sensor is moved from a solution of low Ca²⁺ concentration to one of high concentration.
-
Decision Framework: Selecting the Optimal Calcium Detection Method
Choosing the right technology is crucial for experimental success. This decision tree provides a logical framework for navigating the options.
Caption: Decision tree for selecting a calcium detection method.
Conclusion
This compound is a powerful tool not as a standalone reagent, but as an integral component of reusable, selective optical sensors for calcium. The validation of this technology demonstrates its utility for applications where direct measurement in aqueous solutions is required without the phototoxicity concerns of fluorescent dyes or the destructive nature of atomic absorption spectroscopy. While fluorescent indicators like Fura-2 remain the gold standard for high-resolution live-cell imaging of nanomolar Ca²⁺ changes, and ISEs offer unparalleled sensitivity for measuring ion activity, this compound-based optodes present a compelling alternative for applications requiring robust, reusable, and miniaturizable sensors. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, is essential for any researcher aiming to generate high-quality, reliable data on low calcium concentrations.
References
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Ion-selective electrode for measuring low Ca2+ concentrations in the presence of high K+, Na+ and Mg2+ background . PubMed. [Link]
-
Colorimetric Calcium Probe with Comparison to an Ion-Selective Optode . ACS Omega. [Link]
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Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors . ResearchGate. [Link]
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Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications . MDPI. [Link]
-
The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications . PubMed. [Link]
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A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells . Cell Calcium. [Link]
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Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions . NIH. [Link]
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Advances and trends in ionophore-based chemical sensors . ResearchGate. [Link]
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INVESTIGATION OF SENSOR CHARACTERISTICS OF SOME CHROMOIONOPHORE STRUCTURES IN POLYMER AND SOL-GEL MATRICES . AVESİS. [Link]
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Fabrication of micrometer and submicrometer-sized ion-selective optodes via a solvent displacement process . PubMed. [Link]
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Colorimetric Calcium Probe with Comparison to an Ion-Selective Optode . ACS Publications. [Link]
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Technical Specifications for the Calcium Ion-Selective Electrode . nico2000.net. [Link]
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Calcium, atomic absorption spectrometric, direct . U.S. Geological Survey. [Link]
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Recent improvements to the selectivity of extraction-based optical ion sensors . PubMed Central. [Link]
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The Nervous System Relevance of the Calcium Sensing Receptor in Health and Disease . MDPI. [Link]
-
Calcium-Sensing Receptor: A Molecular Perspective . Oxford Academic. [Link]
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Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores . NIH. [Link]
-
Dual ion selective fluorescence sensor with potential applications in sample monitoring and membrane sensing . Maynooth University Research Archive Library. [Link]
-
Calcium-sensing receptor 20 years later . PubMed Central. [Link]
-
Colorimetric Calcium Probe with Comparison to an Ion-Selective Optode . ResearchGate. [Link]
-
Selective ion sensing demonstrated with calcium ionophore II on an hBN... . ResearchGate. [Link]
-
Ionophore-based ion-selective electrodes: signal transduction and amplification from potentiometry . RSC Publishing. [Link]
-
How Does Calcium Imaging Work | Calcium Indicators . Andor - Oxford Instruments. [Link]
- Chromoionophore and method of determining calcium ions.
-
Competitive binding of Mg2+, Ca2+, Na+, and K+ ions to DNA in oriented DNA fibers: experimental and Monte Carlo simulation results . PubMed. [Link]
-
Complexation Behavior and Clinical Assessment of Isomeric Calcium Ionophores of ETH 1001 in Polymeric Ion-Selective Membranes . PubMed. [Link]
-
Determination of Calcium in Serum Samples by AAS Using a Fuel Lean Flame . Agilent. [Link]
-
Magnesium ion selective two-photon fluorescent probe based on a benzo[h]chromene derivative for in vivo imaging . PubMed. [Link]
-
Fura-2 measurement of cytosolic free Ca2+ in monolayers and suspensions of various types of animal cells . PubMed. [Link]
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- 1. 生色离子载体 II Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Colorimetric Calcium Probe with Comparison to an Ion-Selective Optode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complexation Behavior and Clinical Assessment of Isomeric Calcium Ionophores of ETH 1001 in Polymeric Ion-Selective Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optical sensor for calcium: Performance, structure, and reactivity of calcichrome immobilized at an anionic polymer film (Journal Article) | OSTI.GOV [osti.gov]
- 10. Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a specific and highly sensitive optical chemical sensor for determination of Hg(II) based on a new synthesized ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Evaluation of the performance of sensors based on optical imaging of a chemically sensitive layer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Divalent Cation Selectivity: Assessing Chromoionophore II-Based Optical Sensors
For researchers, scientists, and professionals in drug development, the precise measurement of specific ion concentrations is a frequent and critical task. Optical sensors, or optodes, based on ionophores have become indispensable tools for this purpose, offering high sensitivity and selectivity. Chromoionophore II (ETH 2439) is a widely used component in such sensors, particularly for the detection of divalent cations like calcium (Ca²⁺). However, a nuanced understanding of its performance, especially concerning its cross-reactivity with other physiologically and industrially relevant divalent cations, is paramount for accurate and reliable measurements.
This guide provides an in-depth comparison of the cross-reactivity profiles of optical sensing systems utilizing this compound. It is crucial to understand that this compound is a pH-sensitive dye that acts as a signal transducer. The primary selectivity of the sensor is dictated by the main ionophore with which it is paired. Therefore, this guide will focus on the performance of sensing membranes where this compound is combined with highly selective calcium ionophores, and compare their performance against other established calcium ionophores. We will delve into the experimental methodologies for assessing this cross-reactivity, present comparative data, and provide the rationale behind experimental choices to empower researchers to make informed decisions for their specific applications.
The Principle of Ionophore-Based Optical Sensors
Ionophore-based optical sensors are typically composed of a polymeric membrane containing an ionophore, a chromoionophore, and ionic additives. The ionophore is a lipophilic molecule that selectively binds the target ion. The chromoionophore is a dye whose absorbance or fluorescence spectrum changes with the binding of the target ion to the ionophore. This change is what is measured to quantify the ion concentration.
The fundamental mechanism of these sensors relies on a competitive binding equilibrium at the sample-membrane interface. The target cation (M²⁺) in the sample is selectively bound by the ionophore (L) within the membrane. This complexation event displaces a proton (H⁺) from the chromoionophore (Chr), leading to a change in its optical properties. The overall reaction can be simplified as:
M²⁺ (sample) + 2L (membrane) + 2Chr-H⁺ (membrane) ⇌ [ML₂]²⁺ (membrane) + 2Chr (membrane) + 2H⁺ (sample)
This equilibrium demonstrates that the sensor's response is dependent on the activity of both the target cation and hydrogen ions (pH). It also underscores that the selectivity of the sensor is primarily governed by the affinity of the ionophore for the target cation over other potentially interfering cations.
Assessing Cross-Reactivity: The Concept of Selectivity Coefficient
The performance of an ion-selective sensor in the presence of interfering ions is quantified by the potentiometric selectivity coefficient, KpotCa,M. This coefficient provides a measure of how much more selective the sensor is for the primary ion (in this case, Ca²⁺) compared to an interfering ion (M²⁺). The Nikolsky-Eisenman equation is a fundamental relationship that describes the potential of an ion-selective electrode in a solution containing both the primary ion and an interfering ion[1]:
E = constant + (RT/zCaF) * ln[aCa + KpotCa,M * (aM)zCa/zM]
Where:
-
E is the measured potential
-
R is the ideal gas constant
-
T is the temperature in Kelvin
-
zCa and zM are the charges of the primary and interfering ions, respectively
-
F is the Faraday constant
-
aCa and aM are the activities of the primary and interfering ions, respectively
-
KpotCa,M is the potentiometric selectivity coefficient
A smaller value of KpotCa,M indicates a higher selectivity for the primary ion over the interfering ion. For optical sensors, analogous principles apply, where the optical response is related to the activities of the ions. The selectivity is often expressed as the logarithm of the selectivity coefficient (log KpotCa,M). A more negative value of log KpotCa,M signifies greater selectivity for Ca²⁺.
Experimental Workflow for Determining Selectivity Coefficients
The determination of selectivity coefficients is a critical step in characterizing any new ion-selective sensor. The International Union of Pure and Applied Chemistry (IUPAC) recommends several methods, with the Fixed Interference Method (FIM) and the Separate Solution Method (SSM) being the most common for potentiometric sensors. These principles are adapted for optical sensors by measuring the optical response instead of potential.
Experimental Protocol: Fixed Interference Method (FIM)
The FIM is a robust method for determining selectivity coefficients. It involves measuring the sensor's response to varying concentrations of the primary ion in the presence of a constant, fixed concentration of the interfering ion.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare the optical sensing membrane by dissolving the polymer (e.g., PVC), a plasticizer (e.g., o-NPOE), the chosen calcium ionophore, this compound, and an ionic additive in a suitable solvent like tetrahydrofuran (THF). Cast the solution onto a clean glass plate and allow the solvent to evaporate, forming a thin, uniform membrane.
-
Sensor Assembly: Mount the membrane at the tip of a fiber optic probe or in a cuvette, ensuring it is in contact with the sample solution.
-
Preparation of Solutions:
-
Prepare a series of standard solutions of the primary ion (e.g., CaCl₂) with varying concentrations.
-
Prepare a solution of the interfering ion (e.g., MgCl₂) at a fixed concentration.
-
Prepare a series of mixed solutions, each containing the fixed concentration of the interfering ion and one of the varying concentrations of the primary ion.
-
-
Measurement:
-
Record the optical response (absorbance or fluorescence) of the sensor in each of the mixed solutions.
-
Plot the optical response as a function of the logarithm of the primary ion activity.
-
-
Calculation of Selectivity Coefficient: The selectivity coefficient is calculated from the intersection of the two linear portions of the response curve: the portion where the response is dependent on the primary ion and the portion where the response is constant due to the fixed concentration of the interfering ion.
Caption: Workflow for the Fixed Interference Method (FIM).
Comparative Analysis of Divalent Cation Cross-Reactivity
The selectivity of an optical sensor utilizing this compound is fundamentally determined by the choice of the primary calcium ionophore. Below is a comparative analysis of the selectivity profiles of several widely used calcium ionophores. The data is presented as the logarithm of the potentiometric selectivity coefficient (log KpotCa,M), where a more negative value indicates a higher preference for Ca²⁺ over the interfering ion (M²⁺).
Table 1: Selectivity Coefficients (log KpotCa,M) of Calcium-Selective Ionophores for Divalent Cations
| Interfering Ion (M²⁺) | Calcium Ionophore I (ETH 1001) | Calcium Ionophore II (ETH 129) | Calcium Ionophore IV (ETH 5234) |
| Mg²⁺ | -5.1 | -4.9 | -4.4 |
| Ba²⁺ | Data not available | Data not available | Data not available |
| Sr²⁺ | Data not available | Zn²⁺ ≈ Sr²⁺ (Qualitative)[1][2] | Data not available |
| Mn²⁺ | Data not available | Co²⁺ ≈ Ni²⁺ ≈ Mn²⁺ (Qualitative)[1][2] | Data not available |
| Fe²⁺ | Data not available | Data not available | Data not available |
| Co²⁺ | Data not available | Co²⁺ ≈ Ni²⁺ ≈ Mn²⁺ (Qualitative)[1][2] | Data not available |
| Ni²⁺ | Data not available | Co²⁺ ≈ Ni²⁺ ≈ Mn²⁺ (Qualitative)[1][2] | Data not available |
| Cu²⁺ | Data not available | Data not available | Data not available |
| Zn²⁺ | Data not available | Zn²⁺ ≈ Sr²⁺ (Qualitative)[1][2] | Data not available |
| Cd²⁺ | Data not available | Data not available | Data not available |
Note: The qualitative data for Calcium Ionophore II (ETH 129) indicates the relative transport activity of the ions.
Table 2: Selectivity Coefficients (log KpotCa,M) of Calcium-Selective Ionophores for Monovalent Cations
| Interfering Ion (M⁺) | Calcium Ionophore I (ETH 1001) | Calcium Ionophore II (ETH 129) | Calcium Ionophore IV (ETH 5234) |
| Na⁺ | -5.0 | -5.0 | -6.0 |
| K⁺ | -5.0 | -5.0 | -8.0 |
| Li⁺ | Data not available | Data not available | -6.0 |
Analysis of Selectivity Profiles
From the available data, several key insights can be drawn:
-
High Selectivity against Alkali and Alkaline Earth Metals: All the compared ionophores exhibit excellent selectivity for Ca²⁺ over common monovalent cations like Na⁺ and K⁺, as indicated by the highly negative log KpotCa,M values. Similarly, the selectivity against Mg²⁺ is also very high. This is a critical feature for applications in biological samples where Na⁺, K⁺, and Mg²⁺ are present in high concentrations.
-
Calcium Ionophore IV (ETH 5234): This ionophore demonstrates exceptionally high selectivity against K⁺ (log KpotCa,K = -8.0), making it a superior choice for intracellular calcium measurements where high potassium concentrations are a major concern.
-
Data Gaps and Experimental Considerations: The lack of a comprehensive, standardized dataset for all interfering divalent cations across all ionophores highlights the importance of in-house validation. Researchers should be aware that selectivity coefficients can be influenced by the membrane composition (plasticizer, additives) and the experimental method used (FIM vs. SSM). Therefore, for applications where trace levels of specific interfering divalent cations are expected, it is advisable to determine the selectivity coefficients under the specific experimental conditions to be used.
Causality of Ionophore Selectivity
The selectivity of a neutral carrier ionophore is a result of a complex interplay of factors related to the thermodynamics of ion binding and the kinetics of ion transport. Key determinants include:
-
Cavity Size and Shape: The ionophore's three-dimensional structure creates a binding cavity. The size and rigidity of this cavity play a crucial role in determining which ion can be accommodated. An optimal fit between the ionic radius of the cation and the cavity size leads to stronger binding and higher selectivity.
-
Coordination Chemistry: The ionophore possesses ligand atoms (typically oxygen or nitrogen) that coordinate with the cation. The nature, number, and spatial arrangement of these ligand atoms dictate the strength and geometry of the coordination bonds. Divalent cations have specific coordination preferences that a well-designed ionophore will match.
-
Lipophilicity: The overall lipophilicity of the ionophore-cation complex influences its ability to partition into and diffuse across the lipophilic sensor membrane.
Conclusion and Recommendations
This compound is a valuable tool for the development of optical sensors for divalent cations. However, its performance is intrinsically linked to the selectivity of the primary ionophore it is paired with. For applications requiring high selectivity for calcium, particularly in complex biological or environmental samples, a careful consideration of the potential interfering ions is essential.
Based on the available data, optical sensing systems combining this compound with Calcium Ionophore IV (ETH 5234) would offer the highest selectivity against common monovalent cations and magnesium. For applications where interference from other divalent cations like zinc or strontium is a concern, Calcium Ionophore II (ETH 129) provides a good alternative with a well-characterized, albeit qualitative, selectivity profile against these ions.
Ultimately, for critical applications, it is strongly recommended that researchers perform their own cross-reactivity assessments using the Fixed Interference Method under their specific experimental conditions. This ensures the highest level of accuracy and confidence in the obtained measurements. This guide provides the foundational knowledge and a starting point for the rational selection and validation of this compound-based optical sensing systems for divalent cations.
References
- Nikolsky, B. P., & Eisenman, G. (Eds.). (1967). Glass Electrodes for Hydrogen and Other Cations: Principles and Practice. Marcel Dekker.
-
Wang, E., Erdahl, W. L., Hamidinia, S. A., Chapman, C. J., Taylor, R. W., & Pfeiffer, D. R. (2001). Transport properties of the calcium ionophore ETH-129. Biophysical Journal, 81(6), 3275–3284. [Link]
Sources
A Head-to-Head Battle of H⁺ Indicators: Chromoionophore II vs. ETH 5294 in Ion-Selective Optodes
In the realm of optical ion sensing, the choice of a chromoionophore is paramount to the performance of an ion-selective optode (ISO). These lipophilic pH indicators are the heart of the signal transduction mechanism, translating the selective binding of an ionophore to its target ion into a measurable optical signal. Among the plethora of available chromoionophores, Chromoionophore II (ETH 2439) and Chromoionophore I (ETH 5294) have emerged as two of the most robust and widely utilized options. This guide provides an in-depth performance comparison of these two stalwarts, offering researchers, scientists, and drug development professionals the critical data and experimental insights needed to select the optimal candidate for their specific application.
Compound Profiles: Structure and Intrinsic Properties
The performance of a chromoionophore is intrinsically linked to its molecular structure, which dictates its spectral properties and, most importantly, its acidity constant (pKa).
This compound (ETH 2439) , with the chemical name 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine, is a phenoxazine derivative.[1] Its structure is characterized by a large, lipophilic side chain, which firmly anchors it within the hydrophobic environment of a polymer membrane, minimizing leaching and enhancing sensor lifetime.
ETH 5294 (Chromoionophore I) , or 3-Octadecanoylimino-7-(diethylamino)-1,2-benzophenoxazine, is a highly basic dye molecule that is also intensely lipophilic.[2] It is a well-established hydrophobic pH indicator used in a multitude of ion-selective optodes.[3][4]
| Feature | This compound (ETH 2439) | ETH 5294 (Chromoionophore I) |
| Synonym(s) | 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine | 3-Octadecanoylimino-7-(diethylamino)-1,2-benzophenoxazine, N-Octadecanoyl-Nile blue |
| CAS Number | 136499-31-5[5] | 125829-24-5[2] |
| Molecular Formula | C₄₆H₅₉N₃O₅[5] | C₃₈H₅₃N₃O₂[2] |
| Molecular Weight | 733.98 g/mol [5] | 583.85 g/mol [2][6] |
| Appearance | Solid | Solid |
| Spectral Properties (λex / λem) | 510, 650 nm / 610, 710 nm[7] | 614 nm / 650, 686 nm (protonated)[2][7] |
The Core of Performance: pH Dependence and pKa
The sensing mechanism of ion-selective optodes based on these chromoionophores relies on an ion-exchange process.[8][9] The ionophore selectively binds the target cation, facilitating the release of a proton (H⁺) from the chromoionophore. This deprotonation event leads to a change in the chromoionophore's absorbance or fluorescence spectrum, which is the basis of the optical signal.[9] Consequently, the pKa of the chromoionophore within the specific membrane environment is a critical parameter that governs the sensor's dynamic range and optimal working pH.
The pKa of a chromoionophore is not an absolute value but is highly dependent on the composition of the membrane, particularly the type of plasticizer used.[3] A study by Qin and Bakker (2002) provides a quantitative comparison of the pKa values for both chromoionophores in poly(vinyl chloride) (PVC) membranes plasticized with either bis(2-ethylhexyl)sebacate (DOS) or o-nitrophenyloctylether (o-NPOE).[3]
| Chromoionophore | Plasticizer | pKa |
| This compound (ETH 2439) | DOS | 9.9 |
| o-NPOE | 12.1 | |
| ETH 5294 (Chromoionophore I) | DOS | 10.3 |
| o-NPOE | 12.8 |
Data sourced from Qin, Y., & Bakker, E. (2002). Talanta, 58(5), 909-18.[3]
The higher pKa values in the more polar o-NPOE matrix compared to the less polar DOS matrix indicate that the protonated form of the chromoionophore is better stabilized in a more polar environment. This has significant implications for sensor design. A sensor operating at a neutral pH will have a more pronounced response if the chromoionophore's pKa is closer to the working pH. Therefore, the choice of plasticizer can be used to tune the sensor's response range. The cross-sensitivity to pH is an inherent characteristic of these types of optodes, and it is crucial to perform measurements in well-buffered solutions.[10][11]
Performance Metrics: A Comparative Analysis
Selectivity
The selectivity of an ion-selective optode is primarily determined by the ionophore. However, the chromoionophore can influence the overall selectivity. While direct comparative studies on the selectivity of optodes using this compound versus ETH 5294 are scarce, we can infer performance from studies on individual sensors.
Optodes based on ETH 5294 have been developed for a wide range of ions with excellent selectivity. For instance, a potassium-selective optode using valinomycin as the ionophore demonstrated high selectivity against common interfering ions like sodium, calcium, and magnesium.[7] Similarly, highly selective sensors for Hg(II) and Ag(II) have been fabricated using specific ionophores in conjunction with ETH 5294.[12][13]
This compound is frequently employed in assays for Na⁺ and Ca²⁺, suggesting it facilitates high selectivity for these crucial physiological ions when paired with appropriate ionophores.[14] For example, it is used with Sodium Ionophore V for sodium activity assays and Calcium Ionophore I for calcium activity assays.[1]
Without direct comparative selectivity coefficients (log Kpoti,j) under identical conditions, a definitive statement on which chromoionophore imparts better selectivity is not possible. The choice should be guided by empirical testing with the specific ionophore and target analyte.
Sensitivity and Dynamic Range
The sensitivity and dynamic range of an optode are critical for its practical application. These parameters are influenced by the entire membrane cocktail and the optical measurement setup.
Sensors utilizing ETH 5294 have demonstrated a wide variety of dynamic ranges and low detection limits. For example, a mercury (II) selective optode reported a linear range of 7.2 x 10⁻¹³ to 4.7 x 10⁻⁴ mol/L with a detection limit of 0.18 pmol/L.[13] An optode for silver ions showed a dynamic range of 1.02 x 10⁻¹¹ to 8.94 x 10⁻⁵ mol/L with a detection limit of 2.8 x 10⁻¹² mol/L.[12] For more common ions, a potassium-selective nano-optode had a working range from 10⁻⁴ to 1.0 M K⁺.[7]
Response Time
A rapid response time is crucial for high-throughput screening and real-time monitoring applications. The response time of an optode is a complex parameter affected by the membrane thickness, composition, and the kinetics of the ion-exchange reaction.
Optodes based on ETH 5294 have shown variable but generally fast response times. A urea biosensor utilizing an ammonium-selective optode with ETH 5294 reported a remarkably short response time of 16-20 seconds.[15] Other sensors for ions like silver have reported response times of around 150 seconds.[12] For a pH sensor used for monitoring fish freshness, a response time of 5 minutes was observed.[4]
Information on the response time of optodes specifically using This compound is less prevalent in the literature, precluding a direct comparison. However, given the similar sensing mechanism, it is expected that response times would be in a comparable range, largely dictated by the membrane's physical and chemical properties.
Stability and Lifetime
The long-term stability of an ion-selective optode is critical for its use in continuous monitoring and for ensuring the reproducibility of measurements over time. Stability is influenced by factors such as the leaching of membrane components and the photostability of the chromoionophore.
Sensors incorporating ETH 5294 have demonstrated reasonable stability. A pH sensor for fish freshness showed response stability for 15 days.[4] The lifetime of ion-selective sensors, in general, is limited by the leaching of membrane components, including the ionophore and the chromoionophore.[12]
Experimental Protocols
Diagram of the Ion-Sensing Mechanism
Caption: Generalized signaling pathway of a chromoionophore-based ion-selective optode.
Fabrication of an Ion-Selective Optode Membrane
This protocol describes a general method for preparing a plasticized PVC membrane for an ion-selective optode.
Materials and Reagents:
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., o-NPOE or DOS)
-
Chromoionophore (this compound or ETH 5294)
-
Ionophore (specific to the target analyte)
-
Lipophilic ionic additive (e.g., sodium tetraphenylborate, NaTFPB)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Preparation of the Membrane Cocktail: a. In a clean, dry glass vial, weigh the membrane components. A typical composition would be approximately 33% PVC and 66% plasticizer by weight, with the ionophore, chromoionophore, and ionic additive at concentrations of a few millimoles per kilogram of the total membrane mass. The exact ratios should be optimized for the specific application.[16] b. Add a sufficient volume of THF to completely dissolve all components (e.g., 1.5 mL for a total of 200 mg of solid components). c. Cap the vial and mix thoroughly using a vortex mixer until a homogenous, clear solution is obtained.
-
Membrane Casting: a. Place a clean glass ring (e.g., 24 mm inner diameter) on a clean, level glass plate. b. Carefully pour the membrane cocktail into the glass ring. c. Cover the setup with a petri dish to allow for slow evaporation of the THF. This prevents the formation of bubbles and ensures a uniform membrane. d. Let the solvent evaporate completely overnight in a dust-free environment.
-
Electrode Body Assembly: a. Once the membrane is dry, carefully cut out a small disk (e.g., 7 mm diameter) using a cork borer. b. Mount the membrane disk into an electrode body (e.g., a Philips electrode body). c. Fill the electrode body with an appropriate internal filling solution (e.g., 0.01 M NaCl for a sodium-selective electrode).
Experimental Workflow Diagram
Sources
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- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. 生色离子载体 II Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis of a bulk optode based on a valinomycin ionophore and a nano-optode in micelles with pluronic F-127 for the quantification of potassium in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a specific and highly sensitive optical chemical sensor for determination of Hg(II) based on a new synthesized ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide: Benchmarking Chromoionophore II-Based Optical Sensors Against Commercial Ion-Selective Electrodes for Sodium Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of ionic analytes in complex matrices is a frequent and critical challenge. The choice of sensor technology can profoundly impact experimental outcomes, from basic research to high-throughput screening. This guide provides an in-depth technical comparison between custom-fabricated optical sensors based on Chromoionophore II and the established technology of commercial potentiometric ion-selective electrodes (ISEs), using sodium (Na⁺) as the target analyte.
This document moves beyond a simple listing of specifications. It delves into the fundamental mechanisms of each technology, provides detailed, field-proven protocols for fabrication and comparative evaluation, and offers expert insights into the causal factors behind their respective performance characteristics. Our objective is to equip you with the knowledge to not only understand these systems but to critically evaluate and select the optimal sensor for your specific application.
Technology Overview: Two Distinct Approaches to Ion Recognition
At the heart of ion sensing are two dominant technologies: optical and potentiometric. While both aim to selectively quantify a target ion, their transduction mechanisms are fundamentally different.
The Principle of this compound-Based Optical Sensors
Optical sensors, or "optodes," translate an ion-binding event into a measurable change in their optical properties (absorbance or fluorescence). A typical sodium-selective optode membrane is a sophisticated composite material, a "cocktail," embedded within a polymer matrix like poly(vinyl chloride) (PVC).
The sensing mechanism is a competitive binding equilibrium at the sample-sensor interface.[1][2][3] It involves three key components:
-
Na⁺-Selective Ionophore (e.g., Sodium Ionophore X): This is the primary recognition element. It is a neutral, lipophilic molecule with a three-dimensional cavity perfectly sized to selectively bind Na⁺ ions.
-
This compound (A Lipophilic H⁺-Selective Dye): This molecule is a pH indicator that changes color or fluorescence depending on its protonation state.[2]
-
Ionic Sites (e.g., a borate salt): These are lipophilic anions embedded in the membrane to ensure charge neutrality.
When the sensor is exposed to a sample, the neutral ionophore binds a Na⁺ ion from the aqueous phase, drawing it into the organic membrane phase. To maintain charge neutrality within the membrane, a corresponding positive charge must be expelled. This forces the this compound to release a proton (H⁺) into the sample, causing it to deprotonate and change its color.[2][3] The extent of this color change is proportional to the concentration of Na⁺ in the sample.
The Principle of Commercial Ion-Selective Electrodes (ISEs)
Commercial ISEs are potentiometric sensors. They measure the electrical potential difference that arises across an ion-selective membrane separating the sample from an internal reference solution.[4] This measurement requires a complete electrochemical cell, consisting of the ISE and an external reference electrode.
The core of the ISE is its membrane, which for sodium is often a specially formulated glass or a polymer containing a sodium-selective ionophore.[5][6] This membrane selectively allows Na⁺ ions to pass through or interact with its surface. This ion flux or interaction creates a potential difference across the membrane.
The relationship between the measured potential (E) and the activity of the sodium ion (a_Na+) is described by the Nernst equation[4]:
E = E₀ + (2.303 * RT / zF) * log(a_Na+)
Where:
-
E₀ is a constant potential factor.
-
R is the universal gas constant.
-
T is the absolute temperature.
-
z is the charge of the ion (+1 for Na⁺).
-
F is the Faraday constant.
The term (2.303 * RT / zF) is the theoretical slope of the electrode, which is approximately +59.16 mV per decade change in concentration for a monovalent ion like Na⁺ at 25°C.
Performance Benchmark: Optical Sensor vs. Commercial ISE
The following table synthesizes performance data for a representative this compound-based sodium optode, based on published findings for similar systems, and compares it with the specifications of typical commercial sodium ISEs.
| Performance Metric | This compound-Based Optical Sensor | Commercial Na⁺ ISE | Scientific Rationale & Causality |
| Sensing Principle | Colorimetric/Fluorometric (Ion-Exchange) | Potentiometric (Nernstian) | Optodes rely on a chemical reaction causing a spectral shift.[2] ISEs measure potential changes due to ion activity at a membrane surface.[4] |
| Dynamic Range | Tunable, typically 10⁻⁵ M to 10⁻² M[7] | Wide, typically 10⁻⁶ M to Saturated[5] | The optode's range is limited by the stoichiometry of the membrane components. The ISE's logarithmic response allows for a much broader dynamic range. |
| Limit of Detection | Can be lower (pM to nM in some cases) | ~10⁻⁶ M (0.02 ppm)[5] | Optical methods can detect minute changes in absorbance/fluorescence, potentially offering lower detection limits, though often with longer response times.[2] |
| Selectivity (log KpotNa,K) | ~ -2.0 to -2.5 | ~ -2.6 to -3.0 | Selectivity in both is primarily dictated by the ionophore. ISEs have a longer history of ionophore optimization for potentiometry, often yielding slightly better selectivity. |
| Response Time (t₉₅) | Seconds to Minutes | < 30 seconds[8] | The optode response relies on ion diffusion and chemical equilibrium within the membrane, which can be slower than the rapid establishment of a stable surface potential on an ISE.[9] |
| Operational pH Range | Dependent on Chromoionophore pKa (often buffered)[3][10] | Wide, typically pH 2-12[11] | The optode's ion-exchange mechanism is inherently pH-dependent.[10] The glass or polymer membrane of an ISE is generally robust across a wider pH range.[11] |
| Primary Interference | H⁺ ions, highly lipophilic cations | K⁺, Li⁺, Ag⁺, H⁺ (at low pH)[11][12] | The H⁺ interference is fundamental to the optode's mechanism. ISEs suffer from interference by ions with similar charge and size that can interact with the ionophore. |
| Calibration Stability | Prone to photobleaching, leaching | High, requires periodic calibration | The organic dyes in optodes can degrade over time with light exposure. ISEs are generally more robust but still experience potential drift requiring recalibration. |
Experimental Protocols: A Guide to Fabrication and Evaluation
To ensure trustworthiness and scientific integrity, the following protocols are designed as a self-validating system. The first protocol details the fabrication of the optical sensor, and the second provides a standardized framework, based on IUPAC recommendations, to benchmark its performance against a commercial alternative.[13][14]
Protocol 1: Fabrication of a Na⁺-Selective Optical Sensor Membrane
This protocol describes the preparation of a PVC-based membrane for sodium sensing.
Causality Behind Component Selection:
-
Poly(vinyl chloride) (PVC): Provides a robust, optically transparent, and mechanically stable matrix for the sensing components.
-
Plasticizer (e.g., DOS): Ensures the membrane remains flexible and permeable, allowing for the mobility of ionophores and complexes within the organic phase.
-
Sodium Ionophore X: The core recognition element, chosen for its high affinity and selectivity for Na⁺ over other cations like K⁺.
-
This compound: The signal transducer. Its pKa is a critical parameter that influences the sensor's dynamic range and optimal operating pH.
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB): A lipophilic anion additive that acts as an ion exchanger and prevents the co-extraction of sample anions, thereby improving sensor selectivity.
Step-by-Step Methodology:
-
Prepare the Membrane Cocktail:
-
In a clean glass vial, weigh and combine the following components to a total mass of 200 mg:
-
PVC (high molecular weight): ~33% by weight
-
Bis(2-ethylhexyl)sebacate (DOS) (plasticizer): ~65% by weight
-
Sodium Ionophore X: ~1% by weight
-
This compound: ~0.5% by weight
-
KTpClPB: ~0.5% by weight
-
-
Add 2 mL of fresh, high-purity tetrahydrofuran (THF) to the vial.
-
Seal the vial and mix thoroughly (e.g., using a vortex mixer or sonicator) until all components are fully dissolved, yielding a homogenous, viscous solution.
-
-
Cast the Membrane:
-
Prepare a clean, flat glass plate (e.g., a microscope slide).
-
Place a glass ring (e.g., 22 mm inner diameter) onto the slide to act as a mold.
-
Carefully pour the prepared cocktail solution into the glass ring.
-
Cover the setup loosely (e.g., with a petri dish lid) to allow for slow solvent evaporation. This is critical to prevent the formation of pores and ensure a uniform, optically clear membrane.
-
Allow the THF to evaporate completely overnight in a dust-free environment at room temperature.
-
-
Conditioning the Optode:
-
Once dry, a thin, flexible, colored membrane will have formed. Carefully cut out small discs from the membrane using a cork borer or punch.
-
Mount a disc at the end of a fiber optic cable or in a suitable flow-through cell.
-
Condition the membrane by immersing it in a buffered solution (e.g., 10 mM Tris-HCl, pH 7.4) containing a mid-range concentration of NaCl (e.g., 10 mM) for at least 4 hours. This step ensures the membrane is fully hydrated and the internal equilibria are stabilized.
-
Protocol 2: Comparative Performance Evaluation
This protocol outlines the steps to benchmark the fabricated optode against a commercial Na⁺ ISE, following IUPAC recommendations.[13]
Workflow for Sensor Characterization:
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A Senior Application Scientist's Guide to the Comparative Analysis of Chromoionophores: Selectivity and Sensitivity
For researchers, scientists, and professionals in drug development, the precise detection and quantification of ions are paramount. Chromoionophores, molecules that signal the presence of an ion through a color change, represent a cornerstone of optical sensing technology.[1][2] Their efficacy, however, is not uniform. The choice of a chromoionophore is dictated by its analytical performance, primarily its selectivity for a target ion and its sensitivity at relevant concentrations.[3] This guide provides an in-depth comparison of different chromoionophore classes, supported by experimental data and detailed protocols to empower you in selecting and validating the optimal sensor for your application.
The Principle of Chromoionophoric Sensing: A Molecular Recognition Event
At its core, a chromoionophore is a sophisticated molecular system comprising two key components: an ionophore and a chromophore.[4] The ionophore is the recognition element, a molecular cavity or set of binding sites with a specific affinity for a target ion.[5] The chromophore is the signaling unit, a part of the molecule that absorbs light in the UV-Visible spectrum.[6]
The sensing event is a beautifully orchestrated interplay between these two parts. When the ionophore binds to its target ion, it induces a change in the electronic properties of the conjugated chromophore. This alteration in electron distribution modifies the energy required for electronic transitions, resulting in a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity, which is perceived as a change in color.[6][7] This direct link between ion binding and an optical signal makes chromoionophores powerful tools for quantitative analysis.
Caption: Signaling mechanism of a chromoionophore.
A Comparative Analysis of Chromoionophore Performance
The selection of a chromoionophore hinges on two critical performance metrics:
-
Sensitivity: This refers to how much the signal changes for a given change in analyte concentration and determines the lowest concentration that can be reliably detected (Limit of Detection, LOD).[3]
-
Selectivity: This is the ability of the chromoionophore to bind to the target ion in the presence of other, potentially interfering, ions.[8] High selectivity is crucial for accurate measurements in complex matrices like biological fluids or environmental samples.
Below is a comparison of different classes of chromoionophores with reported performance data for detecting various ions.
| Chromoionophore Class | Representative Compound | Target Ion | Limit of Detection (LOD) | Key Interferents Noted | Signaling Mechanism | Reference |
| Calix[9]arene Derivative | Quinoline-diamido calix[9]arene | Cu²⁺ | 4.2 nM | - | Fluorescence Quenching | [10] |
| Calix[9]arene Derivative | Quinoline-diamido calix[9]arene | F⁻ | 2.2 nM | - | Fluorescence Quenching | [10] |
| Azo Dye | Coumarin-based azo dye | F⁻, AcO⁻ | Not Quantified (Naked-eye detection) | Cl⁻, Br⁻, I⁻, H₂PO₄⁻ | Deprotonation / H-bonding | |
| Azo Dye | Acenaphthenequinone-based | F⁻ | Not Quantified (Naked-eye detection) | Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻ | Azo-hydrazone tautomerism | [11] |
| Schiff Base | Pyrene-based derivative | Hg²⁺ | 0.27 µM | High selectivity against other ions | Fluorescence Turn-on | [3] |
| Rhodamine Derivative | Rhodamine B Hydrazide | Hg²⁺ | 30 nM | - | Turn-on Fluorescence | [12] |
Field-Proven Insights:
-
Calixarenes: These macrocyclic compounds offer a pre-organized three-dimensional structure that can be extensively modified to create highly selective binding cavities.[4][13] The rigidity of the calixarene backbone often leads to high binding constants and, consequently, high sensitivity, as seen with the low nanomolar detection limits for Cu²⁺ and F⁻.[10] Their versatility makes them excellent scaffolds for developing sensors for a wide range of ions.[14]
-
Azo Dyes: Azo-based chromoionophores are valued for their straightforward synthesis and distinct color changes, often visible to the naked eye.[6] The sensing mechanism frequently involves hydrogen bonding or deprotonation of an acidic proton on the receptor upon interaction with basic anions like fluoride or acetate, which alters the electronic conjugation of the azo chromophore.[11] While excellent for qualitative screening, achieving very low detection limits can be challenging compared to fluorescent methods.
-
Schiff Bases: Schiff base chemosensors are synthesized through the condensation of a primary amine with an aldehyde or ketone.[15] This versatile chemistry allows for the facile incorporation of various binding sites and fluorophores.[3] The imine (-C=N-) linkage is often directly involved in ion coordination, leading to mechanisms like Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) inhibition, resulting in a "turn-on" fluorescent response that provides high sensitivity.[3][16]
-
Rhodamines: Rhodamine-based sensors are a class of fluorescent probes known for their excellent photophysical properties, including high quantum yields and emission in the visible range, which minimizes background interference from biological samples.[16] They often operate via a spirolactam ring-opening mechanism. In the "off" state, the molecule is in a colorless, non-fluorescent spirolactam form. Binding to a metal ion like Hg²⁺ triggers the ring to open, forming a highly colored and fluorescent acyclic xanthene structure.[12]
Experimental Protocols for Performance Validation
To ensure the trustworthiness of your results, every protocol must be a self-validating system. The following are step-by-step methodologies for characterizing the sensitivity and selectivity of a novel chromoionophore using UV-Visible spectrophotometry.
Determining the Limit of Detection (LOD)
The LOD is a statistical measure of sensitivity, typically defined as the concentration corresponding to a signal that is three times the standard deviation of the blank signal.
Experimental Workflow:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the chromoionophore (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile, DMSO).
-
Prepare a concentrated stock solution of the target ion (e.g., 10 mM Pb(NO₃)₂ in deionized water).
-
Prepare a buffer solution to maintain a constant pH, as the response of many chromoionophores is pH-dependent.[17]
-
-
Blank Measurement:
-
Prepare at least 10 identical "blank" samples containing only the chromoionophore at its working concentration in the chosen buffer.
-
Measure the absorbance of each blank sample at the analytical wavelength (the wavelength of maximum change upon ion binding).
-
Calculate the mean (μ_bl) and the standard deviation (σ_bl) of the blank absorbance readings.
-
-
Calibration Curve:
-
Prepare a series of standard solutions with varying, low concentrations of the target ion, keeping the chromoionophore concentration constant.
-
Measure the absorbance of each standard.
-
Plot the absorbance change (ΔA = A_sample - A_blank) versus the ion concentration. The resulting plot should be linear in the low concentration range.[18]
-
-
LOD Calculation:
-
Determine the slope (m) of the linear portion of the calibration curve.
-
Calculate the LOD using the formula: LOD = 3 * σ_bl / m
-
Caption: Workflow for determining the Limit of Detection (LOD).
Assessing Selectivity through Interference Studies
Selectivity is evaluated by measuring the chromoionophore's response to the target ion in the presence of a molar excess of potential interfering ions.
Experimental Protocol:
-
Prepare Solutions:
-
Solution A: Chromoionophore + Target Ion (at a concentration that gives a clear signal, e.g., 5x LOD).
-
Solution B: Chromoionophore only (Blank).
-
Solutions C, D, E...: Chromoionophore + Target Ion + a significant excess (e.g., 10-fold or 100-fold) of an interfering ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cd²⁺, etc.).[19][20] Prepare one such solution for each potential interferent.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the blank (Solution B) and subtract it from all other measurements.
-
Measure the absorbance of Solution A (target ion only). This is your reference signal.
-
Measure the absorbance of each of the interference solutions (C, D, E...).
-
-
Data Analysis:
-
Compare the absorbance signal from each interference solution to the reference signal from Solution A.
-
A minimal change in absorbance in the presence of an interfering ion indicates high selectivity.
-
The results can be presented as a bar chart, showing the percentage of the reference signal observed in the presence of each interfering ion. A value close to 100% indicates little to no interference.
-
Causality Behind Experimental Choices:
-
Use of Buffer: Ion-exchange based chromoionophores often involve proton exchange, making their response inherently pH-sensitive.[8][21] Maintaining a constant pH with a buffer is critical for reproducible and accurate measurements.
-
Molar Excess in Interference Studies: Testing against a significant molar excess of interfering ions simulates a more realistic analytical scenario where contaminants are often present at higher concentrations than the target analyte. This provides a stringent test of the chromoionophore's selectivity.
-
UV-Vis Spectroscopy: This technique is chosen for its accessibility, simplicity, and the direct relationship between absorbance and concentration as described by the Beer-Lambert law, which forms the basis for quantitative analysis.[7]
Determining Binding Constants (Ka)
The binding constant (or association constant, Ka) quantifies the strength of the interaction between the chromoionophore and the ion. A high Ka value indicates strong binding. This can be determined by spectrophotometric titration.[9]
Experimental Protocol:
-
Titration Setup:
-
Maintain a constant concentration of the chromoionophore in a cuvette.
-
Perform stepwise additions of a concentrated stock solution of the target ion.
-
After each addition, allow the solution to equilibrate and record the full UV-Vis spectrum.
-
-
Data Analysis:
-
A series of spectra will be generated, often showing a decrease at one wavelength and an increase at another, with a clear isosbestic point indicating a two-state equilibrium.[22]
-
The change in absorbance at a specific wavelength is plotted against the total concentration of the added ion.
-
The resulting binding isotherm can be fitted to various binding models (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the binding constant, Ka.[23] Specialized software can simplify this analysis.
-
Conclusion
The selection of a chromoionophore is a critical decision in the development of any ion sensing application. While calixarenes and rhodamine derivatives often provide superior sensitivity for trace-level detection, azo dyes and Schiff bases offer advantages in terms of synthetic accessibility and potential for naked-eye detection. By systematically evaluating performance through rigorous experimental protocols for sensitivity and selectivity, researchers can confidently choose the most appropriate tool for their analytical challenge, ensuring data integrity and advancing scientific discovery.
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A Senior Application Scientist’s Guide to Evaluating Chromoionophore II for Ion Sensing in Complex Biological Samples
Navigating the labyrinth of biological matrices to accurately quantify specific ions is a formidable challenge for any researcher. The inherent complexity of samples like blood, serum, or interstitial fluid—each a cocktail of proteins, lipids, and a multitude of competing ions—demands analytical tools that are not only sensitive but exceptionally selective.[1] Errors in these measurements are not trivial; a falsely elevated potassium reading, for instance, can arise from something as common as in vitro hemolysis during sample collection, potentially leading to incorrect clinical decisions.[2][3]
For decades, ion-selective electrodes (ISEs) have been the gold standard, providing direct and precise measurements.[4] However, their use can be invasive and offers limited spatial resolution for cellular-level studies.[4] This has paved the way for optical sensing technologies. Among these, sensors based on chromoionophores offer a compelling alternative, translating ion concentration into a measurable colorimetric or fluorescent signal.
This guide provides an in-depth evaluation of Chromoionophore II (also known as ETH 2439), a widely used Nile Blue derivative, for the development of optical ion sensors.[5][6] We will dissect its mechanism, compare its performance against established alternatives, and provide robust, field-tested protocols for validating its accuracy in complex biological samples. Our focus is to equip you, a fellow scientist, with the causal logic behind the experimental design, ensuring your protocols are not just a series of steps but a self-validating system for generating trustworthy data.
The Core Mechanism: How this compound Detects Ions
Optical sensors, or "optodes," that use this compound do not work in isolation. Their function relies on a cooperative, ion-exchange mechanism within a hydrophobic membrane, typically composed of polyvinyl chloride (PVC) plasticized to remain permeable. The key components are:
-
The Ionophore: This molecule is the heart of the sensor's selectivity. It is a ligand that selectively binds the target ion. For potassium (K⁺) sensing, the classic and highly selective ionophore is Valinomycin.[7][8]
-
The Chromoionophore (this compound): This is a pH-sensitive dye. Its protonation state dictates its color or fluorescence.[9] In its protonated form (H-Chr), it has one spectral profile; when deprotonated (Chr⁻), it shifts to another.
-
The Ionic Additive (Ion-Exchanger): Often a lipophilic borate salt, this component is crucial for maintaining charge neutrality within the membrane and preventing the co-extraction of unwanted ions.[10]
The detection process is a finely balanced equilibrium. When the optode membrane is exposed to a sample containing the target ion (e.g., K⁺), the ionophore (Valinomycin) selectively binds and draws it into the membrane. To maintain electroneutrality, a cation must be expelled. The most readily available cation is the proton (H⁺) from the protonated this compound. This deprotonation causes a distinct color change, which is proportional to the concentration of the target ion in the sample.[11]
Comparative Analysis: this compound vs. The Alternatives
The choice of an analytical method is always a trade-off. While this compound-based optodes offer significant advantages in terms of cost and versatility, it is crucial to understand their performance relative to other common techniques.
| Feature | This compound Optode | Fluorescent Indicators (e.g., IPG, PBFI) | Ion-Selective Electrode (ISE) |
| Principle | Colorimetric/Fluorometric response based on ion-exchange and pH change.[9] | Fluorescence intensity change upon direct binding of the target ion.[12][13] | Potentiometric measurement of ion activity at a selective membrane interface.[14][15] |
| Selectivity | High; primarily determined by the co-immobilized ionophore (e.g., Valinomycin for K⁺).[7] | Moderate to High; some indicators show cross-sensitivity to similar ions (e.g., Na⁺).[7] | Very High; considered the "gold standard" for selectivity in clinical analysis.[16] |
| Limit of Detection | Low micromolar to nanomolar range (e.g., ~0.31 µM for K⁺).[10] | Millimolar to high micromolar range (e.g., PBFI Kd ~4 mM for K⁺).[13] | Micromolar range (e.g., ~100 µM for K⁺).[17] |
| Response Time | Seconds to minutes, dependent on membrane thickness and diffusion. | Milliseconds to seconds, allowing for real-time monitoring of ion dynamics.[12] | Seconds. |
| pH Dependence | Highly dependent on sample pH, as the mechanism relies on proton exchange. The working range must be carefully buffered. | Can be pH-sensitive, affecting the indicator's fluorescence independent of the target ion.[4] | Generally low pH dependence within the physiological range. |
| Key Limitations | pH sensitivity, potential for dye leaching over time, and slower response compared to fluorescent dyes. | Photobleaching, potential cytotoxicity, and challenges in maintaining intracellular calibration.[7] | Requires a separate reference electrode, is invasive for in-vivo use, and is not suitable for imaging. |
Experimental Protocols for Validation
The trustworthiness of any sensor is established through rigorous validation. The following protocols are designed as a self-validating workflow to assess the accuracy of a custom-prepared this compound optode for potassium sensing in serum.
Protocol 1: Fabrication of a K⁺-Selective Optode Membrane
This protocol describes the creation of a bulk optode membrane. The causality for each component is critical: PVC provides the structural backbone; the plasticizer (DOS) ensures the components are mobile within the hydrophobic matrix; Valinomycin confers K⁺ selectivity, and this compound provides the optical signal.
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS)
-
Ionophore: Valinomycin
-
Chromoionophore: this compound (ETH 2439)
-
Ionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClB)
-
Solvent: Tetrahydrofuran (THF), inhibitor-free
Procedure:
-
Prepare the Membrane Cocktail: In a glass vial, dissolve the components in 1.5 mL of THF in the following proportions:
-
Valinomycin: 3 mg
-
This compound: 1.5 mg
-
KTpClB: 1.5 mg
-
PVC: 50 mg
-
DOS: 100 mg
-
Scientist's Note: The ratio of components is crucial. The ionophore and chromoionophore concentrations are optimized for the desired dynamic range, while the PVC:DOS ratio determines the physical properties of the membrane.[11][18]
-
-
Casting the Membrane: Pour the homogenous cocktail into a 20 mm diameter glass ring placed on a clean glass slide.
-
Solvent Evaporation: Cover the setup loosely with a petri dish and allow the THF to evaporate slowly over 24 hours in a dust-free environment.
-
Membrane Mounting: Once fully dried, a transparent, flexible membrane is formed. A small disc can be punched out and mounted at the end of a fiber optic probe or in a cuvette for analysis.
-
Conditioning: Before use, condition the membrane for at least 4 hours in a 10 mM Tris-HCl buffer (pH 7.4) to ensure the membrane is hydrated and the chromoionophore is in its protonated state.
Protocol 2: Evaluating Accuracy and Selectivity in a Complex Matrix
This protocol validates the sensor's performance using a "spike and recovery" method in a real biological sample (commercially available human serum), benchmarked against a reference method. This direct comparison is the cornerstone of a self-validating system.
Procedure:
-
Establish Baseline: Take a sample of pooled human serum and measure the baseline potassium concentration using a calibrated ion-selective electrode (ISE) or a clinical chemistry analyzer. This is your reference value.
-
Spiking: Prepare several aliquots of the same serum pool. Add precise volumes of a concentrated KCl stock solution to create samples with known added K⁺ concentrations (e.g., spiked to final concentrations of 2, 4, 6, and 8 mM).
-
Measurement:
-
For each spiked sample, measure the K⁺ concentration using your prepared this compound optode system (e.g., via absorbance spectroscopy).
-
Concurrently, measure the same samples with the reference ISE method.
-
-
Data Analysis - Accuracy:
-
For the optode measurements, calculate the percent recovery for each spike level:
-
% Recovery = [(Measured Concentration - Baseline Concentration) / Spiked Concentration] x 100
-
-
Scientist's Note: An acceptable recovery is typically within 85-115%, demonstrating that the sensor is accurate despite the complex matrix. Deviations may indicate matrix effects, where other components in the serum interfere with the measurement.[1]
-
-
Data Analysis - Selectivity:
-
To explicitly test for interference from the most abundant biological cation, prepare a serum sample and a simple buffer sample (pH 7.4). Add a high concentration of NaCl (e.g., 140 mM, physiological concentration) to both.
-
Measure the K⁺ signal. A minimal change in the reading confirms the high selectivity conferred by Valinomycin.
-
Conclusion and Recommendations
This compound is a robust and versatile tool for developing optical ion sensors for complex biological samples. Its primary strength lies in its partnership with highly selective ionophores, allowing for the creation of tailored sensors for a wide range of ions.
Key Takeaways:
-
Accuracy is System-Dependent: The accuracy of a this compound-based sensor is not inherent to the dye itself but is a function of the entire membrane system—the ionophore's selectivity, the membrane's integrity, and the control of sample pH.
-
Validation is Non-Negotiable: For research in complex biological fluids, direct comparison against a gold-standard method like ISE using a spike and recovery protocol is essential to identify and account for potential matrix effects.
-
Know Its Limitations: The inherent pH dependence is the most significant operational constraint. All measurements in biological samples must be conducted in a well-buffered system to prevent pH fluctuations from creating analytical artifacts.
For researchers requiring non-invasive, cost-effective, and highly customizable ion sensing, particularly for applications where imaging or disposable sensors are needed, this compound represents an excellent and well-validated starting point.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Chromoionophore II
Navigating the lifecycle of laboratory reagents extends beyond their application in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Chromoionophore II (CAS 136499-31-5), ensuring the safety of laboratory personnel and the protection of our environment. As scientists, our responsibility is to manage chemical waste with the same rigor and precision we apply to our research.
Understanding this compound: A Profile
Before proceeding with disposal, a clear understanding of the chemical's properties is paramount. This compound, also known as ETH 2439, is a phenoxazine derivative used in the preparation of ion-selective electrodes and optical sensors (optodes). Its fundamental characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 136499-31-5 | [1][2] |
| Molecular Formula | C₄₆H₅₉N₃O₅ | [1][2] |
| Molecular Weight | 733.98 g/mol | [1][2] |
| Physical Form | Solid | |
| Synonyms | 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine, ETH 2439 |
Hazard Assessment: A Case of Conflicting Data
A critical step in waste management is hazard identification. For this compound, the available safety data presents a nuanced picture that requires careful interpretation.
-
GHS Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as outlined in a Safety Data Sheet (SDS) from Sigma-Aldrich, this compound is classified as "Not a hazardous substance or mixture." This classification suggests it does not meet the criteria for acute toxicity, skin corrosion/irritation, carcinogenicity, or other specific physical or health hazards under OSHA's Hazard Communication Standard.[3]
-
Water Hazard Class (WGK): In contrast, the same supplier documentation lists a WGK of 3. The WGK is a German system for classifying substances based on their potential hazard to water. A WGK 3 classification indicates the substance is "severely hazardous to water."
Expert Rationale: How do we reconcile these classifications? The GHS system primarily focuses on immediate physical and health hazards to the user, while the WGK system is centered on environmental, specifically aquatic, toxicity.[4][5] Given that this compound is a complex, synthetic organic dye that is not readily biodegradable, the WGK 3 classification must be given significant weight. Therefore, despite the non-hazardous GHS classification, it is imperative to treat this compound and its associated waste as a chemical that requires controlled disposal to prevent environmental release.
Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure the safe handling and disposal of this compound in its various waste forms. This workflow is grounded in the universal principles of laboratory chemical waste management, which emphasize containment, segregation, and clear identification.[6][7][8]
Step 1: Personal Protective Equipment (PPE)
Before handling the neat compound or its waste, ensure you are wearing appropriate PPE. While the SDS does not mandate respiratory protection, it specifies the use of protective gloves and eyeshields.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling the chemical.
-
Eye Protection: Safety glasses or goggles approved under standards such as NIOSH (US) or EN 166 (EU).
-
Body Protection: A standard laboratory coat is required to protect against incidental contact.
Step 2: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous reactions. The SDS for this compound identifies strong oxidizing agents as incompatible. Therefore, this compound waste must never be mixed with waste streams containing strong oxidizers.
The workflow for segregating and containing different forms of this compound waste is illustrated in the diagram below.
Caption: Decision workflow for segregating this compound waste.
Step 3: Managing Specific Waste Streams
A. Unused/Expired Solid this compound:
-
Collect the original container with the unused solid.
-
Do not mix with any other waste.
-
Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) office.[7]
-
List "this compound (CAS 136499-31-5)" as the constituent.
-
Store in a designated Satellite Accumulation Area, away from strong oxidizers.[6][8]
B. Contaminated Solid Waste (Gloves, Weigh Paper, Wipes):
-
Collect all contaminated consumables in a dedicated, sealed plastic bag or a designated solid waste container.[9]
-
Label the container as "Hazardous Waste."[10]
-
List the contents as "Debris contaminated with this compound."
-
Store in the Satellite Accumulation Area.
C. Liquid Waste (Solutions and Rinsates):
-
Collect all aqueous and organic solvent solutions containing this compound in a dedicated, sealed, and chemically compatible waste container (e.g., a high-density polyethylene (HDPE) carboy).[11]
-
Crucially, the first rinse of any glassware that held this compound must be collected as hazardous waste. [12] Subsequent rinses with water can typically be drain-disposed, but consult your local EHS for specific guidance.
-
Label the container as "Hazardous Waste."
-
List all chemical constituents with their approximate percentages, for example: "Water (~99%), this compound (<1%)". Do not use abbreviations or chemical formulas.[7]
-
Keep the container closed at all times except when adding waste.[7][8]
D. Empty Original Containers:
-
Once the container is empty, the first rinse must be collected and disposed of as hazardous liquid waste.[12]
-
After the first rinse is collected, triple rinse the container with a suitable solvent (e.g., water or ethanol).
-
Completely deface or remove the original label to prevent confusion.[13]
-
The clean, triple-rinsed container can then be disposed of in the appropriate laboratory glass or plastic recycling bin.[10]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for waste accumulation and proper labeling in designated Satellite Accumulation Areas.[7][8] Once a waste container is nearly full (e.g., 90% capacity), contact your institution's EHS office to schedule a pickup.[7] Do not allow waste to accumulate for more than 12 months.[6] EHS professionals will then transport the waste for final disposal in compliance with all federal, state, and local regulations, including those set by the EPA under the Resource Conservation and Recovery Act (RCRA).[8]
The Principle of Proactive Safety
The ultimate goal of a chemical disposal plan is to minimize risk to individuals and the environment. While this compound is not classified as a GHS hazard, its WGK 3 rating signals a significant potential for aquatic harm. By adhering to the procedures outlined in this guide—treating it as regulated chemical waste, segregating it properly, and coordinating with EHS—you uphold the highest standards of laboratory safety and environmental stewardship. This approach ensures that our pursuit of scientific advancement does not come at the cost of ecological integrity.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
